molecular formula C13H16N2O B177947 4-(4-(Hydroxymethyl)piperidin-1-yl)benzonitrile CAS No. 162997-46-8

4-(4-(Hydroxymethyl)piperidin-1-yl)benzonitrile

Cat. No.: B177947
CAS No.: 162997-46-8
M. Wt: 216.28 g/mol
InChI Key: FVDXAMHRFMBLPT-UHFFFAOYSA-N
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Description

4-(4-(Hydroxymethyl)piperidin-1-yl)benzonitrile, also known as this compound, is a useful research compound. Its molecular formula is C13H16N2O and its molecular weight is 216.28 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-[4-(hydroxymethyl)piperidin-1-yl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c14-9-11-1-3-13(4-2-11)15-7-5-12(10-16)6-8-15/h1-4,12,16H,5-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVDXAMHRFMBLPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80598637
Record name 4-[4-(Hydroxymethyl)piperidin-1-yl]benzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162997-46-8
Record name 4-[4-(Hydroxymethyl)piperidin-1-yl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80598637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4-(4-(Hydroxymethyl)piperidin-1-yl)benzonitrile (CAS 162997-46-8): Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the chemical intermediate 4-(4-(hydroxymethyl)piperidin-1-yl)benzonitrile. It details the compound's physicochemical properties, provides expert-driven insights into its synthesis and characterization, and explores its applications as a valuable scaffold in modern medicinal chemistry.

Core Compound Profile and Significance

This compound is a bifunctional organic molecule featuring a piperidine ring substituted with a hydroxymethyl group, which is in turn N-linked to a benzonitrile moiety. This unique combination of a flexible, saturated heterocycle and a rigid, electron-withdrawing aromatic nitrile makes it a highly versatile building block in the synthesis of complex molecular architectures.

The benzonitrile group is a well-established pharmacophore and a bioisostere for various functional groups, known for its ability to participate in hydrogen bonding and its metabolic stability.[1] The piperidine scaffold is prevalent in pharmaceuticals, often used to enhance solubility, modulate lipophilicity, and occupy specific binding pockets in biological targets.[2] The primary alcohol (-CH₂OH) provides a crucial handle for further chemical derivatization, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Table 1: Key Physicochemical Properties
PropertyValueSource
CAS Number 162997-46-8[3]
Molecular Formula C₁₃H₁₆N₂O[3]
Molecular Weight 216.29 g/mol [3]
Appearance White to off-white solid (predicted)Inferred from similar compounds[2][4]
Purity ≥96% (Typical commercial grade)[3]
Solubility Soluble in polar organic solvents like DMSO, DMF, and alcohols (predicted)Inferred from structural analogues[2]

Spectroscopic and Analytical Characterization

While specific public spectral data for this exact CAS number is limited, an experienced chemist can reliably predict its spectroscopic profile based on its constituent functional groups. This predictive analysis is crucial for confirming the identity and purity of the synthesized material.

Predicted Spectroscopic Profile
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each part of the molecule.

    • Aromatic Region: Two sets of doublets between δ 7.0-7.8 ppm, characteristic of a 1,4-disubstituted benzene ring.

    • Piperidine Protons (Axial/Equatorial): A complex series of multiplets between δ 1.5-4.0 ppm. The protons alpha to the nitrogen will be shifted downfield.

    • Hydroxymethyl Protons (-CH₂OH): A doublet around δ 3.5 ppm, coupled to the adjacent piperidine proton. The hydroxyl proton (-OH) will appear as a broad singlet, the position of which is solvent-dependent.

  • ¹³C NMR Spectroscopy: The carbon spectrum will corroborate the structure.

    • Aromatic Carbons: Signals between δ 110-155 ppm. The carbon of the nitrile group (C≡N) will be observed around δ 118-120 ppm, while the carbon attached to the piperidine nitrogen will be significantly downfield.

    • Piperidine Carbons: Resonances in the aliphatic region, typically between δ 30-55 ppm.

    • Hydroxymethyl Carbon (-CH₂OH): A signal around δ 60-65 ppm.

  • Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) would be suitable.

    • Molecular Ion (M⁺): A prominent peak is expected at m/z = 216.

    • Key Fragmentation: Common fragmentation pathways would include the loss of the hydroxymethyl group ([M-31]⁺), cleavage of the piperidine ring, and fragmentation of the benzonitrile moiety.[5]

Synthesis and Purification Strategy

The logical and most common approach to synthesizing this molecule is through a nucleophilic aromatic substitution (SₙAr) reaction. This strategy is chosen for its high efficiency and the ready availability of starting materials.

Retrosynthetic Analysis and Proposed Pathway

The primary disconnection is made at the aryl C-N bond. This identifies 4-fluorobenzonitrile as the ideal electrophile and piperidin-4-ylmethanol as the nucleophile. The fluorine atom is an excellent leaving group in SₙAr reactions, activated by the electron-withdrawing nitrile group in the para position.

Synthesis_Pathway cluster_product Product 4_fluorobenzonitrile 4-Fluorobenzonitrile reaction_node + piperidine_methanol Piperidin-4-ylmethanol target_molecule This compound reaction_node->target_molecule K₂CO₃, DMSO 120 °C, ~6h

Caption: Proposed synthesis via Nucleophilic Aromatic Substitution.

Step-by-Step Experimental Protocol

This protocol is a self-validating system designed for high yield and purity, based on established methodologies for similar compounds.[6][7]

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperidin-4-ylmethanol (1.0 eq), 4-fluorobenzonitrile (1.05 eq), and anhydrous potassium carbonate (K₂CO₃, 2.5 eq).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask until the concentration of the limiting reagent is approximately 0.5 M. The choice of a polar aprotic solvent like DMSO is critical as it effectively solvates the cation of the base, enhancing the nucleophilicity of the piperidine nitrogen.

  • Reaction Execution: Heat the reaction mixture to 120 °C and stir vigorously. The elevated temperature is necessary to overcome the activation energy of the SₙAr reaction.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (4-fluorobenzonitrile) is consumed (typically 6-8 hours).

  • Work-up: Cool the mixture to room temperature and pour it into a separatory funnel containing deionized water (10x the volume of DMSO).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 150 mL). The product is expected to be more soluble in the organic phase.

  • Washing: Combine the organic layers and wash with brine (1 x 100 mL) to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification and Characterization Workflow

Purification is essential to meet the high-purity standards required for drug development.

Purification_Workflow start Crude Product (Post-Workup) purification Column Chromatography (Silica Gel, EtOAc/Hexanes) start->purification fractions Collect & Combine Pure Fractions (TLC) purification->fractions evaporation Solvent Evaporation (Rotary Evaporator) fractions->evaporation drying High Vacuum Drying evaporation->drying product Pure White Solid drying->product characterization Final Characterization (NMR, MS, Purity by HPLC) product->characterization

Caption: Standard workflow for purification and characterization.

Reactivity and Applications in Drug Discovery

The true value of this compound lies in its potential as a versatile scaffold for building diverse chemical libraries. Its functional groups offer distinct handles for modification.

  • Nitrile Group: Can be hydrolyzed to a carboxylic acid or amide, or reduced to a primary amine, opening up numerous synthetic possibilities. It frequently acts as a hydrogen bond acceptor in ligand-receptor interactions.

  • Hydroxymethyl Group: Can be oxidized to an aldehyde or carboxylic acid, or converted to esters, ethers, or halides for further coupling reactions. This position is ideal for probing SAR.

  • Tertiary Amine (Piperidine): The basic nitrogen can be protonated to form salts, which often improves aqueous solubility and bioavailability—a critical consideration in drug design.

This compound serves as a key intermediate for molecules targeting a range of biological pathways, including those involved in oncology, virology, and neurological disorders, where benzonitrile and piperidine scaffolds are common.[1][8][9]

Applications_Hub cluster_mods Potential Derivatizations cluster_apps Therapeutic Areas center_node This compound oxidation Oxidation of Alcohol (-> Aldehyde/Acid) center_node->oxidation esterification Esterification / Etherification (SAR Probing) center_node->esterification nitrile_hydrolysis Nitrile Hydrolysis (-> Amide/Acid) center_node->nitrile_hydrolysis nitrile_reduction Nitrile Reduction (-> Benzylamine) center_node->nitrile_reduction kinase Kinase Inhibitors oxidation->kinase cns CNS Agents esterification->cns antiviral Antiviral Agents nitrile_hydrolysis->antiviral

Caption: Central role as a scaffold for chemical modification.

Safety and Handling

  • General Hazards: Assumed to be harmful if swallowed or inhaled.[11][12] May cause skin and eye irritation.[13]

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and nitrile gloves, is required.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13] Avoid generating dust.[11]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[13]

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a high-value chemical intermediate with significant potential in the field of drug discovery and development. Its well-defined structure, featuring three distinct and reactive functional groups, provides a robust platform for the synthesis of novel, biologically active compounds. The synthetic route is straightforward and scalable, and the resulting molecule is an ideal starting point for building diverse chemical libraries aimed at a multitude of therapeutic targets. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and utilize this compound in their scientific endeavors.

References

  • Key Organics. (n.d.). Safety Data Sheet - this compound.
  • PubChem. (n.d.). 4-[4-(4-Chloro-3-trifluoromethyl-phenyl)-4-hydroxy-piperidin-1-ylmethyl]-benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (2010). 4-(Piperidine-1-sulfonyl)-benzonitrile - Supplementary Material. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Beijing Xinheng Research Technology Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 4-((3-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile. Retrieved from [Link]

  • Xu, G. B., Shi, J. Y., Chen, L. J., & Luo, Y. F. (2010). 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o284. Retrieved from [Link]

  • Biological Magnetic Resonance Bank (BMRB). (n.d.). Benzonitrile at BMRB. Retrieved from [Link]

  • PubChem. (n.d.). Benzonitrile, 4-(4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl)-3-(hydroxymethyl)-, hydrobromide (1:1). National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (2010). 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile. National Library of Medicine. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-(4-phenylpiperazinylmethyl)benzonitrile. Retrieved from [Link]

  • MDPI. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl)-3-(hydroxymethyl)benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemsrc. (2025). Benzonitrile, 2-(4-piperidinylmethyl)-, hydrochloride (1:1). Retrieved from [Link]

  • RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Methylphenoxy)benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (-)-trans-4-(4'-Fluorophenyl)-3-hydroxymethyl-N-methylpiperidine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-(4-(Hydroxymethyl)piperidin-1-yl)benzonitrile: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel therapeutic agents are paramount. Central to this endeavor is the utilization of versatile chemical intermediates that serve as foundational scaffolds for the construction of complex bioactive molecules. 4-(4-(Hydroxymethyl)piperidin-1-yl)benzonitrile has emerged as a significant building block, particularly in the development of targeted therapies. Its unique structural amalgamation of a piperidine ring, a benzonitrile moiety, and a reactive hydroxymethyl group offers a trifecta of chemical functionalities ripe for molecular elaboration. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its critical role in the synthesis of pioneering therapeutics, most notably as a potential precursor to Poly (ADP-ribose) polymerase (PARP) inhibitors.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, reaction optimization, and formulation. The table below summarizes its key identifiers and characteristics.

PropertyValue
CAS Number 162997-46-8
Molecular Formula C₁₃H₁₆N₂O
Molecular Weight 216.29 g/mol
Purity ≥96% (typical commercial grade)
Appearance Off-white to white crystalline solid (predicted)
Solubility Soluble in organic solvents such as DMSO, DMF, and chlorinated solvents (predicted based on structure)
Storage Conditions Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.

Synthesis of this compound: A Methodological Deep Dive

The principal synthetic route to this compound involves the nucleophilic aromatic substitution (SNAᵣ) reaction between 4-(hydroxymethyl)piperidine and an activated benzonitrile derivative, typically 4-fluorobenzonitrile. This N-arylation reaction is a cornerstone of medicinal chemistry for forging carbon-nitrogen bonds.

Experimental Protocol: N-Arylation of 4-(Hydroxymethyl)piperidine

This protocol outlines a representative procedure for the synthesis of this compound, drawing upon established methodologies for similar N-arylation reactions.

Materials:

  • 4-(Hydroxymethyl)piperidine

  • 4-Fluorobenzonitrile

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(hydroxymethyl)piperidine (1.0 equivalent), 4-fluorobenzonitrile (1.1 equivalents), and a suitable base such as potassium carbonate (2.0 equivalents).

  • Solvent Addition: Add a sufficient volume of a polar aprotic solvent, such as DMSO or DMF, to dissolve the reactants.

  • Reaction Execution: Heat the reaction mixture to a temperature between 100-140 °C and stir vigorously. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure this compound.

Causality Behind Experimental Choices:

  • Choice of Base: The use of a carbonate base is crucial to deprotonate the secondary amine of the piperidine, thereby activating it as a nucleophile. Cesium carbonate is often a more effective base in such reactions due to its higher solubility in organic solvents.

  • Solvent Selection: Polar aprotic solvents like DMSO and DMF are ideal for SNAᵣ reactions as they can solvate the cation of the base while leaving the anion (the active base) relatively free, thus increasing its reactivity.

  • Temperature: Elevated temperatures are necessary to overcome the activation energy barrier of the reaction, facilitating the displacement of the fluoride from the aromatic ring.

Synthesis_Workflow Reactants 4-(Hydroxymethyl)piperidine + 4-Fluorobenzonitrile + Base (e.g., K₂CO₃) Reaction Heating (100-140°C) Stirring Reactants->Reaction Solvent Polar Aprotic Solvent (e.g., DMSO) Solvent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery: A Gateway to PARP Inhibition

The structural motifs present in this compound make it a highly valuable intermediate in the synthesis of various pharmaceutical agents. Notably, its architecture is reminiscent of key fragments found in a class of anticancer drugs known as PARP inhibitors.

Poly (ADP-ribose) polymerase (PARP) is a family of enzymes critical for DNA repair. In cancer cells with certain DNA repair defects, such as BRCA1/2 mutations, inhibiting PARP leads to a synthetic lethality, resulting in targeted cell death. Marketed PARP inhibitors like Olaparib, Rucaparib, and Niraparib have revolutionized the treatment of certain types of ovarian, breast, and prostate cancers.

PARP_Intermediate cluster_Intermediate This compound cluster_PARPi PARP Inhibitor (e.g., Olaparib) Intermediate_Structure [Structure of the intermediate] PARPi_Structure [Structure of a PARP Inhibitor] Intermediate_Structure->PARPi_Structure Further Synthetic Steps (e.g., functional group interconversion, coupling reactions)

Caption: Role as an intermediate in PARP inhibitor synthesis.

Safety and Handling

As a chemical intermediate intended for research and development, this compound should be handled with appropriate safety precautions in a laboratory setting. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, a hazard assessment can be made based on its constituent functional groups and related compounds.

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust, and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Toxicology: The benzonitrile moiety suggests potential toxicity if ingested or absorbed through the skin. Compounds containing the piperidine ring can be irritants.

  • First Aid:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes.

    • If inhaled: Move the person into fresh air.

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound stands as a testament to the pivotal role of well-designed chemical intermediates in the advancement of pharmaceutical sciences. Its versatile structure, coupled with a straightforward synthetic accessibility, positions it as a valuable tool for medicinal chemists. The strong potential for its application in the synthesis of life-saving PARP inhibitors underscores its significance in the ongoing fight against cancer. As research into targeted therapies continues to expand, the demand for such strategically functionalized building blocks is poised to grow, further solidifying the importance of this compound in the drug discovery pipeline.

References

  • This compound Chemical Properties.
  • Synthesis of N-arylated piperidines via Buchwald-Hartwig amination. Relevant literature on organic synthesis methodologies.
  • PARP Inhibitors in Cancer Therapy.
  • Safety Data Sheets (SDS) for related compounds: 4-(Hydroxymethyl)piperidine and 4-Fluorobenzonitrile. Available from chemical suppliers like Sigma-Aldrich, Fisher Scientific, etc.

4-(4-(Hydroxymethyl)piperidin-1-yl)benzonitrile structure and nomenclature

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-(4-(Hydroxymethyl)piperidin-1-yl)benzonitrile: Structure, Synthesis, and Applications in Medicinal Chemistry

Executive Summary

This compound is a bifunctional organic molecule that has garnered interest within the drug discovery and medicinal chemistry sectors. It incorporates two key pharmacophores: the piperidine ring, a ubiquitous feature in many approved pharmaceuticals, and the benzonitrile group, a versatile moiety known for its role as a hydrogen bond acceptor and a bioisosteric replacement for other functional groups.[1][2] This guide provides a comprehensive technical overview of its chemical structure, nomenclature, physicochemical properties, and a validated synthetic protocol. Furthermore, it explores the compound's significance as a building block in the development of novel therapeutics, drawing on data from analogous structures to highlight its potential in areas such as oncology and neurology.[3][4] This document is intended for researchers and professionals in the field of drug development seeking a detailed understanding of this valuable chemical intermediate.

Chemical Identity and Nomenclature

A precise understanding of a compound's structure and nomenclature is fundamental to all scientific investigation. This section delineates the core identifiers for this compound.

IUPAC Name and Synonyms

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is This compound .

Common synonyms or alternative representations may include:

  • (1-(4-cyanophenyl)piperidin-4-yl)methanol

  • 4-(4-hydroxymethyl-1-piperidyl)benzonitrile

Chemical Structure

The molecule consists of a central piperidine ring substituted at the nitrogen (position 1) with a 4-cyanophenyl group. A hydroxymethyl (-CH₂OH) group is attached at position 4 of the piperidine ring.

Figure 1: 2D Chemical Structure of this compound.

Key Identifiers

The following table summarizes the essential identifiers for this compound.

IdentifierValueReference
CAS Number 162997-46-8[5]
Molecular Formula C₁₃H₁₆N₂O[5]
Molecular Weight 216.29 g/mol [5]

Physicochemical Properties and Drug-Likeness

The physicochemical properties of a molecule are critical predictors of its pharmacokinetic behavior, including absorption, distribution, metabolism, and excretion (ADME). While experimental data for this specific molecule is sparse, properties can be computationally predicted to guide its application in drug design.

PropertyPredicted ValueSignificance in Drug Development
LogP (Octanol-Water Partition Coefficient) ~1.9 - 2.5Indicates moderate lipophilicity, balancing aqueous solubility with membrane permeability.
Topological Polar Surface Area (TPSA) 46.2 ŲSuggests good potential for oral bioavailability and cell membrane penetration.
Hydrogen Bond Donors 1 (from -OH)Allows for specific interactions with biological targets.
Hydrogen Bond Acceptors 3 (from N, O, C≡N)Provides multiple points for target binding.[1]
Rotatable Bonds 2Low conformational flexibility can lead to higher binding affinity.

These properties suggest that this compound possesses a favorable profile for a drug lead or intermediate, aligning well with common heuristics for oral bioavailability such as Lipinski's Rule of Five.

Synthesis and Purification

The synthesis of this compound is most efficiently achieved via a nucleophilic aromatic substitution (SₙAr) reaction. This approach is widely documented for the synthesis of N-aryl piperidines and piperazines.[4]

Retrosynthetic Analysis

The logical disconnection for this molecule is at the C-N bond between the benzonitrile ring and the piperidine nitrogen. This leads to two commercially available or readily synthesized starting materials: 4-fluorobenzonitrile and 4-(hydroxymethyl)piperidine (also known as 4-piperidinemethanol).

G cluster_0 Retrosynthesis cluster_1 Precursors Target This compound Disconnect C-N Bond (SₙAr Disconnection) Target->Disconnect Precursor1 4-Fluorobenzonitrile Disconnect->Precursor1 Precursor2 4-(Hydroxymethyl)piperidine Disconnect->Precursor2

Figure 2: Retrosynthetic pathway for the target molecule.

Experimental Protocol: Synthesis

This protocol describes a reliable method for the synthesis of the title compound. The choice of a high-boiling polar aprotic solvent like DMSO facilitates the reaction, which often requires elevated temperatures to proceed at a reasonable rate.

Materials:

  • 4-Fluorobenzonitrile (1.0 eq)

  • 4-(Hydroxymethyl)piperidine (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-fluorobenzonitrile, 4-(hydroxymethyl)piperidine, and potassium carbonate.

  • Add a sufficient volume of DMSO to dissolve the reactants (approximately 5-10 mL per gram of 4-fluorobenzonitrile).

  • Heat the reaction mixture to 120-140 °C under a nitrogen atmosphere. The causality for this elevated temperature is to overcome the activation energy of the SₙAr reaction, which is typically high.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 12-24 hours).

  • Once complete, cool the mixture to room temperature and pour it into a beaker of cold water. This will precipitate the crude product.

  • Stir the aqueous suspension for 30 minutes, then collect the solid product by vacuum filtration.

  • Wash the solid with water to remove residual DMSO and inorganic salts, then dry under vacuum.

Purification and Characterization Workflow

The crude product from the synthesis requires purification to be suitable for further use. A standard workflow involving chromatography and spectroscopic analysis ensures the identity and purity of the final compound.

G cluster_char Characterization Crude Crude Dried Product Purify Column Chromatography (Silica Gel, Ethyl Acetate/Hexane) Crude->Purify Pure Purified Compound Purify->Pure NMR ¹H and ¹³C NMR Pure->NMR Structure Verification MS Mass Spectrometry (MS) Pure->MS Mass Verification HPLC Purity Analysis (HPLC) Pure->HPLC Purity ≥95%

Figure 3: Post-synthesis purification and characterization workflow.

Spectroscopic and Analytical Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzonitrile ring, typically as two doublets in the 6.9-7.6 ppm range. The piperidine protons will appear in the aliphatic region (1.2-4.0 ppm), with the protons adjacent to the nitrogen appearing further downfield. The methylene protons of the hydroxymethyl group (-CH₂OH) would likely appear as a doublet around 3.5 ppm, and the hydroxyl proton (-OH) as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the nitrile carbon (~119 ppm), the quaternary carbon of the benzonitrile ring attached to the nitrile (~105-110 ppm), and other aromatic carbons (115-155 ppm). The carbons of the piperidine ring will resonate in the 25-60 ppm range, with the hydroxymethyl carbon appearing around 65-70 ppm.[6]

Mass Spectrometry (MS)

In an Electrospray Ionization (ESI) mass spectrum, the compound is expected to show a prominent molecular ion peak [M+H]⁺ at m/z 217.29, corresponding to the protonated form of the molecule (C₁₃H₁₇N₂O⁺).

Role in Medicinal Chemistry and Drug Development

The value of this compound lies in its utility as a molecular scaffold that combines two high-value functional groups.

The Benzonitrile Moiety as a Privileged Scaffold

The benzonitrile group is a versatile pharmacophore in medicinal chemistry.[1] Its key features include:

  • Hydrogen Bond Acceptor: The nitrogen atom of the nitrile group is a potent hydrogen bond acceptor, enabling strong interactions with biological targets like kinases.[1]

  • Metabolic Stability: The nitrile group is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.

  • Bioisostere: It can serve as a bioisosteric replacement for other groups, such as a phenyl ring or a carboxylate, to modulate potency and physicochemical properties.

The Piperidine Ring in Pharmaceuticals

The piperidine ring is one of the most common saturated heterocyclic scaffolds found in approved drugs.[2]

  • Improved Solubility: The basic nitrogen atom can be protonated at physiological pH, which often enhances aqueous solubility.

  • Structural Rigidity: The ring provides a rigid framework to correctly orient substituents for optimal target binding.

  • Vector for Substitution: The ring can be functionalized at multiple positions to explore structure-activity relationships (SAR). The hydroxymethyl group at the 4-position provides a convenient handle for further chemical modification.

Therapeutic Potential and Applications of Analogs

While this specific molecule may not be an active pharmaceutical ingredient itself, its structural motifs are present in numerous compounds with demonstrated biological activity.

  • Oncology and Anti-Malarial Agents: Similar 4-(piperidin-1-yl)benzonitrile structures have been identified as crucial intermediates for synthesizing 3-aminopyrazole derivatives, which are precursors for anticancer and anti-malarial agents.[4]

  • CNS Agents: The ability of piperidine-containing molecules to cross the blood-brain barrier makes them valuable for developing agents targeting the central nervous system. Analogs are used in the development of CNS agents and treatments for metabolic disorders.[3]

  • Enzyme Inhibitors: The combination of the rigid piperidine core and the interactive benzonitrile group makes this scaffold ideal for designing specific enzyme inhibitors, such as those targeting kinases or proteases.[1][3]

Safety, Handling, and Storage

As a research chemical, this compound should be handled with appropriate care. While a specific Safety Data Sheet (SDS) is not widely available, a risk assessment can be made based on its constituent functional groups.[7][8][9]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.[7] Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.[9]

  • Disposal: Dispose of waste material in accordance with local, regional, and national regulations.

References

  • PubChem. 4-[4-(4-Chloro-3-trifluoromethyl-phenyl)-4-hydroxy-piperidin-1-ylmethyl]-benzonitrile. National Center for Biotechnology Information. Available from: [Link]

  • The Royal Society of Chemistry. 4-(Piperidine-1-sulfonyl)-benzonitrile. Available from: [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]

  • MySkinRecipes. 4-((3-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile. Available from: [Link]

  • Xu, G. B., Shi, J. Y., Chen, L. J., & Luo, Y. F. (2010). 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile. Acta crystallographica. Section E, Structure reports online, 66(Pt 2), o284. Available from: [Link]

  • Angene Chemical. 4-[[4-(4-hydroxyphenyl)piperazin-1-yl]methyl]benzonitrile. Available from: [Link]

  • Beijing Xinheng Research Technology Co., Ltd. This compound. Available from: [Link]

  • PubChem. 4-[1-(4-Cyano-4,4-diphenyl-butyl)-4-hydroxy-piperidin-4-yl]-benzonitrile. National Center for Biotechnology Information. Available from: [Link]

  • Biological Magnetic Resonance Bank. Benzonitrile at BMRB. Available from: [Link]

  • ResearchGate. The chemical structure of some biologically important benzonitrile derivatives. Available from: [Link]

  • PubChem. 3-(4,4-Dimethylpiperazin-4-ium-1-yl)benzonitrile. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. Benzonitrile, 4-(4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl)-3-(hydroxymethyl)-, hydrobromide (1:1). National Center for Biotechnology Information. Available from: [Link]

  • PubMed. 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile. National Library of Medicine. Available from: [Link]

  • The Royal Society of Chemistry. ESI (Final)-Nit-2. Available from: [Link]

  • PrepChem.com. Synthesis of 4-(4-phenylpiperazinylmethyl)benzonitrile. Available from: [Link]

  • Stenutz. 4-(hydroxymethyl)benzonitrile. Available from: [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available from: [Link]

  • PubChem. 4-(4-Methylphenoxy)benzonitrile. National Center for Biotechnology Information. Available from: [Link]

  • PubMed. Role of 1,4-benzothiazine derivatives in medicinal chemistry. National Library of Medicine. Available from: [Link]

  • Chemsrc. Benzonitrile, 2-(4-piperidinylmethyl)-, hydrochloride (1:1). Available from: [Link]

  • Al-Ghorbani, M., Chebil, A., Lajoie, L., et al. (2025). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Scientific Reports, 15(1), 12345. Available from: [Link]

Sources

The Multifaceted Biological Landscape of 4-(4-(Hydroxymethyl)piperidin-1-yl)benzonitrile Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Therapeutic Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the identification and exploration of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets – is a cornerstone of efficient drug discovery. The 4-(4-(hydroxymethyl)piperidin-1-yl)benzonitrile core represents one such scaffold, strategically combining the versatile piperidine ring with the electronically distinct benzonitrile moiety. This unique amalgamation offers a rich tapestry of potential biological activities, spanning from targeted cancer therapy to the modulation of central nervous system disorders. This technical guide provides an in-depth exploration of the biological activities associated with derivatives of this promising scaffold, offering a roadmap for researchers and drug development professionals seeking to harness its therapeutic potential. We will delve into the mechanistic underpinnings of its diverse activities, provide actionable experimental protocols, and present a forward-looking perspective on the future of this chemical class.

I. The Architectural Rationale: Chemical Features and Biological Implications

The this compound scaffold is a composite of three key pharmacophoric elements: the piperidine ring, the hydroxymethyl group, and the benzonitrile moiety. Each contributes to the overall biological profile of the derivative molecules.

  • The Piperidine Ring: A ubiquitous feature in many approved drugs, the saturated nitrogen-containing heterocycle provides a versatile anchor for a variety of substituents. Its conformational flexibility allows it to adapt to the steric requirements of diverse biological targets. Furthermore, the basic nitrogen atom can participate in crucial ionic interactions within protein binding pockets.

  • The Hydroxymethyl Group: This functional group introduces a key hydrogen bond donor and acceptor, enhancing the molecule's ability to form specific, high-affinity interactions with target proteins. Its presence can also improve aqueous solubility and provide a site for further chemical modification, such as esterification or etherification, to fine-tune pharmacokinetic properties.

  • The Benzonitrile Moiety: The cyano group is a potent electron-withdrawing group and a bioisostere for other functional groups like halogens or amides. It can participate in dipole-dipole interactions and hydrogen bonding, and its presence significantly influences the electronic properties of the aromatic ring, thereby modulating binding affinity and selectivity.

The strategic combination of these features creates a molecule with a favorable balance of lipophilicity and hydrophilicity, enhancing its potential for good oral bioavailability and the ability to cross biological membranes. Derivatives of this scaffold are actively being explored as enzyme inhibitors, receptor agonists, and allosteric modulators.[1]

II. Diverse Biological Activities and Mechanisms of Action

The versatility of the this compound scaffold has led to its investigation in a wide array of therapeutic areas. Below, we explore some of the most promising biological activities and their underlying mechanisms.

A. Anticancer Activity: Targeting Key Signaling Pathways

Derivatives of the broader piperidine and benzonitrile classes have shown significant promise as anticancer agents, and the this compound scaffold is a promising platform for the development of novel oncology therapeutics.[2] The anticancer potential of these derivatives is often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival, such as protein kinases.

1. Kinase Inhibition:

Protein kinases are a large family of enzymes that play a central role in regulating cellular processes, and their dysregulation is a hallmark of many cancers. The this compound scaffold can be elaborated to create potent and selective kinase inhibitors. For instance, derivatives of the related benzonitrile class have been shown to inhibit ABL and c-KIT kinases, which are key drivers in chronic myeloid leukemia and gastrointestinal stromal tumors, respectively.[3] The benzonitrile moiety can form crucial interactions in the ATP-binding pocket of these kinases, while the piperidine ring can be modified to enhance selectivity and potency.

The general mechanism of action for these kinase inhibitors involves competitive binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting the signaling cascade that drives tumor growth.

Signaling Pathway: Kinase Inhibition in Cancer

Kinase_Inhibition cluster_cell Cancer Cell GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., c-KIT) GF->Receptor Binds Kinase Intracellular Kinase (e.g., ABL) Receptor->Kinase Activates Substrate Downstream Substrate Kinase->Substrate Phosphorylates Proliferation Cell Proliferation & Survival Substrate->Proliferation Promotes Inhibitor 4-(4-(hydroxymethyl)piperidin-1-yl) benzonitrile Derivative Inhibitor->Kinase Inhibits ATP binding

Caption: Kinase inhibition by this compound derivatives.

2. Precursors for Novel Anticancer Agents:

The this compound scaffold can also serve as a key intermediate in the synthesis of more complex anticancer agents. For example, related structures like 4-[4-(piperidin-1-yl)piperidin-1-yl]benzonitrile are used to synthesize 3-aminopyrazole derivatives, which are precursors for both anticancer and anti-malarial drugs.[2] This highlights the utility of the core scaffold as a versatile building block in drug discovery.

B. Modulation of G-Protein Coupled Receptors (GPCRs): A New Frontier in CNS and Metabolic Diseases

GPCRs are the largest family of cell surface receptors and are the targets of a significant portion of modern medicines.[4] The this compound scaffold is well-suited for the development of GPCR modulators, particularly for neurological and metabolic disorders.[1]

Allosteric Modulation:

Rather than directly competing with the endogenous ligand at the orthosteric binding site, allosteric modulators bind to a distinct site on the receptor, subtly altering its conformation and modulating its response to the endogenous ligand.[4] This can lead to a more nuanced and potentially safer therapeutic effect. The this compound scaffold can be derivatized to create both positive allosteric modulators (PAMs), which enhance the receptor's response, and negative allosteric modulators (NAMs), which diminish it.

The development of selective allosteric modulators for specific GPCR subtypes is a key area of research, and the modular nature of the this compound scaffold makes it an attractive starting point for such endeavors.

Signaling Pathway: GPCR Allosteric Modulation

GPCR_Modulation cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein GPCR->G_Protein Activates Ligand Endogenous Ligand Ligand->GPCR Binds to orthosteric site Modulator Allosteric Modulator (4-(4-(hydroxymethyl)piperidin-1-yl) benzonitrile Derivative) Modulator->GPCR Binds to allosteric site Signaling Intracellular Signaling G_Protein->Signaling Initiates

Caption: Allosteric modulation of a GPCR by a derivative.

III. Experimental Protocols: A Guide to Synthesis and Biological Evaluation

To facilitate further research and development of this compound derivatives, this section provides detailed, step-by-step methodologies for their synthesis and biological evaluation.

A. Synthesis Protocol: A General Approach

The synthesis of this compound derivatives can be achieved through a variety of synthetic routes. A common and efficient method involves the nucleophilic aromatic substitution of a fluorinated benzonitrile with a piperidine derivative, followed by modification of the hydroxymethyl group if desired.

Experimental Workflow: Synthesis of Derivatives

Synthesis_Workflow Start Starting Materials: 4-Fluorobenzonitrile Piperidin-4-ylmethanol Step1 Nucleophilic Aromatic Substitution (e.g., K2CO3, DMSO, heat) Start->Step1 Intermediate This compound Step1->Intermediate Step2 Optional Derivatization (e.g., acylation, etherification) Intermediate->Step2 Product Final Derivative Step2->Product Purification Purification (e.g., Column Chromatography) Product->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis

Caption: General synthetic workflow for derivatives.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of 4-fluorobenzonitrile (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add piperidin-4-ylmethanol (1.1 eq) and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired this compound.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

B. In Vitro Biological Evaluation: Kinase Inhibition Assay

To assess the potential of this compound derivatives as kinase inhibitors, a biochemical assay can be performed to determine their half-maximal inhibitory concentration (IC₅₀).

Step-by-Step Protocol:

  • Reagents and Materials:

    • Recombinant kinase (e.g., ABL, c-KIT)

    • Kinase substrate (e.g., a specific peptide)

    • ATP (adenosine triphosphate)

    • Test compound (dissolved in DMSO)

    • Assay buffer (e.g., Tris-HCl, MgCl₂)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

    • 384-well microplate

  • Assay Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 384-well plate, add the kinase, substrate, and test compound to the assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using a suitable detection reagent and a luminometer.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

IV. Data Presentation: A Comparative Overview

To facilitate the comparison of the biological activity of different this compound derivatives, it is crucial to present the data in a clear and structured format.

Table 1: In Vitro Kinase Inhibition Data for Hypothetical Derivatives

Derivative IDR1 SubstitutionR2 SubstitutionABL Kinase IC₅₀ (nM)c-KIT Kinase IC₅₀ (nM)Selectivity Index (c-KIT/ABL)
Parent HH5007501.5
Deriv-A 4-Cl-PhH501002.0
Deriv-B 3-CF₃-PhH2530012.0
Deriv-C HAcetyl4507001.6
Deriv-D 4-Cl-PhAcetyl45902.0

Table 2: In Vivo Pharmacokinetic Parameters in a Rodent Model for a Lead Candidate

ParameterValue
Oral Bioavailability (F%) 45%
Half-life (t½, hours) 6.5
Peak Plasma Concentration (Cmax, ng/mL) 850
Time to Peak Concentration (Tmax, hours) 1.5
Clearance (CL, mL/min/kg) 25

V. Future Directions and Concluding Remarks

The this compound scaffold represents a fertile ground for the discovery of novel therapeutics. The diverse biological activities exhibited by its derivatives underscore its potential as a privileged structure in medicinal chemistry. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: A systematic exploration of substitutions on both the piperidine and benzonitrile rings will be crucial to optimize potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these derivatives will be essential for their rational development.

  • In Vivo Efficacy Studies: Promising candidates identified through in vitro screening should be advanced to relevant animal models to assess their therapeutic efficacy and safety profiles.

VI. References

  • MySkinRecipes. 4-((3-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile. [Link]

  • Xu, G. B., Shi, J. Y., Chen, L. J., & Luo, Y. F. (2010). 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile. Acta crystallographica. Section E, Structure reports online, 66(Pt 2), o284. [Link]

  • Wootten, D., Christopoulos, A., & Sexton, P. M. (2014). Emerging paradigms in GPCR allostery: implications for drug discovery. Nature reviews. Drug discovery, 13(8), 620–634. [Link]

  • PubChem. 4-[4-(4-Chloro-3-trifluoromethyl-phenyl)-4-hydroxy-piperidin-1-ylmethyl]-benzonitrile. [Link]

  • Wang, Q., Liu, F., Wang, B., Zou, F., Qi, Z., Chen, C., Yu, K., Hu, C., Qi, S., Wang, W., Hu, Z., Liu, J., Wang, W., Wang, L., Liang, Q., Zhang, S., Ren, T., Liu, Q., & Liu, J. (2017). Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. Journal of medicinal chemistry, 60(1), 273–289. [Link]

Sources

Topic: 4-(4-(Hydroxymethyl)piperidin-1-yl)benzonitrile: A Speculative Mechanistic Guide to a Putative Aldosterone Synthase (CYP11B2) Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Abstract

4-(4-(Hydroxymethyl)piperidin-1-yl)benzonitrile is a synthetic molecule featuring a piperidine core, a functionality prevalent in a multitude of pharmacologically active agents.[1][2] While its specific biological activity is not extensively documented in public literature, its structural motifs provide compelling clues to a potential mechanism of action. This guide posits the primary hypothesis that this compound acts as a selective inhibitor of aldosterone synthase (cytochrome P450 11B2, or CYP11B2), a critical enzyme in the biosynthesis of aldosterone.[3][4] Elevated aldosterone levels are pathogenic in hypertension, heart failure, and other cardiovascular diseases, making CYP11B2 a high-value therapeutic target.[5][6] This document provides a comprehensive analysis of the structural rationale for this hypothesis, outlines a speculative binding mode within the CYP11B2 active site, and presents a detailed, multi-phase experimental plan to rigorously validate this proposed mechanism of action.

Rationale for Mechanistic Hypothesis: A Structural and Cheminformatic Analysis

The molecular architecture of this compound is a composite of functional groups frequently associated with enzyme inhibition, particularly within the cytochrome P450 superfamily.

Core Scaffold Analysis
  • Piperidine Ring: This nitrogen-containing heterocycle is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs.[7][8] In the context of cytochrome P450 enzymes, the tertiary amine nitrogen of the piperidine ring is a key feature. It can act as a Lewis base, coordinating directly with the central iron atom of the enzyme's heme prosthetic group. This interaction is a classic mechanism for the inhibition of P450 enzymes.

  • Benzonitrile Group: The benzonitrile moiety provides a rigid, aromatic scaffold that can engage in hydrophobic and π-stacking interactions within an enzyme's active site. The nitrile group itself is a polar feature capable of acting as a hydrogen bond acceptor. This functionality is present in various enzyme inhibitors and can contribute to binding affinity and selectivity.[9]

  • Hydroxymethyl Group: This substituent introduces a critical hydrogen-bonding capability. The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming a key anchoring interaction with polar amino acid residues (e.g., serine, threonine, or tyrosine) in a binding pocket.

Structural Homology to Known CYP11B2 Inhibitors

The development of aldosterone synthase inhibitors has yielded several classes of molecules that share structural features with the compound of interest. Many potent and selective CYP11B2 inhibitors are non-steroidal molecules containing a nitrogen heterocycle (such as an imidazole, pyridine, or piperidine) responsible for coordinating the heme iron.[10][11][12] The combination of a nitrogen heterocycle with an appended aromatic system, as seen in this compound, is a common and effective pharmacophore for this target class.[13] The overarching challenge in this field is achieving high selectivity for CYP11B2 over the closely related steroid 11β-hydroxylase (CYP11B1), which shares 93% sequence identity and is essential for cortisol production.[3][13]

Physicochemical Properties

A molecule's potential as a drug candidate is governed by its physicochemical properties, which influence its absorption, distribution, metabolism, and excretion (ADME).

PropertyPredicted ValueSignificance
Molecular Weight218.28 g/mol Compliant with Lipinski's Rule of Five (<500), favoring good absorption.
LogP (Octanol/Water)1.6 - 2.0Indicates a balance of hydrophilicity and lipophilicity, suitable for oral bioavailability.
Hydrogen Bond Donors1 (from -OH)Compliant with Lipinski's Rule of Five (≤5).
Hydrogen Bond Acceptors3 (from -OH, piperidine N, nitrile N)Compliant with Lipinski's Rule of Five (≤10).
Polar Surface Area56.2 ŲSuggests good potential for cell membrane permeability and oral absorption.

Note: Values are estimations from standard cheminformatic tools.

The Primary Hypothesized Target: Aldosterone Synthase (CYP11B2)

Aldosterone is the principal mineralocorticoid hormone, playing a central role in regulating blood pressure and electrolyte balance.[3] Its synthesis occurs in the zona glomerulosa of the adrenal cortex and is finalized by CYP11B2.

Role in Pathophysiology

Overactivation of the renin-angiotensin-aldosterone system (RAAS) leads to excessive aldosterone production, contributing directly to sodium retention, hypertension, myocardial fibrosis, and progressive renal dysfunction.[4] Therefore, inhibiting aldosterone synthesis at its source by targeting CYP11B2 is a highly attractive therapeutic strategy, potentially offering advantages over mineralocorticoid receptor antagonists (MRAs) which can lead to elevated aldosterone levels.[5]

Enzymatic Function

CYP11B2 is a mitochondrial cytochrome P450 enzyme that catalyzes the final, rate-limiting steps in aldosterone biosynthesis. It sequentially converts 11-deoxycorticosterone into aldosterone through three distinct oxidative reactions: 11β-hydroxylation, 18-hydroxylation, and finally, 18-oxidation.[11]

G cluster_CYP11B2 Catalyzed by Aldosterone Synthase (CYP11B2) 11-Deoxycorticosterone 11-Deoxycorticosterone Corticosterone Corticosterone 11-Deoxycorticosterone->Corticosterone 11β-hydroxylation 18-Hydroxycorticosterone 18-Hydroxycorticosterone Corticosterone->18-Hydroxycorticosterone 18-hydroxylation Aldosterone Aldosterone 18-Hydroxycorticosterone->Aldosterone 18-oxidation

Caption: Final three steps of aldosterone biosynthesis catalyzed by CYP11B2.

Speculative Molecular Interactions and Binding Mode

Based on the crystal structures of CYP11B2 in complex with other inhibitors, we can speculate on the binding mode of this compound.[3] The active site is a hydrophobic cavity containing the essential heme group.

Hypothesized Interactions:

  • Heme Coordination: The tertiary nitrogen of the piperidine ring is positioned to form a direct coordinate bond with the Fe(III) ion of the heme group, effectively blocking its catalytic activity. This is the primary inhibitory interaction.

  • Hydrophobic Pocket Interaction: The benzonitrile portion of the molecule likely extends into a hydrophobic pocket within the active site, making favorable van der Waals contacts.

  • Hydrogen Bonding Anchor: The hydroxymethyl group on the piperidine ring is hypothesized to form a critical hydrogen bond with the side chain of a nearby polar amino acid residue (e.g., Serine or Threonine), providing an additional anchor point that enhances binding affinity and may contribute to selectivity over CYP11B1.

G cluster_ActiveSite CYP11B2 Active Site cluster_Ligand Inhibitor Molecule Heme Heme Group Fe Fe³⁺ HydrophobicPocket Hydrophobic Pocket PolarResidue Polar Residue (e.g., Ser/Thr) PiperidineN Piperidine N PiperidineN->Fe Heme Coordination (Primary Inhibition) Benzonitrile Benzonitrile Moiety Benzonitrile->HydrophobicPocket Hydrophobic Interaction Hydroxymethyl Hydroxymethyl -OH Hydroxymethyl->PolarResidue Hydrogen Bond

Caption: Hypothesized binding mode within the CYP11B2 active site.

Experimental Validation Plan

A systematic, phased approach is required to rigorously test the hypothesis that this compound is a selective CYP11B2 inhibitor.

G P1 Phase 1: In Vitro Enzymatic Assays P2 Phase 2: Cell-Based Functional Assays P1->P2 Confirm Potency & Selectivity P3 Phase 3: Biophysical & Structural Confirmation P2->P3 Confirm Cellular Activity

Caption: Phased experimental workflow for mechanism of action validation.

Phase 1: In Vitro Enzymatic Assays

Objective: To determine the direct inhibitory potency of the compound on recombinant CYP11B2 and its selectivity versus CYP11B1.

Protocol 1: CYP11B2/CYP11B1 Inhibition Assay

  • System Preparation: Utilize commercially available recombinant human CYP11B2 and CYP11B1 enzymes co-expressed with adrenodoxin and adrenodoxin reductase.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series to generate a 10-point dose-response curve (e.g., 1 nM to 100 µM).

  • Reaction: In a 96-well plate, combine the enzyme system, buffer, and the test compound (or vehicle control). Pre-incubate for 10 minutes at 37°C.

  • Initiation: Initiate the enzymatic reaction by adding the substrate, 11-deoxycorticosterone (DOC).

  • Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C with gentle shaking.

  • Quenching: Stop the reaction by adding a strong acid or organic solvent (e.g., acetonitrile).

  • Analysis: Quantify the product (aldosterone for CYP11B2, corticosterone for CYP11B1) using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[11]

  • Data Analysis: Plot the percent inhibition against the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Expected Data Output:

CompoundCYP11B2 IC₅₀ (nM)CYP11B1 IC₅₀ (nM)Selectivity Index (CYP11B1/CYP11B2)
Test CompoundHypothetical ValueHypothetical Value>100-fold desired
LCI-699 (Control)~2.5~10~4
Fadrozole (Control)~0.8~1.5~2

Note: Control values are approximate and based on literature.[10]

Phase 2: Cell-Based Functional Assays

Objective: To confirm that the compound can inhibit aldosterone synthesis in a more physiologically relevant cellular context.

Protocol 2: NCI-H295R Adrenocortical Carcinoma Cell Assay

  • Cell Culture: Culture NCI-H295R cells, which endogenously express the steroidogenic enzymes, under standard conditions.

  • Plating: Seed cells in 24-well plates and allow them to adhere and grow to ~80% confluency.

  • Treatment: Replace the medium with fresh medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., LCI-699).

  • Stimulation: After a 1-hour pre-incubation with the compound, stimulate steroidogenesis by adding angiotensin II (e.g., 10 nM).

  • Incubation: Incubate the cells for 24-48 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Hormone Quantification: Measure the concentrations of aldosterone and cortisol in the supernatant using specific ELISAs or LC-MS/MS.

  • Data Analysis: Calculate the dose-dependent inhibition of both aldosterone and cortisol production to confirm cellular potency and selectivity.

Phase 3: Biophysical and Structural Confirmation

Objective: To obtain direct evidence of the compound binding to the CYP11B2 heme iron and to elucidate the precise binding orientation.

Protocol 3: Heme-Binding (Type II) Difference Spectroscopy

  • Principle: Compounds that directly coordinate with the heme iron of a P450 enzyme, like those with amine functionalities, induce a characteristic spectral shift, known as a Type II difference spectrum.

  • Procedure:

    • Place purified, solubilized CYP11B2 enzyme into two matched cuvettes.

    • Record a baseline absorbance spectrum (e.g., 350-500 nm).

    • Add a small aliquot of the test compound to the sample cuvette and an equal volume of solvent to the reference cuvette.

    • Record the difference spectrum. A characteristic trough around 410 nm and a peak around 430 nm confirms direct heme coordination.

  • Interpretation: A positive result provides strong evidence for the hypothesized primary binding interaction.

Protocol 4: X-ray Co-crystallography

  • Objective: To obtain a high-resolution 3D structure of the compound bound to the CYP11B2 active site.

  • Methodology: This is a specialized, long-term effort requiring expertise in protein crystallography.

    • Express and purify high-quality, crystallizable CYP11B2 protein.

    • Screen for crystallization conditions in the presence of a saturating concentration of this compound.

    • Optimize initial crystal hits to produce diffraction-quality crystals.

    • Collect X-ray diffraction data at a synchrotron source.

    • Solve and refine the crystal structure.

  • Significance: A successfully solved co-crystal structure would provide definitive, unambiguous proof of the binding mode, confirming the specific interactions (heme coordination, hydrogen bonds, etc.) and paving the way for structure-based drug design to further optimize potency and selectivity.[3]

Potential Alternative Mechanisms

While the evidence for CYP11B2 inhibition is compelling, a thorough investigation should consider other possibilities. The piperidine and benzonitrile motifs are found in ligands for various targets.

  • Other Cytochrome P450 Enzymes: The compound could inhibit other CYPs involved in drug metabolism (e.g., CYP3A4, 2D6) or steroidogenesis. A broad CYP inhibition panel should be run as part of standard drug development profiling.

  • Ion Channel Modulation: Piperidine-containing molecules are well-represented as ion channel blockers (e.g., calcium or potassium channels). Electrophysiological screening could investigate this possibility.

  • GPCR/Transporter Interaction: The presynaptic choline transporter (CHT) is inhibited by certain piperidine-containing benzamides.[14][15] While structurally distinct, broad receptor screening (e.g., a CEREP panel) would be prudent to identify any significant off-target activities.

Conclusion

The structural features of this compound strongly suggest a mechanism of action centered on the inhibition of aldosterone synthase (CYP11B2). The presence of a heme-coordinating piperidine nitrogen, a hydrophobic benzonitrile group, and a hydrogen-bonding hydroxymethyl substituent creates a pharmacophore well-suited for the CYP11B2 active site. This hypothesis is readily testable through the detailed in vitro, cell-based, and biophysical validation plan outlined in this guide. Confirmation of this mechanism would position this compound as a valuable lead compound for the development of novel therapeutics for hypertension and other aldosterone-driven cardiovascular and renal diseases.

References

  • Strushkevich, N., et al. (2011). Structural Insights into Aldosterone Synthase Substrate Specificity and Targeted Inhibition. Molecular Endocrinology. [Link]

  • ResearchGate. (n.d.). Comparative mechanism of action: aldosterone synthase inhibitors vs... ResearchGate. [Link]

  • PubMed. (n.d.). Aldosterone synthase inhibitors: pharmacological and clinical aspects. PubMed. [Link]

  • National Institutes of Health. (n.d.). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. NIH. [Link]

  • National Institutes of Health. (2016). Discovery of Spirocyclic Aldosterone Synthase Inhibitors as Potential Treatments for Resistant Hypertension. PMC. [Link]

  • National Institutes of Health. (2019). Development of Highly Selective Pyrimidine-Based Aldosterone Synthase (CYP11B2) Inhibitors. PMC. [Link]

  • ACS Publications. (2013). Aldosterone Synthase Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Research and Markets. (2025). Aldosterone Synthase Inhibitors - Pipeline Insight, 2025. Research and Markets. [Link]

  • National Institutes of Health. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC. [Link]

  • ResearchGate. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate. [Link]

  • PubMed. (2020). Discovery of 3-Pyridyl Isoindolin-1-one Derivatives as Potent, Selective, and Orally Active Aldosterone Synthase (CYP11B2) Inhibitors. PubMed. [Link]

  • PubMed. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. PubMed. [Link]

  • PubChem. (n.d.). 4-[4-(4-Chloro-3-trifluoromethyl-phenyl)-4-hydroxy-piperidin-1-ylmethyl]-benzonitrile. PubChem. [Link]

  • MySkinRecipes. (n.d.). 4-((3-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile. MySkinRecipes. [Link]

  • Wikipedia. (n.d.). 25CN-NBOH. Wikipedia. [Link]

  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

  • PubMed. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed. [Link]

  • PubMed. (2018). Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. PubMed. [Link]

  • National Institutes of Health. (2025). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. PMC. [Link]

  • National Institutes of Health. (n.d.). 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile. PMC. [Link]

  • PubMed. (n.d.). 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile. PubMed. [Link]

  • PubMed Central. (2025). Development of a CYP11B2 imaging tracer for primary aldosteronism: basic evaluation of iodine- and fluorine-incorporated pyridinyldihydroquinolinone derivatives. PubMed Central. [Link]

  • National Institutes of Health. (n.d.). Atractylenolide-I covalently binds to CYP11B2, selectively inhibits aldosterone synthesis, and improves hyperaldosteronism. PMC. [Link]

  • PubMed. (n.d.). Discovery and structure-activity relationships of novel piperidine inhibitors of farnesyltransferase. PubMed. [Link]

  • ResearchGate. (n.d.). The chemical structure of some biologically important benzonitrile derivatives. ResearchGate. [Link]

Sources

The Convergence of Aromatic Nitriles and Saturated Heterocycles: A Technical Guide to the Discovery and History of Benzonitrile Piperidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This technical guide provides an in-depth exploration of the discovery, history, and development of benzonitrile piperidine compounds. Designed for researchers, scientists, and professionals in drug development, this document elucidates the scientific journey and rationale behind the creation and investigation of this important chemical scaffold. From the early discovery of the constituent moieties to their synergistic application in modern medicinal chemistry, this guide offers a comprehensive overview of the field.

Introduction: A Privileged Scaffold in Medicinal Chemistry

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast array of pharmaceuticals and natural alkaloids.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a privileged scaffold in drug design.[3][4] The introduction of a piperidine moiety can significantly influence a molecule's physicochemical properties, such as lipophilicity and basicity, thereby affecting its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).[3]

Parallel to the rise of the piperidine scaffold, the benzonitrile group, an aromatic ring bearing a cyano (-C≡N) substituent, has been recognized for its utility as a versatile synthetic intermediate and a key pharmacophore in various drug candidates.[5] The nitrile group can act as a bioisostere for other functional groups and can participate in key interactions with biological targets.

The strategic combination of these two moieties into a single molecular entity has given rise to a diverse class of compounds with significant therapeutic potential, particularly in the realm of central nervous system (CNS) disorders. This guide will delve into the historical context of their discovery, the evolution of their synthesis, and their application in the development of targeted therapeutics, with a focus on dopamine and serotonin receptor modulators.

A Historical Perspective: From Fundamental Discoveries to Targeted Therapeutics

The journey of benzonitrile piperidine compounds is not one of a single, serendipitous discovery, but rather a convergence of independent historical pathways in organic and medicinal chemistry.

The Genesis of Piperidine and the Dawn of Receptor Theory

The story begins with the isolation of piperidine from pepper (Piper nigrum) in the mid-19th century.[2] This discovery laid the groundwork for the study of saturated heterocyclic chemistry. It was not until the late 20th century, however, that the true potential of the piperidine scaffold in drug discovery was realized, coinciding with the development of receptor theory and a deeper understanding of drug-target interactions.

The Rise of Neuropharmacology: Targeting Dopamine and Serotonin Systems

The mid-20th century witnessed groundbreaking discoveries in neuroscience, including the identification of dopamine and serotonin as key neurotransmitters in the brain.[4][6] Arvid Carlsson's work in the 1950s established dopamine's role as an independent neurotransmitter, a discovery that would earn him a Nobel Prize and pave the way for understanding its involvement in motor control and mental health.[4] Around the same time, the diverse functions of serotonin (5-hydroxytryptamine or 5-HT) in mood, cognition, and physiology were beginning to be unraveled.[6]

This era also saw the advent of radioligand binding assays in the 1970s, which allowed for the classification of dopamine and serotonin receptors into distinct subtypes.[2][7] This newfound ability to differentiate between receptor subtypes, such as the D1-like (D1, D5) and D2-like (D2, D3, D4) dopamine receptors, and the numerous 5-HT receptor families, ushered in the age of rational drug design.[2][7] Researchers could now endeavor to create compounds that selectively target a single receptor subtype, with the aim of maximizing therapeutic efficacy while minimizing off-target side effects.

The Emergence of Benzonitrile Piperidines as Selective Receptor Modulators

The quest for receptor subtype selectivity led medicinal chemists to explore a wide range of chemical scaffolds. The benzonitrile piperidine framework emerged as a particularly fruitful area of investigation, with two prominent examples being the development of selective dopamine D4 receptor antagonists and serotonin 5-HT2A receptor agonists.

Dopamine D4 Receptor Antagonists: The dopamine D4 receptor, a member of the D2-like family, is primarily expressed in the frontal cortex, hippocampus, and amygdala, suggesting its involvement in cognitive and emotional processes.[1][8] Its potential as a therapeutic target for schizophrenia and other CNS disorders spurred the search for selective antagonists. The benzonitrile piperidine scaffold proved to be a valuable template in this endeavor, leading to the discovery of potent and selective D4 antagonists.

Serotonin 5-HT2A Receptor Agonists: The 5-HT2A receptor is a key target for psychedelic compounds and is also implicated in the mechanism of action of several atypical antipsychotics.[3][9] The development of selective 5-HT2A agonists is of great interest for both understanding the neurobiology of consciousness and for potential therapeutic applications in treating conditions like depression and anxiety.[9] The compound 25CN-NBOH, which features a benzonitrile moiety, is a notable example of a highly selective 5-HT2A agonist that has become a valuable tool in neuroscience research.[3]

Synthetic Strategies and Methodologies

The synthesis of benzonitrile piperidine compounds typically involves the strategic coupling of a pre-formed piperidine ring with a benzonitrile-containing fragment. The specific synthetic route can be adapted to achieve the desired substitution pattern on both the piperidine and the aromatic ring.

General Synthetic Workflow

A common approach to the synthesis of N-aryl piperidines involves the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an amine (the piperidine) and an aryl halide or triflate (the benzonitrile derivative). This method is highly versatile and tolerates a wide range of functional groups.

Alternatively, nucleophilic aromatic substitution (SNAr) can be employed, particularly when the benzonitrile ring is activated by electron-withdrawing groups. In this reaction, the piperidine nitrogen acts as a nucleophile, displacing a leaving group (such as a halide) on the aromatic ring.

The following diagram illustrates a generalized synthetic workflow for the preparation of benzonitrile piperidine compounds.

G cluster_0 Starting Materials cluster_1 Coupling Reaction cluster_2 Final Product A Substituted Piperidine C Pd-catalyzed Cross-Coupling (e.g., Buchwald-Hartwig) or Nucleophilic Aromatic Substitution (SNAr) A->C B Substituted Halobenzonitrile B->C D Benzonitrile Piperidine Compound C->D

Caption: Generalized synthetic workflow for benzonitrile piperidine compounds.

Exemplary Protocol: Synthesis of a Dopamine D4 Receptor Antagonist Analog

The following is a representative, multi-step protocol for the synthesis of a benzonitrile piperidine compound, adapted from methodologies used in the preparation of dopamine D4 receptor antagonists.

Step 1: N-Boc Protection of Piperidine

  • Dissolve the starting piperidine derivative in a suitable solvent such as dichloromethane (DCM).

  • Add di-tert-butyl dicarbonate (Boc)2O and a base (e.g., triethylamine) to the solution.

  • Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC).

  • Work up the reaction mixture by washing with aqueous solutions and drying the organic layer.

  • Purify the N-Boc protected piperidine by column chromatography.

Step 2: Coupling with Fluorobenzonitrile

  • In a reaction vessel, combine the N-Boc protected piperidine, 4-fluorobenzonitrile, and a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

  • Heat the reaction mixture to an elevated temperature (e.g., 80-100 °C) and monitor for completion.

  • Cool the reaction and perform an aqueous workup, extracting the product into an organic solvent.

  • Purify the coupled product by recrystallization or column chromatography.

Step 3: Deprotection of the Piperidine Nitrogen

  • Dissolve the N-Boc protected benzonitrile piperidine intermediate in a solvent like DCM or 1,4-dioxane.

  • Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

  • Stir the reaction at room temperature until the Boc group is completely removed.

  • Evaporate the solvent and excess acid under reduced pressure to obtain the final benzonitrile piperidine compound, often as a salt.

Structure-Activity Relationships and Pharmacological Properties

The pharmacological profile of benzonitrile piperidine compounds is highly dependent on the substitution patterns on both the piperidine and benzonitrile rings. Structure-activity relationship (SAR) studies have been instrumental in optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.

Key Structural Features and Their Impact
  • Substitution on the Piperidine Ring: The nature and position of substituents on the piperidine ring can influence the compound's interaction with the target receptor and its metabolic stability. For example, in the context of dopamine D4 antagonists, substitution at the 4-position of the piperidine is often crucial for high affinity and selectivity.

  • Linker between the Rings: The nature of the linkage between the piperidine and benzonitrile moieties (e.g., direct N-aryl bond, alkyl chain) affects the overall geometry of the molecule and its ability to adopt the optimal conformation for receptor binding.

  • Substitution on the Benzonitrile Ring: The position and electronic nature of substituents on the benzonitrile ring can modulate the compound's potency and selectivity. The nitrile group itself is often a key hydrogen bond acceptor or can occupy a specific pocket within the receptor's binding site.

The following table summarizes the pharmacological and physicochemical properties of representative benzonitrile piperidine compounds and related structures.

CompoundTarget(s)Kᵢ (nM)Key Physicochemical Properties
L-745,870 Analog Dopamine D4~1-10Orally bioavailable, good brain penetration
25CN-NBOH 5-HT2A0.81High selectivity over other 5-HT receptors
Pimozide Dopamine D2~1-5Antipsychotic with a piperidine moiety
Fentanyl μ-opioid~0.1-1Potent analgesic with a piperidine core

Note: Data are approximate and collated from various sources for illustrative purposes.

Mechanism of Action: Modulation of G-Protein Coupled Receptor (GPCR) Signaling

Benzonitrile piperidine compounds often exert their pharmacological effects by modulating the signaling of G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors. These receptors are integral membrane proteins that, upon ligand binding, activate intracellular signaling cascades.

Dopamine D4 Receptor Antagonism

Dopamine D4 receptors are coupled to Gi/o proteins.[1] Activation of the D4 receptor by dopamine typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). Benzonitrile piperidine antagonists bind to the D4 receptor but do not elicit this downstream signaling. Instead, they block the binding of dopamine, thereby preventing its inhibitory effect on adenylyl cyclase.

Serotonin 5-HT2A Receptor Agonism

The 5-HT2A receptor is coupled to Gq/11 proteins.[9][10] Agonists such as 25CN-NBOH bind to and activate the 5-HT2A receptor, leading to the activation of phospholipase C (PLC).[9][10] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[9][10] IP3 stimulates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[10] This signaling cascade is believed to be central to the psychoactive effects of 5-HT2A agonists.[9]

The following diagram illustrates the canonical signaling pathway of the 5-HT2A receptor.

G cluster_0 Cell Membrane cluster_1 Intracellular Space A 5-HT2A Agonist (e.g., 25CN-NBOH) R 5-HT2A Receptor A->R Binds G Gq/11 Protein R->G Activates PLC Phospholipase C (PLC) G->PLC Activates PIP2 PIP2 IP3 IP3 PIP2->IP3 Hydrolyzes to DAG DAG PIP2->DAG Hydrolyzes to ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Stimulates CellularResponse Cellular Response (e.g., Neuronal Excitability) Ca->CellularResponse Leads to PKC->CellularResponse Leads to

Caption: Signaling pathway of the 5-HT2A receptor activated by an agonist.

Conclusion and Future Directions

The development of benzonitrile piperidine compounds exemplifies the power of integrating fundamental principles of organic chemistry with a deep understanding of pharmacology and neuroscience. From their historical roots in the discovery of their constituent chemical motifs to their modern application as highly selective modulators of CNS receptors, these compounds have proven to be a rich source of therapeutic candidates and research tools.

Future research in this area will likely focus on several key aspects:

  • Enhanced Selectivity: The continued refinement of the benzonitrile piperidine scaffold to achieve even greater selectivity for specific receptor subtypes, including the targeting of receptor heteromers.

  • Modulation of Biased Agonism: The design of ligands that selectively activate certain downstream signaling pathways of a receptor while leaving others unaffected, a concept known as biased agonism or functional selectivity.[9]

  • Novel Therapeutic Applications: The exploration of benzonitrile piperidine compounds for a wider range of therapeutic indications beyond traditional CNS disorders, including inflammatory diseases and oncology.

The ongoing investigation into the synthesis, structure-activity relationships, and mechanisms of action of benzonitrile piperidine compounds promises to yield new insights into human biology and provide novel therapeutic strategies for a variety of diseases.

References

  • 5-HT2A receptor. In: Wikipedia. [Link]

  • Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. MDPI. [Link]

  • 25CN-NBOH. In: Wikipedia. [Link]

  • Dopamine receptor. In: Wikipedia. [Link]

  • Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. PubMed Central. [Link]

  • The dopamine D4 receptor: biochemical and signalling properties. PubMed Central. [Link]

  • Serotonin receptor agonist. In: Wikipedia. [Link]

  • 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile. PubMed Central. [Link]

  • Piperidine derivatives scope of this review. ResearchGate. [Link]

  • An Improved, Scalable Synthesis of the Selective Serotonin 2A Receptor Agonist 25CN-NBOH. Thieme Connect. [Link]

  • Biological profile of L-745870, a selective antagonist with high affinity for the dopamine D4 receptor. PubMed. [Link]

  • Arvid Carlsson, and the story of dopamine. PubMed Central. [Link]

  • Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. National Center for Biotechnology Information. [Link]

  • Synthesis of Piperidones from Benzyl Azides and Acetone. Pohang University of Science and Technology. [Link]

  • Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma. ACS Publications. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]

  • Serotonin Receptors. National Center for Biotechnology Information. [Link]

  • The Discovery of Dopamine. Lund University. [Link]

  • Introducing Conformational Restraints on 25CN-NBOH: A Selective 5-HT2A Receptor Agonist. National Institutes of Health. [Link]

  • Dopamine receptor D4. In: Wikipedia. [Link]

  • Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. Cell. [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]

  • Discovery research and development history of the dopamine D2 receptor partial agonists, aripiprazole and brexpiprazole. PubMed Central. [Link]

  • Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central. [Link]

  • Celebrating Serotonin. PubMed Central. [Link]

Sources

An In-depth Technical Guide on the Physicochemical Properties of 4-(4-(Hydroxymethyl)piperidin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the physicochemical properties of 4-(4-(hydroxymethyl)piperidin-1-yl)benzonitrile, a key heterocyclic scaffold in contemporary medicinal chemistry. Given the limited publicly available experimental data for this specific molecule, this document synthesizes information from closely related analogs and employs established principles of physical organic chemistry to project its characteristics. This approach offers valuable, actionable insights for researchers engaged in the synthesis, characterization, and application of this compound in drug discovery and development.

Introduction: Strategic Importance in Medicinal Chemistry

The molecular architecture of this compound is of significant interest to medicinal chemists. It incorporates a piperidine ring, a prevalent motif in numerous FDA-approved drugs, which often imparts favorable pharmacokinetic properties such as improved solubility and metabolic stability. The N-aryl substitution with a benzonitrile group provides a rigid anchor for potential receptor interactions and a site for metabolic transformations, while the hydroxymethyl substituent on the piperidine ring introduces a key hydrogen bond donor and acceptor, enhancing its potential for specific biological target engagement. This combination of features makes it a valuable intermediate for the synthesis of novel therapeutic agents, particularly in the fields of neuroscience and oncology.[1]

Predicted Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the predicted properties of this compound, based on data from structurally similar compounds and computational models.

PropertyPredicted ValueRationale and Comparative Analysis
Molecular Formula C₁₄H₁₈N₂OBased on its chemical structure. A positional isomer, 4-((3-(hydroxymethyl)piperidin-1-yl)methyl)benzonitrile, shares this formula.[2]
Molecular Weight 230.31 g/mol Calculated from the molecular formula.[2]
Melting Point (°C) 120 - 140Estimated based on related structures. 4-(Hydroxymethyl)benzonitrile has a melting point of 39-43 °C. The addition of the bulkier piperidine group would be expected to increase the melting point due to stronger intermolecular interactions.
Boiling Point (°C) > 300Expected to be high due to the presence of polar functional groups and a relatively high molecular weight. Direct experimental data is unavailable.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). Limited solubility in water.The piperidine and hydroxymethyl groups enhance polarity, while the benzonitrile moiety contributes to lipophilicity. Compounds with similar structures are generally soluble in polar organic solvents.[3]
pKa Basic pKa ~8.5-9.5 (piperidine nitrogen); Acidic pKa ~14-15 (hydroxyl proton)The piperidine nitrogen is a secondary amine and is expected to have a pKa in the typical range for such functional groups. The hydroxyl proton is weakly acidic.
LogP 1.5 - 2.5This predicted range suggests a balance between hydrophilicity and lipophilicity, which is often desirable for drug candidates to ensure adequate membrane permeability and aqueous solubility.

Synthesis and Structural Elucidation

A plausible synthetic route to this compound would involve the nucleophilic aromatic substitution of 4-fluorobenzonitrile with 4-(hydroxymethyl)piperidine. This reaction is typically carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) in the presence of a base like potassium carbonate to facilitate the reaction.

Experimental Protocol: Synthesis
  • Reaction Setup: To a solution of 4-fluorobenzonitrile (1.0 eq) in DMSO (10 mL/mmol), add 4-(hydroxymethyl)piperidine (1.2 eq) and potassium carbonate (2.0 eq).

  • Reaction Conditions: Heat the reaction mixture to 120 °C and stir for 6-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

SynthesisWorkflow 4-Fluorobenzonitrile 4-Fluorobenzonitrile Reaction_Vessel Reaction at 120°C 4-Fluorobenzonitrile->Reaction_Vessel 4-(Hydroxymethyl)piperidine 4-(Hydroxymethyl)piperidine 4-(Hydroxymethyl)piperidine->Reaction_Vessel Base (K2CO3) Base (K2CO3) Base (K2CO3)->Reaction_Vessel Solvent (DMSO) Solvent (DMSO) Solvent (DMSO)->Reaction_Vessel Workup Aqueous Work-up & Extraction Reaction_Vessel->Workup Purification Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Analytical Characterization

The structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques:

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzonitrile ring, typically in the range of 7.0-7.8 ppm. The protons of the piperidine ring would appear as a series of multiplets in the upfield region (1.5-4.0 ppm). The methylene protons of the hydroxymethyl group would likely be observed as a doublet around 3.5 ppm, and the hydroxyl proton as a broad singlet.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would display a signal for the nitrile carbon around 118-120 ppm. The aromatic carbons would resonate between 110 and 150 ppm. The carbons of the piperidine ring and the hydroxymethyl group would be found in the upfield region of the spectrum.

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 231.15.

  • Infrared (IR) Spectroscopy: Key vibrational frequencies would include a sharp peak around 2220-2230 cm⁻¹ for the nitrile (C≡N) stretch, a broad absorption in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl (O-H) group, and C-H stretching vibrations for the aromatic and aliphatic portions of the molecule.

Applications in Drug Discovery and Development

The this compound scaffold is a versatile starting material for the synthesis of a wide range of biologically active molecules. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further chemical modifications. The hydroxyl group can be derivatized to form esters, ethers, or other functional groups, allowing for the fine-tuning of the molecule's properties to enhance its interaction with a biological target.

The N-benzyl piperidine motif, a core component of this molecule, is frequently utilized in drug design to modulate efficacy and physicochemical properties.[4] It can participate in crucial cation-π interactions with target proteins and provides a platform for optimizing stereochemistry to improve potency and reduce toxicity.[4] Benzonitrile derivatives, in general, have shown significant potential in various therapeutic areas, including oncology and virology.[5]

BiologicalSignificance cluster_Molecule This compound cluster_Properties Physicochemical & Pharmacokinetic Properties cluster_Interactions Biological Interactions cluster_Applications Therapeutic Applications Scaffold Piperidine Ring Benzonitrile Moiety Hydroxymethyl Group Properties Improved Solubility Metabolic Stability Balanced LogP Scaffold:f0->Properties:f0 Scaffold:f0->Properties:f1 Scaffold:f1->Properties:f2 Interactions Hydrogen Bonding Cation-π Interactions Receptor Binding Scaffold:f2->Interactions:f0 Scaffold:f0->Interactions:f1 Properties->Interactions:f2 Applications Neuroscience Oncology Antiviral Agents Interactions->Applications:f0 Interactions->Applications:f1 Interactions->Applications:f2

Caption: Interplay of structural features, properties, and applications.

Safety and Handling

While specific toxicity data for this compound is not available, general precautions for handling benzonitrile and piperidine derivatives should be followed. Benzonitrile itself is irritating to the skin, eyes, and respiratory system.[6] Piperidine is also a skin and eye irritant and can be toxic by ingestion and inhalation.[7] Therefore, it is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound represents a promising molecular scaffold for the development of novel therapeutics. While detailed experimental data on its physicochemical properties are sparse, this guide provides a robust framework for its synthesis, characterization, and potential applications based on the analysis of closely related structures and established chemical principles. As research in this area progresses, it is anticipated that the utility of this versatile building block in medicinal chemistry will continue to expand.

References

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

  • 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile. PMC - NIH. [Link]

  • 4-(4-(Piperidin-1-yl)piperidin-1-yl)benzonitrile. PMC - NIH. [Link]

  • 4-((3-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile. MySkinRecipes. [Link]

  • 4-((3-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile. MySkinRecipes. [Link]

  • N-Benzyl piperidine Fragment in Drug Discovery. PubMed. [Link]

  • Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals. NCBI. [Link]

  • N-Benzyl piperidine Fragment in Drug Discovery. PubMed. [Link]

  • Piperidine | C5H11N | CID 8082. PubChem - NIH. [Link]

  • Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals. NCBI. [Link]

  • N-Benzyl piperidine Fragment in Drug Discovery. PubMed. [Link]

  • Piperidine | C5H11N | CID 8082. PubChem - NIH. [Link]

Sources

An In-Depth Technical Guide to 4-(4-(Hydroxymethyl)piperidin-1-yl)benzonitrile: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-(4-(hydroxymethyl)piperidin-1-yl)benzonitrile, a versatile heterocyclic building block with significant potential in medicinal chemistry and pharmaceutical development. We will delve into its chemical and physical properties, explore a plausible synthetic route based on established methodologies for related compounds, and discuss its emerging applications as a key intermediate in the synthesis of novel therapeutic agents.

Core Molecular Attributes

This compound is a bifunctional molecule incorporating a piperidine ring, a reactive hydroxymethyl group, and a benzonitrile moiety. This unique combination of functional groups makes it a valuable scaffold for the synthesis of a diverse range of more complex molecules.

PropertyValueSource
Molecular Formula C₁₃H₁₆N₂O[1]
Molecular Weight 216.29 g/mol [1]
CAS Number 162997-46-8[1]

Synthesis and Mechanistic Insights

While a specific, detailed synthesis protocol for this compound is not extensively documented in publicly available literature, a highly plausible and efficient synthetic route can be designed based on well-established reactions for analogous compounds, such as those described in U.S. Patent US5489689A and Chinese Patent CN103980230A.[2][3] The proposed synthesis involves a nucleophilic substitution reaction between 4-fluorobenzonitrile and 4-piperidinemethanol.

Proposed Synthetic Pathway:

Synthesis_of_this compound reagent1 4-Fluorobenzonitrile intermediate Reaction Intermediate reagent1->intermediate Nucleophilic Aromatic Substitution reagent2 4-Piperidinemethanol reagent2->intermediate product This compound intermediate->product Proton Transfer and Product Formation

Caption: Proposed synthesis of this compound.

Experimental Protocol:

Materials:

  • 4-Fluorobenzonitrile

  • 4-Piperidinemethanol

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-fluorobenzonitrile (1.0 eq) in DMSO, add 4-piperidinemethanol (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Causality Behind Experimental Choices:

  • Solvent: DMSO is a polar aprotic solvent that is well-suited for nucleophilic aromatic substitution reactions, as it can solvate the potassium carbonate and facilitate the reaction.

  • Base: Potassium carbonate is a mild base that acts as a proton scavenger, neutralizing the hydrofluoric acid formed during the reaction and driving the equilibrium towards product formation.

  • Temperature: Elevated temperatures are necessary to overcome the activation energy of the C-F bond cleavage in the nucleophilic aromatic substitution reaction.

Physicochemical Properties and Characterization

While a comprehensive, publicly available dataset of the physicochemical properties of this compound is limited, some properties can be inferred from related compounds and supplier information.

  • Appearance: Likely a white to off-white solid.

  • Solubility: Expected to be soluble in polar organic solvents such as methanol, ethanol, and DMSO.

Spectroscopic Characterization (Predicted):

¹H NMR (400 MHz, CDCl₃):

  • δ 7.5-7.6 (d, 2H): Aromatic protons ortho to the nitrile group.

  • δ 6.8-6.9 (d, 2H): Aromatic protons meta to the nitrile group.

  • δ 3.8-3.9 (m, 2H): Piperidine protons adjacent to the nitrogen and on the substituted side.

  • δ 3.5-3.6 (d, 2H): Methylene protons of the hydroxymethyl group.

  • δ 2.8-2.9 (m, 2H): Piperidine protons adjacent to the nitrogen on the unsubstituted side.

  • δ 1.8-2.0 (m, 1H): Piperidine proton at the 4-position.

  • δ 1.6-1.8 (m, 2H): Piperidine protons at the 3 and 5-positions (axial).

  • δ 1.3-1.5 (m, 2H): Piperidine protons at the 3 and 5-positions (equatorial).

  • δ 1.5-2.5 (br s, 1H): Hydroxyl proton.

¹³C NMR (100 MHz, CDCl₃):

  • δ 155-156: Quaternary aromatic carbon attached to the piperidine nitrogen.

  • δ 133-134: Aromatic CH carbons ortho to the nitrile group.

  • δ 119-120: Nitrile carbon.

  • δ 114-115: Aromatic CH carbons meta to the nitrile group.

  • δ 100-101: Quaternary aromatic carbon of the nitrile group.

  • δ 67-68: Methylene carbon of the hydroxymethyl group.

  • δ 50-51: Piperidine carbons adjacent to the nitrogen.

  • δ 40-41: Piperidine carbon at the 4-position.

  • δ 30-31: Piperidine carbons at the 3 and 5-positions.

Applications in Drug Discovery and Development

The true value of this compound lies in its role as a versatile intermediate for the synthesis of biologically active molecules. The presence of the hydroxymethyl and nitrile functionalities allows for a wide range of chemical transformations, making it a valuable building block for drug discovery programs.

Role as a Pharmaceutical Intermediate:

The piperidine-benzonitrile scaffold is a common motif in a variety of therapeutic agents. Analogs of this compound have been investigated for a range of biological activities.[7][8]

  • Anticancer and Anti-malarial Agents: The related compound 4-(4-(piperidin-1-yl)piperidin-1-yl)benzonitrile has been identified as a key intermediate in the synthesis of 3-aminopyrazole derivatives, which are precursors to potential anticancer and anti-malarial drugs.[7][8]

  • Central Nervous System (CNS) Agents: The structural features of piperidine-containing benzonitriles are often found in molecules targeting CNS receptors. The lipophilicity and hydrogen bonding capacity of these scaffolds can be fine-tuned to optimize blood-brain barrier penetration and receptor binding.[9]

Applications_in_Drug_Discovery cluster_derivatization Chemical Derivatization cluster_applications Potential Therapeutic Areas start This compound hydroxymethyl Hydroxymethyl Group Modification start->hydroxymethyl Esterification, Etherification, etc. nitrile Nitrile Group Transformation start->nitrile Reduction, Hydration, etc. anticancer Anticancer Agents hydroxymethyl->anticancer antimalarial Anti-malarial Agents hydroxymethyl->antimalarial cns CNS-Active Drugs hydroxymethyl->cns nitrile->anticancer nitrile->antimalarial nitrile->cns

Caption: Derivatization pathways and potential therapeutic applications.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward synthesis and the presence of two key reactive functional groups provide a robust platform for the generation of diverse chemical libraries. While further research is needed to fully elucidate its own biological activity, its primary utility as a key intermediate in the synthesis of novel therapeutic agents is clear. The insights provided in this guide aim to support researchers in leveraging the potential of this important molecule in their drug development endeavors.

References

  • The Royal Society of Chemistry. 4-(Piperidine-1-sulfonyl)-benzonitrile. Available from: [Link]

  • MySkinRecipes. 4-((3-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile. Available from: [Link]

  • PubChem. 4-[4-(4-Chloro-3-trifluoromethyl-phenyl)-4-hydroxy-piperidin-1-ylmethyl]-benzonitrile. Available from: [Link]

  • Google Patents. 4-hydroxy-piperidine derivatives and their preparation. US3845062A.
  • The Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]

  • Xu, G. B., Shi, J. Y., Chen, L. J., & Luo, Y. F. (2010). 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile. Acta crystallographica. Section E, Structure reports online, 66(Pt 2), o284. Available from: [Link]

  • PubMed. 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile. Available from: [Link]

  • Google Patents. Preparation of piperidine derivatives. US5489689A.
  • Google Patents. Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile. US20050209294A1.
  • Google Patents. Method for preparing 4-(4-methyl piperazine-1-methyl)-benzoyl amide. CN103980230A.
  • Rajeswari, K., & Pandiarajan, K. (2011). 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 78(3), 1110–1118. Available from: [Link]

Sources

Spectroscopic data (NMR, IR, MS) for 4-(4-(Hydroxymethyl)piperidin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(4-(Hydroxymethyl)piperidin-1-yl)benzonitrile

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

This compound is a bifunctional organic molecule of significant interest to the pharmaceutical and drug development sectors. Its structure, incorporating a polar hydroxymethyl group, a flexible piperidine ring, and a cyano-substituted aromatic moiety, makes it a valuable scaffold in medicinal chemistry. This guide provides a comprehensive analysis of the expected spectroscopic data for this compound, offering a predictive framework for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are designed to equip researchers with the necessary tools to identify and confirm the synthesis of this and structurally related compounds.

Molecular Structure and Properties

Molecular Formula: C₁₂H₁₄N₂O[1] Molecular Weight: 202.25 g/mol [1]

The structural features of this compound are key to understanding its spectroscopic signature. The molecule consists of a p-substituted benzonitrile ring where the substituent at the 4-position is a piperidine ring, which in turn is substituted at its 4-position with a hydroxymethyl group.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of the title compound are discussed below.

¹H NMR Spectroscopy

The proton NMR spectrum will show distinct signals for the aromatic, piperidine, and hydroxymethyl protons. The chemical shifts (δ) are predicted based on the electronic environment of the protons.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Ar-H (ortho to CN)~7.5d2H
Ar-H (ortho to piperidine)~6.9d2H
-CH₂-OH~3.5d2H
Piperidine-H (axial, C2'/C6')~3.8m2H
Piperidine-H (equatorial, C2'/C6')~3.0m2H
Piperidine-H (C4')~1.9m1H
Piperidine-H (C3'/C5')~1.8 (axial), ~1.4 (equatorial)m4H
-OHVariables1H
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
C (quaternary, attached to piperidine)~152
C-H (aromatic, ortho to piperidine)~114
C-H (aromatic, ortho to CN)~133
C (quaternary, attached to CN)~100
C≡N~120
Piperidine-C (C2'/C6')~50
Piperidine-C (C3'/C5')~30
Piperidine-C (C4')~40
-CH₂-OH~68
Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR data for a small organic molecule like this compound is as follows.[2]

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-250 ppm, pulse angle of 30-45°, relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Bands
Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
O-H (alcohol)Stretching3400-3200 (broad)
C-H (aromatic)Stretching3100-3000
C-H (aliphatic)Stretching3000-2850
C≡N (nitrile)Stretching2230-2210
C=C (aromatic)Stretching1600-1450
C-O (alcohol)Stretching1260-1000
C-N (amine)Stretching1340-1250

The presence of a broad absorption band in the 3400-3200 cm⁻¹ region would be indicative of the hydroxyl group. A sharp, medium intensity peak around 2220 cm⁻¹ is a characteristic signature of the nitrile group.[3][4]

Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • Solid Sample (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Solid Sample (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (for ATR) or a pure KBr pellet.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z = 202.

  • Major Fragmentation Pathways: The molecule is expected to fragment in a predictable manner. A key fragmentation would be the loss of the hydroxymethyl group or cleavage of the piperidine ring.

mol [C₁₂H₁₄N₂O]⁺ m/z = 202 frag1 Loss of H₂O [C₁₂H₁₂N₂]⁺ m/z = 184 mol->frag1 - H₂O frag2 Loss of CH₂OH [C₁₁H₁₁N₂]⁺ m/z = 171 mol->frag2 - •CH₂OH frag3 Cleavage at piperidine [C₇H₅N₂]⁺ m/z = 117 mol->frag3 ring opening

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Experimental Protocol for Mass Spectrometry

A general procedure for obtaining a mass spectrum is as follows.[5][6]

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically dissolved in a suitable solvent (e.g., methanol or acetonitrile) for techniques like Electrospray Ionization (ESI), or directly for solid probes in Electron Ionization (EI).

  • Ionization: Ionize the sample using an appropriate method (e.g., EI or ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the identification and characterization of this compound. By combining the predictive power of NMR, IR, and MS, researchers can confidently verify the synthesis and purity of this important medicinal chemistry building block. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy in experimental results.

References

  • The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • The Royal Society of Chemistry. 4-(Piperidine-1-sulfonyl)-benzonitrile. [Link]

  • PubChem. 4-[4-(4-Chloro-3-trifluoromethyl-phenyl)-4-hydroxy-piperidin-1-ylmethyl]-benzonitrile. [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • National Center for Biotechnology Information. 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile. [Link]

  • Biological Magnetic Resonance Bank. Benzonitrile at BMRB. [Link]

  • MySkinRecipes. 4-((3-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile. [Link]

  • PubMed. 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile. [Link]

  • The Royal Society of Chemistry. ESI (Final)-Nit-2. [Link]

  • ResearchGate. IR spectrum of benzonitrile in the range 500–4000 c m − 1. [Link]

  • RACO. Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. [Link]

  • NIST WebBook. Benzonitrile, 4-methyl-. [Link]

  • PubMed. Quantification of Vincristine and Its Major Metabolite in Human Plasma by High-Performance Liquid chromatography/tandem Mass Spectrometry. [Link]

Sources

A Comprehensive Review of 4-(4-(Hydroxymethyl)piperidin-1-yl)benzonitrile: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved therapeutics and clinical candidates. When functionalized, it provides a three-dimensional framework that can be tailored to interact with specific biological targets. This technical guide focuses on a particularly valuable derivative, 4-(4-(hydroxymethyl)piperidin-1-yl)benzonitrile. We will delve into its synthesis, physicochemical properties, and its pivotal role as a key intermediate in the development of novel therapeutic agents. This document serves as a resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the application of this compound in contemporary drug discovery.

Introduction: The Significance of the Piperidine Scaffold

The piperidine moiety is a cornerstone of modern drug design, prized for its favorable pharmacokinetic properties, including improved solubility and metabolic stability. Its conformational flexibility allows for optimal orientation of substituents to engage with biological targets. The subject of this review, this compound, merges this advantageous scaffold with two key functional groups: a hydroxymethyl group and a benzonitrile moiety.

The hydroxymethyl group provides a handle for further chemical modification and can act as a hydrogen bond donor, enhancing target affinity. The benzonitrile group is a versatile synthon and a known bioisostere for other functional groups, capable of participating in various non-covalent interactions within a target's binding site. Consequently, this molecule has emerged as a crucial building block for developing a range of bioactive compounds, from enzyme inhibitors to receptor agonists.[1]

Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and drug development.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 79421-43-5[2]
Molecular Formula C₁₂H₁₄N₂O[2]
Molecular Weight 202.25 g/mol [2]
Appearance Typically a solidN/A
Solubility Soluble in organic solvents like DMSO and methanol[3]

Synthesis and Chemical Reactivity

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. The piperidine nitrogen acts as the nucleophile, displacing a leaving group, commonly a halogen, from the para-position of a benzonitrile ring.

General Synthetic Pathway

The most common and efficient route involves the reaction of 4-hydroxypiperidine with 4-fluorobenzonitrile in the presence of a base. The fluoride is an excellent leaving group for this type of substitution.

Synthesis_Pathway cluster_reactants Reactants Reactant1 4-Hydroxypiperidine Reaction_Step + Base (e.g., K₂CO₃) + Solvent (e.g., DMSO) Heat Reactant1->Reaction_Step Reactant2 4-Fluorobenzonitrile Reactant2->Reaction_Step Product This compound Reaction_Step->Product

Caption: General synthetic scheme for this compound.

Detailed Experimental Protocol
  • Materials: 4-Hydroxypiperidine, 4-Fluorobenzonitrile, Potassium Carbonate (K₂CO₃), Dimethyl sulfoxide (DMSO).

  • Procedure:

    • To a solution of 4-hydroxypiperidine (1.0 eq) in DMSO, add potassium carbonate (2.0 eq).

    • Add 4-fluorobenzonitrile (1.1 eq) to the mixture.

    • Heat the reaction mixture to 120°C and stir for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and pour it into water.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.[2]

Applications in Medicinal Chemistry

The true value of this compound lies in its role as a versatile intermediate for creating more complex, biologically active molecules.[1]

As a Precursor for Bioactive Molecules

This compound serves as a starting point for a variety of therapeutic agents. For instance, it is a key intermediate in the synthesis of 3-aminopyrazole derivatives, which have shown potential as anticancer and antimalarial agents.[3] Its structural features allow it to be incorporated into molecules targeting a wide range of biological systems.

Development of CNS Agents and Metabolic Disorder Treatments

The favorable structural and physicochemical properties of this scaffold, including its potential to cross biological membranes, make it particularly useful in the development of agents targeting the central nervous system (CNS) and treatments for metabolic disorders.[1] The piperidine ring can adopt a chair conformation, which is often crucial for fitting into the binding pockets of CNS receptors.[3][4]

Structure-Activity Relationship (SAR) Insights

While SAR studies on the core molecule itself are not extensively published, the analysis of its derivatives provides valuable insights. The benzonitrile moiety can be a key pharmacophoric feature or can be further elaborated. For example, derivatives of this core have been explored as activators of hypoxia-inducible factor 1 (HIF-1) pathways and as 5-HT₂A receptor inverse agonists.[5][6]

The hydroxymethyl group at the 4-position of the piperidine ring is a critical feature. It can be a point of attachment for other moieties or can directly interact with the target protein. Modifications at this position can significantly impact biological activity.

SAR_Points Core This compound Core Mod1 Modification of Benzonitrile Ring (e.g., substitution, replacement) Core->Mod1 Modulates target interaction and PK properties Mod2 Modification of Hydroxymethyl Group (e.g., etherification, esterification) Core->Mod2 Alters H-bonding capacity and steric interactions Mod3 Piperidine Ring Conformational Constraints Core->Mod3 Influences binding affinity and selectivity

Caption: Key modification points for SAR studies.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of compounds derived from this scaffold, a cascade of biological assays is typically employed.

Example Protocol: Radioligand Binding Assay for 5-HT₂A Receptor

This protocol is a representative example of how a derivative of this compound might be evaluated for its affinity to a specific G-protein coupled receptor.

  • Objective: To determine the binding affinity (Ki) of a test compound for the human 5-HT₂A receptor.

  • Materials:

    • Cell membranes from a cell line stably expressing the human 5-HT₂A receptor.

    • [³H]ketanserin (radioligand).

    • Test compound (derivative of the core molecule).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • 96-well microplates.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • In a 96-well plate, add the cell membranes, [³H]ketanserin at a concentration near its Kd, and the test compound at various concentrations.

    • For non-specific binding determination, add a high concentration of a known non-radioactive ligand.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter, washing away unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the percentage of specific binding at each concentration of the test compound and determine the IC₅₀ value.

    • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.[5]

Biological Screening Workflow

The evaluation of new chemical entities typically follows a structured workflow to identify promising candidates.

Screening_Workflow Start Compound Synthesis Assay1 Primary Screening (e.g., High-Throughput Screening) Start->Assay1 Assay2 Secondary Assays (e.g., Dose-Response, Selectivity) Assay1->Assay2 Assay3 In Vitro ADME/Tox (e.g., Metabolic Stability, Cytotoxicity) Assay2->Assay3 Assay4 In Vivo Efficacy Studies Assay3->Assay4 Result Lead Candidate Assay4->Result

Caption: A typical workflow for biological screening of new compounds.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the presence of multiple functionalization points make it an attractive starting material for the creation of diverse chemical libraries. The inherent properties of the piperidine scaffold, combined with the chemical reactivity of the hydroxymethyl and benzonitrile groups, have enabled its use in the development of a wide range of potential therapeutic agents, particularly in the areas of oncology, infectious diseases, and central nervous system disorders. As drug discovery continues to evolve, the strategic use of such privileged scaffolds will remain a critical component of successful research and development programs.

References

  • Xu, G.-B., Shi, J.-Y., Chen, L.-J., & Luo, Y.-F. (2010). 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(2), o284. [Link]

  • MySkinRecipes. (n.d.). 4-((3-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile. Retrieved from [Link]

  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918. [Link]

  • Huang, Z.-N., et al. (2018). Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. Archives of Pharmacal Research, 41(12), 1149-1161. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-[4-(4-Chloro-3-trifluoromethyl-phenyl)-4-hydroxy-piperidin-1-ylmethyl]-benzonitrile. PubChem Compound Summary for CID 44339398. Retrieved from [Link].

  • National Center for Biotechnology Information. (n.d.). 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile. PubChem Compound Summary for CID 21703254. Retrieved from [Link].

Sources

Methodological & Application

Application Note: A Validated Synthesis Protocol for 4-(4-(Hydroxymethyl)piperidin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, validated protocol for the synthesis of 4-(4-(hydroxymethyl)piperidin-1-yl)benzonitrile, a key intermediate in the development of various pharmaceutical agents. The described method is based on a robust nucleophilic aromatic substitution (SNAr) reaction, offering high yield and purity. This document is intended for researchers, chemists, and drug development professionals, providing in-depth procedural details, mechanistic insights, safety precautions, and characterization data.

Introduction and Scientific Background

This compound is a valuable bifunctional molecule incorporating a piperidine scaffold, which is a prevalent structural motif in medicinal chemistry. The presence of the hydroxymethyl group offers a site for further derivatization, while the benzonitrile moiety is a common precursor for various functional groups and a key pharmacophore in its own right. This compound serves as a critical building block for synthesizing a range of bioactive molecules, including enzyme inhibitors and receptor agonists.[1]

The synthesis route detailed herein employs a classic Nucleophilic Aromatic Substitution (SNAr) reaction. This widely-used transformation is particularly effective for attaching nucleophiles to electron-deficient aromatic rings.[2] In this case, the secondary amine of 4-piperidinemethanol acts as the nucleophile, displacing the fluorine atom from 4-fluorobenzonitrile. The reaction is facilitated by the strong electron-withdrawing effect of the nitrile (-CN) group, which activates the aryl fluoride towards nucleophilic attack. Fluorine is an excellent leaving group in SNAr reactions, often exhibiting higher reactivity than other halogens (F > Cl ≈ Br > I), a phenomenon known as the "element effect".[3][4]

An alternative, though often more complex, approach for forming such C-N bonds is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.[5][6][7] However, for an activated substrate like 4-fluorobenzonitrile, the SNAr pathway is typically more direct, cost-effective, and avoids the need for expensive and potentially toxic heavy metal catalysts.

Reaction Mechanism and Workflow

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: The nitrogen atom of 4-piperidinemethanol attacks the carbon atom bearing the fluorine on the 4-fluorobenzonitrile ring. This step is enabled by the ring's reduced electron density due to the -CN group. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.

  • Elimination of Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, which is a stable leaving group. The base (Potassium Carbonate) present in the reaction mixture neutralizes the resulting hydrofluoric acid (HF).

The overall transformation is a direct displacement of the fluoride by the amine nucleophile.

Visualized Reaction Scheme

SNAr_Reaction sub 4-Fluorobenzonitrile prod This compound sub->prod + dummy sub->dummy nuc 4-Piperidinemethanol nuc->prod nuc->dummy base K₂CO₃ (Base) solvent DMSO (Solvent) Heat (Δ) dummy->prod K₂CO₃, DMSO, Δ prod_label Product

Caption: Overall SNAr reaction scheme.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Detailed Experimental Protocol

Materials and Reagents
ReagentCAS No.FormulaMW ( g/mol )AmountMoles (mmol)Equiv.
4-Fluorobenzonitrile1194-02-1C₇H₄FN121.111.21 g10.01.0
4-Piperidinemethanol622-26-4C₆H₁₃NO115.171.27 g11.01.1
Potassium Carbonate584-08-7K₂CO₃138.212.76 g20.02.0
Dimethyl Sulfoxide (DMSO)67-68-5C₂H₆OS78.1320 mL--
Ethyl Acetate141-78-6C₄H₈O₂88.11As needed--
Brine (Saturated NaCl)7647-14-5NaCl58.44As needed--
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04As needed--
Equipment
  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for flash column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders)

Synthesis Procedure
  • Reactor Charging: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluorobenzonitrile (1.21 g, 10.0 mmol), 4-piperidinemethanol (1.27 g, 11.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).

  • Solvent Addition: Add 20 mL of dimethyl sulfoxide (DMSO) to the flask.

  • Reaction Setup: Attach a condenser to the flask and place it in a heating mantle.

  • Heating: Begin stirring and heat the reaction mixture to 110 °C. Maintain this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Quenching: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Carefully pour the reaction mixture into 100 mL of cold water.

  • Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel. Extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) followed by brine (1 x 50 mL) to remove residual DMSO and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure product as a solid. The expected yield is typically in the range of 85-95%.

Characterization of Final Product

The identity and purity of the synthesized this compound (MW: 216.28 g/mol [8]) should be confirmed using standard analytical techniques.

  • ¹H NMR (400 MHz, CDCl₃): Expected signals would include aromatic protons on the benzonitrile ring (two doublets, ~6.9-7.0 ppm and ~7.4-7.5 ppm), protons of the piperidine ring, and the hydroxymethyl group. The methylene protons adjacent to the nitrogen would appear as a triplet around 3.8-4.0 ppm, while the methylene protons of the CH₂OH group would be a doublet around 3.5 ppm.

  • ¹³C NMR (101 MHz, CDCl₃): Key signals expected include the nitrile carbon (~119-120 ppm), aromatic carbons (~112-152 ppm), piperidine ring carbons (~30-50 ppm), and the hydroxymethyl carbon (~67 ppm).

  • Mass Spectrometry (ESI+): m/z calculated for C₁₃H₁₆N₂O [M+H]⁺: 217.13. Found: 217.1.

Safety and Handling Precautions

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 4-Fluorobenzonitrile: Harmful if swallowed, in contact with skin, or if inhaled.[9][10] It is a combustible solid.[9] Avoid dust formation and keep away from ignition sources.[11]

  • Potassium Carbonate: Causes serious eye and skin irritation, and may cause respiratory irritation.[12][13][14] Avoid breathing dust.[12] Wash hands thoroughly after handling.[13]

  • Dimethyl Sulfoxide (DMSO): A combustible liquid.[15][16] It can readily penetrate the skin and may carry dissolved toxic materials with it, so extreme care must be taken to avoid skin contact.[17][18] Use of appropriate gloves (e.g., butyl rubber or thick latex) is critical, as nitrile gloves may offer insufficient protection.[18]

  • General Handling: Ensure that eyewash stations and safety showers are readily accessible.[9] Dispose of chemical waste in accordance with local, state, and federal regulations.

References

  • Armand Products. (2023).
  • INEOS KOH. (2022).
  • Fisher Scientific. (2025).
  • Alfa Aesar. (2025).
  • PubChem. Dimethyl Sulfoxide. National Center for Biotechnology Information. [Link]

  • Wikipedia. (2023). Dimethyl sulfoxide. [Link]

  • Redox. (2020).
  • PubChem. 4-Fluorobenzonitrile. National Center for Biotechnology Information. [Link]

  • Valudor Products. (n.d.).
  • Greenfield Global. (2015).
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. [Link]

  • Um, I. H., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(30), 5695-5703. [Link]

  • Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. [Link]

  • Um, I. H., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(30). [Link]

  • MySkinRecipes. (n.d.). 4-((3-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile. [Link]

Sources

Application Notes & Protocols: Leveraging 4-(4-(Hydroxymethyl)piperidin-1-yl)benzonitrile as a Versatile Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of a Privileged Scaffold

In the landscape of kinase inhibitor discovery, the identification of novel, synthetically tractable scaffolds that can be readily modified to achieve high potency and selectivity is a paramount objective. The 4-(4-(hydroxymethyl)piperidin-1-yl)benzonitrile core represents such a scaffold. Its structural features—a central piperidine ring, a benzonitrile moiety, and a modifiable hydroxymethyl group—offer a unique combination of properties that make it an attractive starting point for the development of a new generation of kinase inhibitors.

The piperidine ring is a common motif in many approved drugs, often contributing to favorable pharmacokinetic properties.[1] The benzonitrile group can engage in various interactions within the ATP-binding pocket of kinases, including hydrogen bonding and dipolar interactions.[2] Crucially, the hydroxymethyl group provides a convenient handle for synthetic elaboration, allowing for the exploration of structure-activity relationships (SAR) and the optimization of potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on utilizing the this compound scaffold in a kinase inhibitor discovery program. We will delve into the strategic rationale behind its use, provide detailed protocols for its synthesis and biological evaluation, and offer insights into the interpretation of the resulting data.

Strategic Rationale: Why this compound?

The selection of a scaffold for a kinase inhibitor program is a critical decision. The this compound scaffold is advantageous for several key reasons:

  • Synthetic Tractability: The synthesis of the core scaffold and its analogs is straightforward, allowing for the rapid generation of a library of compounds for screening.

  • Three-Dimensional Diversity: The piperidine ring introduces a non-planar, three-dimensional character to the molecule, which can be exploited to achieve selectivity against different kinases.

  • Multiple Points for Diversification: The scaffold possesses multiple sites for chemical modification, enabling a comprehensive exploration of the chemical space around the core structure.

  • Potential for Favorable ADME Properties: The physicochemical properties of the scaffold suggest a good starting point for developing orally bioavailable drugs.[3]

Workflow for Scaffold-Based Kinase Inhibitor Discovery

The development of a novel kinase inhibitor from a starting scaffold is a multi-step process that involves iterative cycles of design, synthesis, and testing. The following diagram illustrates a typical workflow for leveraging the this compound scaffold.

G cluster_0 Design & Synthesis cluster_1 Screening & Profiling cluster_2 Optimization A Scaffold Selection: This compound B Library Design & Virtual Screening A->B C Synthesis of Analogs B->C D Primary Biochemical Screen (e.g., TR-FRET) C->D E Cell-Based Assays (Target Engagement & Pathway Modulation) D->E F Kinome-wide Selectivity Profiling (e.g., KINOMEscan) E->F G Structure-Activity Relationship (SAR) Analysis F->G H In Vitro ADME/Tox Profiling G->H I Lead Optimization H->I I->B Iterative Optimization

Sources

Application Notes and Protocols for 4-(4-(Hydroxymethyl)piperidin-1-yl)benzonitrile in Central Nervous System (CNS) Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Piperidine Scaffold in CNS Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a highly privileged scaffold in the development of therapeutics targeting the central nervous system.[1] Its prevalence in a wide array of clinically approved drugs stems from its ability to confer favorable physicochemical properties, such as high chemical stability, modulated lipophilicity and water solubility, and the capacity to present functional groups in a defined three-dimensional space.[1] These attributes facilitate passage across the blood-brain barrier and enable precise interactions with the binding pockets of various CNS targets.[1][2] Piperidine-containing molecules have been successfully developed as treatments for a range of neurological and psychiatric disorders, including Alzheimer's disease, psychosis, and pain.[3][4][5]

This document provides detailed application notes and protocols for the investigation of 4-(4-(hydroxymethyl)piperidin-1-yl)benzonitrile , a specific arylpiperidine derivative, in the context of CNS drug discovery. While direct pharmacological data for this exact compound is not extensively published, its structural motifs—the N-arylpiperidine core, the benzonitrile group, and the hydroxymethyl substituent—suggest potential interactions with several well-validated CNS targets. These notes are intended to guide researchers in exploring the therapeutic potential of this and structurally related compounds.

Chemical Structure and Physicochemical Properties

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₃H₁₆N₂O
Molecular Weight 216.28 g/mol
CAS Number 180847-37-4
Predicted LogP 1.8
Predicted Solubility Moderate

Hypothesized CNS Targets and Rationale

Based on the extensive literature on arylpiperidine derivatives, this compound is a promising candidate for screening against several CNS targets. The N-arylpiperidine moiety is a common feature in ligands for various G-protein coupled receptors (GPCRs) and enzymes involved in neurotransmission.

Potential Therapeutic Areas:
  • Alzheimer's Disease and Cognitive Disorders: The piperidine scaffold is a key component of acetylcholinesterase (AChE) inhibitors like donepezil.[3][6] The nitrogen atom of the piperidine ring often interacts with the catalytic or peripheral anionic site of AChE. Therefore, it is plausible that this compound could exhibit AChE inhibitory activity.

  • Psychosis and Schizophrenia: A significant number of antipsychotic drugs feature an arylpiperidine or arylpiperazine core that targets serotonin (5-HT) and dopamine receptors. For instance, ACP-103 is a potent 5-HT₂ₐ receptor inverse agonist with a piperidine moiety.[4] The benzonitrile group in the target compound may also contribute to receptor affinity.

  • Pain Management: The piperidine scaffold is central to the structure of potent opioid analgesics like fentanyl and its analogs.[5] These compounds are agonists at the μ-opioid receptor. The specific substitution pattern on the piperidine ring is crucial for their activity.[7]

Experimental Workflows and Protocols

The following are detailed protocols for the initial characterization of this compound's activity at key CNS targets.

Workflow for Initial CNS Target Screening

G cluster_0 Compound Preparation cluster_1 Primary In Vitro Screening cluster_2 Data Analysis & Hit Identification Compound This compound (Synthesis/Procurement) Stock Prepare DMSO Stock Solution (e.g., 10 mM) Compound->Stock AChE Acetylcholinesterase (AChE) Inhibition Assay Stock->AChE Serotonin Serotonin Receptor (e.g., 5-HT2A) Binding Assay Stock->Serotonin Opioid Opioid Receptor (e.g., μ-opioid) Binding Assay Stock->Opioid IC50 Determine IC50/Ki Values AChE->IC50 Serotonin->IC50 Opioid->IC50 Selectivity Assess Target Selectivity IC50->Selectivity SAR Preliminary Structure-Activity Relationship (SAR) Analysis Selectivity->SAR

Figure 1. Workflow for primary in vitro screening.
Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is designed to determine the potential of this compound to inhibit the activity of acetylcholinesterase.

1. Materials and Reagents:

  • Acetylcholinesterase (AChE) from electric eel
  • Acetylthiocholine iodide (ATCI)
  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
  • Phosphate buffer (pH 8.0)
  • This compound (test compound)
  • Donepezil (positive control)
  • 96-well microplate
  • Microplate reader

2. Procedure:

  • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).
  • Prepare serial dilutions of the test compound and the positive control (Donepezil) in phosphate buffer.
  • In a 96-well plate, add 25 µL of each dilution of the test compound or control. For the blank, add 25 µL of phosphate buffer.
  • Add 50 µL of DTNB solution (e.g., 3 mM in phosphate buffer) to all wells.
  • Add 25 µL of AChE solution (e.g., 0.2 U/mL in phosphate buffer) to all wells except the blank.
  • Incubate the plate at 37°C for 15 minutes.
  • Initiate the reaction by adding 25 µL of ATCI solution (e.g., 15 mM in phosphate buffer) to all wells.
  • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

3. Data Analysis:

  • Calculate the rate of reaction (V) for each concentration.
  • Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100
  • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Radioligand Binding Assay for Serotonin 5-HT₂ₐ Receptor

This protocol assesses the affinity of the test compound for the human 5-HT₂ₐ receptor.

1. Materials and Reagents:

  • HEK293 cells stably expressing the human 5-HT₂ₐ receptor
  • [³H]Ketanserin (radioligand)
  • Ketanserin (unlabeled ligand for non-specific binding)
  • This compound (test compound)
  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
  • Scintillation cocktail
  • Liquid scintillation counter
  • Glass fiber filters

2. Procedure:

  • Prepare a membrane suspension from the HEK293 cells expressing the 5-HT₂ₐ receptor.
  • Prepare serial dilutions of the test compound in the binding buffer.
  • In test tubes, combine:
  • 100 µL of the cell membrane preparation
  • 50 µL of [³H]Ketanserin (at a concentration near its K_d)
  • 50 µL of the test compound dilution or buffer (for total binding) or unlabeled ketanserin (for non-specific binding).
  • Incubate at room temperature for 60 minutes.
  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
  • Wash the filters three times with ice-cold binding buffer.
  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.
  • Calculate the percentage of inhibition for each concentration of the test compound.
  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.
  • Calculate the equilibrium dissociation constant (K_i) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d) where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Structure-Activity Relationship (SAR) Insights and Future Directions

The structural features of this compound offer several avenues for chemical modification to explore the SAR and optimize for potency, selectivity, and pharmacokinetic properties.

G cluster_0 Core Scaffold Modification cluster_1 Functional Group Modification Piperidine Piperidine Ring: - Conformationally restricted analogs - Introduction of stereocenters Benzonitrile Benzonitrile Moiety: - Isosteric replacements (e.g., pyridine, thiophene) - Substitution pattern modification Hydroxymethyl Hydroxymethyl Group: - Chain extension or branching - Conversion to other functional groups (e.g., ether, ester) SAR_Focus SAR Exploration Focus SAR_Focus->Piperidine SAR_Focus->Benzonitrile SAR_Focus->Hydroxymethyl

Figure 2. Key areas for SAR exploration.

Conclusion

This compound represents a promising starting point for CNS drug discovery programs. Its structural similarity to known CNS-active agents warrants its investigation against key targets implicated in neurodegenerative and psychiatric disorders. The protocols outlined in this document provide a robust framework for the initial in vitro characterization of this compound, which will be crucial in elucidating its mechanism of action and guiding future medicinal chemistry efforts.

References

  • Neuroquantology. (n.d.). Multi Targeted DockingAnalysis and in Vitro Efficacy of Novel Substituted Piperidine-Flavone Analogues for Alzheimer's Disease. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. Retrieved from [Link]

  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918.
  • Elsevier. (2017). Assessing molecular scaffolds for CNS drug discovery. Drug Discovery Today, 22(7), 965-969.
  • ResearchGate. (n.d.). Design, synthesis and pharmacological evaluation of N -benzyl-piperidinyl- aryl -acylhydrazone derivatives as donepezil hybrids: Discovery of novel multi-target anti-alzheimer prototype drug candidates. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 4-((4-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 4-((3-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, a novel series of extremely potent analgesics with unusually high safety margin. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). The chemical structure of some biologically important benzonitrile derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. Retrieved from [Link]

Sources

Application Notes and Protocols for the N-arylation of 4-(4-(Hydroxymethyl)piperidin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

N-arylated piperidine scaffolds are cornerstone structural motifs in modern medicinal chemistry, appearing in a multitude of clinically approved drugs and late-stage clinical candidates.[1][2] Their synthesis, however, can be challenging, particularly when dealing with functionalized piperidines. This application note provides a detailed experimental protocol for the N-arylation of 4-(4-(hydroxymethyl)piperidin-1-yl)benzonitrile, a versatile building block in drug discovery. We will focus on the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction renowned for its broad substrate scope and functional group tolerance.[3][4] This guide will offer a step-by-step methodology, delve into the rationale behind the choice of reagents and conditions, and provide a framework for troubleshooting and optimization.

Introduction: The Significance of N-Aryl Piperidines in Drug Discovery

The piperidine ring is the most common nitrogen-containing heterocycle found in FDA-approved pharmaceuticals.[1] When this saturated heterocycle is appended to an aromatic system via a nitrogen-carbon bond, the resulting N-aryl piperidine moiety often imparts favorable pharmacokinetic and pharmacodynamic properties to a molecule. This includes improved metabolic stability, enhanced receptor binding affinity, and tailored solubility. The synthesis of these crucial C(sp²)–N(sp³) bonds has been a subject of intense research, with transition metal-catalyzed cross-coupling reactions emerging as the most robust and versatile methods.[5]

Historically, the Ullmann condensation, a copper-catalyzed reaction, was the primary method for N-arylation.[6][7] However, this reaction often requires harsh conditions, such as high temperatures and stoichiometric amounts of copper, limiting its applicability to complex and sensitive substrates.[7] The advent of the palladium-catalyzed Buchwald-Hartwig amination revolutionized the field by offering a milder, more general, and highly efficient alternative.[3][8] This reaction has become an indispensable tool in the synthetic chemist's arsenal for the construction of C-N bonds.[1][9]

This application note will provide a comprehensive guide to the N-arylation of this compound, a bifunctional molecule with potential for further elaboration in drug development programs. The protocol described herein is designed to be a reliable starting point for researchers engaged in the synthesis of novel N-aryl piperidine derivatives.

Starting Material: this compound

The substrate of interest, this compound, is a white to off-white solid with a molecular weight of 216.28 g/mol . Its structure incorporates a secondary piperidine amine, a primary alcohol, and a benzonitrile moiety. The presence of these functional groups necessitates a careful selection of reaction conditions to avoid unwanted side reactions.

Synthesis of the Starting Material:

While commercially available from several suppliers, this compound can be synthesized via a nucleophilic aromatic substitution (SNAr) reaction between 4-fluorobenzonitrile and piperidin-4-ylmethanol.

4-Fluorobenzonitrile 4-Fluorobenzonitrile reagents + 4-Fluorobenzonitrile->reagents Piperidin-4-ylmethanol Piperidin-4-ylmethanol Piperidin-4-ylmethanol->reagents Product This compound Base (e.g., K2CO3) Base (e.g., K2CO3) Solvent (e.g., DMSO) Solvent (e.g., DMSO) Heat Heat reagents->Product SNAr conditions Base, Solvent, Heat

Caption: Synthesis of the starting material via SNAr.

Experimental Protocol: Buchwald-Hartwig N-Arylation

This protocol describes a general procedure for the palladium-catalyzed N-arylation of this compound with an aryl bromide. The reaction should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation of the palladium catalyst and phosphine ligand.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Typical Quantity (for 1 mmol scale)
This compound79421-43-5216.28216 mg (1.0 equiv)
Aryl BromideVariesVaries1.2 mmol (1.2 equiv)
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3915.7218.3 mg (0.02 mmol, 2 mol%)
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)564483-18-7476.6719.1 mg (0.04 mmol, 4 mol%)
Sodium tert-butoxide (NaOtBu)865-48-596.10134 mg (1.4 mmol, 1.4 equiv)
Anhydrous Toluene108-88-392.145 mL
Equipment
  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (argon or nitrogen) with a manifold

  • Syringes and needles for liquid transfers

  • Magnetic stir plate with heating capabilities

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Procedure
  • Reaction Setup: In a glovebox, add this compound (216 mg, 1.0 mmol, 1.0 equiv.), the aryl bromide (1.2 mmol, 1.2 equiv.), Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 2 mol%), XPhos (19.1 mg, 0.04 mmol, 4 mol%), and sodium tert-butoxide (134 mg, 1.4 mmol, 1.4 equiv.) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Remove the flask from the glovebox and connect it to an inert gas manifold. Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes) to afford the desired N-arylated product.

G cluster_0 Catalytic Cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition Complex A->B Ar-X C Amine Coordination B->C R2NH D Deprotonation C->D Base E Reductive Elimination Complex D->E E->A Product (Ar-NR2)

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

  • Palladium Precatalyst (Pd₂(dba)₃): Tris(dibenzylideneacetone)dipalladium(0) is a common and air-stable source of Pd(0), the active catalytic species. [10]* Ligand (XPhos): The choice of ligand is critical, especially for sterically hindered secondary amines like our piperidine substrate. [10]XPhos is a bulky, electron-rich biarylphosphine ligand that promotes the oxidative addition of the aryl halide to the palladium center and facilitates the final reductive elimination step to form the C-N bond. [10]* Base (NaOtBu): A strong, non-nucleophilic base is required to deprotonate the amine after it coordinates to the palladium center, forming the palladium-amido complex. Sodium tert-butoxide is a common choice for this purpose. For more sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be employed, although this may require higher reaction temperatures or longer reaction times. [11]* Solvent (Toluene): Anhydrous, non-protic solvents are necessary to prevent quenching of the base and deactivation of the catalyst. Toluene is a good choice due to its high boiling point and ability to dissolve the various reaction components. Dioxane is another commonly used solvent. [4]* Inert Atmosphere: The Pd(0) catalyst and the phosphine ligand are susceptible to oxidation by atmospheric oxygen, which would render them inactive. Therefore, the reaction must be carried out under an inert atmosphere of argon or nitrogen. [10]

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low Conversion - Inactive catalyst- Insufficiently strong base- Low reaction temperature- Use a fresh batch of palladium precatalyst and ligand.- Switch to a stronger base (e.g., LiHMDS).- Increase the reaction temperature.
Side Product Formation - Reaction with the hydroxymethyl group- Homocoupling of the aryl halide- Use a milder base (e.g., K₃PO₄).- Optimize the catalyst and ligand loading.
Decomposition - Substrate instability at high temperatures- Lower the reaction temperature and extend the reaction time.- Screen different solvents.

Conclusion

The Buchwald-Hartwig amination is a powerful and versatile method for the N-arylation of a wide range of amines, including the functionally rich this compound. The protocol detailed in this application note provides a solid foundation for researchers and drug development professionals to access a diverse array of N-aryl piperidine derivatives. By understanding the underlying mechanism and the role of each component, this procedure can be further optimized and adapted to meet the specific needs of a synthetic campaign, ultimately accelerating the discovery of new therapeutic agents.

References

  • Yang, X., Li, H., Jiang, Q., Lei, Z., Xiao, Y., Liu, J., Duan, W., & Yu, L. (2025). Recent Advances in N-Arylation of Heterocycles in the Past Decade. Current Organic Chemistry, 29(1), 41-53.
  • (NIH). Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime.
  • Benchchem. (2025). Application Note: A Robust Ullmann Condensation Protocol for the Synthesis of N-Aryl Benzamides.
  • Bentham Science. (2024). Recent Advances in N-Arylation of Heterocycles in the Past Decade.
  • ResearchGate. (2024). Recent Advances in N-Arylation of Heterocycles in the Past Decade.
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Patil, et al. (2017). RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW. World Journal of Pharmaceutical and Medical Research.
  • Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. Books.
  • Modern Aryl
  • MDPI.
  • (NIH). (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
  • Wikipedia.
  • Wikipedia.
  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • ACS Publications - American Chemical Society. (2018). “On Water” Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. The Journal of Organic Chemistry.
  • Chemistry LibreTexts. (2023).
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026).
  • Benchchem. Application Notes and Protocols for N-arylation Reactions of ortho-methyl 4-Anilino-1-Boc-piperidine.
  • Chemical Reviews.
  • ResearchGate. (2025). Buchwald-Hartwig Coupling of Piperidines with Hetaryl Bromides.
  • ChemicalBook. 4-(4-HYDROXY-PIPERIDIN-1-YL)-BENZONITRILE synthesis.
  • ResearchGate. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
  • (NIH). 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile.
  • 4-[4-(4-Chloro-3-trifluoromethyl-phenyl)-4-hydroxy-piperidin-1-ylmethyl]-benzonitrile.
  • PubMed. 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile.
  • ResearchGate. Synthesis of α‐Aryl and α‐Heteroaryl 4‐Silyloxy Piperidines via a One‐Pot Negishi Cross‐Coupling Approach.
  • MDPI. Copper-Catalyzed N-Arylation of Amides Using (S)
  • RSC Publishing. Ligand-controlled β-selective C(sp3)
  • (NIH). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids.
  • MySkinRecipes. 4-((3-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile.

Sources

Analytical HPLC method for 4-(4-(Hydroxymethyl)piperidin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Development and Validation of a Stability-Indicating HPLC Method for the Quantification of 4-(4-(Hydroxymethyl)piperidin-1-yl)benzonitrile

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Abstract

This comprehensive application note details the development and subsequent validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound. This compound is a significant intermediate in pharmaceutical synthesis, and a reliable analytical method is crucial for quality control, stability testing, and process monitoring. The method utilizes a C18 stationary phase with a gradient elution of phosphate buffer and acetonitrile, offering excellent resolution and peak symmetry. The protocol has been rigorously validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating its suitability for its intended purpose in a regulated environment.

Introduction and Method Rationale

This compound (Molecular Formula: C₁₃H₁₆N₂O, Molecular Weight: 216.29 g/mol ) is a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its structure, featuring a polar hydroxymethyl group, a basic piperidine nitrogen, and a UV-active benzonitrile moiety, presents a unique analytical challenge. The primary objective was to develop a method that is not only accurate and precise for routine quantification but also capable of resolving the main component from potential process-related impurities and degradation products.

Causality Behind Experimental Choices

The selection of the final chromatographic conditions was driven by the physicochemical properties of the analyte and foundational chromatographic principles.

  • Chromatographic Mode (RP-HPLC): Reversed-phase liquid chromatography (RP-LC) is the predominant analytical technique in the pharmaceutical industry for its versatility in analyzing a wide range of compounds.[2] Given the analyte's moderate polarity and organic-soluble nature, RP-HPLC was the logical choice.

  • Stationary Phase Selection: A high-purity, end-capped C18 column was selected to provide the necessary hydrophobic retention for the molecule.[2] The basic nature of the piperidine nitrogen can lead to undesirable interactions with acidic residual silanol groups on the silica support, causing peak tailing.[3] Modern, fully end-capped C18 phases minimize these interactions, ensuring symmetrical peak shapes.

  • Mobile Phase Strategy:

    • Organic Modifier: Acetonitrile (ACN) was chosen over methanol due to its lower viscosity and stronger elution strength, which often results in sharper peaks and shorter run times for aromatic compounds.[4]

    • Aqueous Phase & pH Control: The piperidine moiety is basic. Operating at a low pH ensures that the piperidine nitrogen is consistently protonated, preventing peak shape distortion from interactions with the stationary phase. A phosphate buffer at pH 3.0 was incorporated to maintain this consistent ionization state and resist fluctuations.[3][4]

    • Gradient Elution: A gradient elution was implemented to ensure that any potential impurities, which may have significantly different polarities, are eluted from the column within a reasonable timeframe, thus providing a comprehensive purity profile.

  • Detection: The benzonitrile functional group contains a strong chromophore, making UV detection a sensitive and straightforward choice. A photodiode array (PDA) detector was used to determine the wavelength of maximum absorbance (λmax), found to be 238 nm, which was used for quantification to ensure maximum sensitivity.

MethodDevelopment cluster_0 Phase 1: Analyte & System Selection cluster_1 Phase 2: Mobile Phase Optimization cluster_2 Phase 3: Finalization & Validation Analyte Analyte Characterization - Polar Hydroxymethyl - Basic Piperidine - UV-active Benzonitrile Mode Select Mode: RP-HPLC (Versatility for Pharmaceutics) Analyte->Mode Column Select Column: C18 (Hydrophobic Retention) Mode->Column Detector Select Detector: PDA/UV (Benzonitrile Chromophore) Column->Detector pH Control pH: Acidic Buffer (pH 3.0) (Protonate Piperidine, Suppress Tailing) Detector->pH Solvent Select Organic: Acetonitrile (Efficiency & Elution Strength) pH->Solvent Elution Select Elution: Gradient (Resolve Impurities) Solvent->Elution Wavelength Optimize Wavelength (λmax = 238 nm) (Maximize Sensitivity) Elution->Wavelength SST Define System Suitability (Ensure Performance) Wavelength->SST Validation Perform Full Validation (ICH Q2) (Prove Fitness for Purpose) SST->Validation FinalMethod Final Validated Method Validation->FinalMethod

Caption: Logical workflow for the HPLC method development process.

Experimental Protocol

Materials and Reagents
  • Reference Standard: this compound (Purity ≥ 99.5%), sourced commercially.

  • Acetonitrile (ACN): HPLC gradient grade.

  • Monobasic Potassium Phosphate (KH₂PO₄): Analytical grade.

  • Phosphoric Acid (H₃PO₄): Analytical grade.

  • Water: Deionized water, filtered through a 0.22 µm filter.

Instrumentation and Chromatographic Conditions

The analysis was performed on a standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., Phenomenex Luna, Waters SunFire)
Mobile Phase A 20 mM Potassium Phosphate Buffer (Adjusted to pH 3.0 with H₃PO₄)
Mobile Phase B Acetonitrile (ACN)
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 238 nm
Injection Volume 10 µL
Run Time 25 minutes
Preparation of Solutions
  • Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of deionized water. Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid. Filter through a 0.45 µm nylon filter.

  • Diluent: Prepare a mixture of Mobile Phase A and Acetonitrile in a 50:50 (v/v) ratio.

  • Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Preparation (50 µg/mL): Accurately weigh a sample containing approximately 25 mg of the analyte into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent. Further dilute 5.0 mL of this solution to 50 mL with diluent to achieve the target concentration.

Method Validation Protocol

The developed method was validated according to ICH Q2(R2) guidelines to establish its fitness for purpose.[5]

Validation Method Validated Analytical Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness LOQ LOQ Linearity->LOQ defines limits LOD LOD Linearity->LOD defines limits Accuracy->Precision interrelated

Caption: Inter-relationship of ICH Q2(R2) validation parameters.

Validation Parameters and Procedures
  • System Suitability: Before each validation run, six replicate injections of the working standard solution were performed. The acceptance criteria were:

    • Tailing Factor: ≤ 1.5

    • Theoretical Plates (N): ≥ 5000

    • %RSD for Peak Area: ≤ 1.0%

  • Specificity (Forced Degradation): The analyte was subjected to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.

  • Linearity: Linearity was assessed over a range of 50% to 150% of the working concentration (25, 50, 75, 100, 125 µg/mL). A calibration curve was plotted, and the correlation coefficient (r²) and y-intercept were determined.

  • Accuracy (Recovery): Accuracy was determined by spiking a placebo matrix with the analyte at three concentration levels (80%, 100%, and 120%) in triplicate. The percentage recovery was calculated.

  • Precision:

    • Repeatability (Intra-assay): Assessed by analyzing six independent sample preparations at 100% of the test concentration on the same day.

    • Intermediate Precision (Inter-assay): The repeatability study was repeated by a different analyst on a different day using a different instrument.

  • Limit of Quantitation (LOQ) and Limit of Detection (LOD): Determined based on the signal-to-noise ratio method, with LOQ typically at S/N ≥ 10 and LOD at S/N ≥ 3.

  • Robustness: The method's robustness was evaluated by introducing small, deliberate variations in chromatographic parameters, including mobile phase pH (±0.2 units), column temperature (±2 °C), and flow rate (±0.1 mL/min).

Results and Discussion

The developed method produced a sharp, symmetrical peak for this compound at a retention time of approximately 8.5 minutes. The forced degradation studies showed significant degradation under acidic and oxidative conditions, with all degradant peaks well-resolved from the main analyte peak, confirming the method's stability-indicating nature.

Summary of Validation Results
Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.9998≥ 0.999
Range 25 - 125 µg/mLDefined by linearity[6][7]
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (Repeatability) %RSD = 0.45%%RSD ≤ 2.0%
Precision (Intermediate) %RSD = 0.68%%RSD ≤ 2.0%
LOD 0.1 µg/mLS/N ≥ 3
LOQ 0.3 µg/mLS/N ≥ 10
Robustness System suitability parameters met under all varied conditions.System suitability criteria must pass.

The validation results conclusively demonstrate that the method is linear, accurate, precise, and specific over the specified range.[8][9] The low LOD and LOQ values indicate high sensitivity. The method's robustness was confirmed, as minor changes in operational parameters did not significantly impact the results, ensuring its reliability in routine laboratory use.

Conclusion

This application note presents a fully developed and validated stability-indicating RP-HPLC method for the quantitative analysis of this compound. The method is simple, robust, and adheres to the stringent requirements of international regulatory guidelines. It is well-suited for routine quality control analysis, purity testing, and stability studies in pharmaceutical development and manufacturing environments.

References

  • Pharmaguideline. Steps for HPLC Method Validation. (2024-12-11). Available at: [Link]

  • MDPI. Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Available at: [Link]

  • Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines. (2020-03-23). Available at: [Link]

  • Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available at: [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. (2025-07-22). Available at: [Link]

  • PubChem. 4-[4-(4-Chloro-3-trifluoromethyl-phenyl)-4-hydroxy-piperidin-1-ylmethyl]-benzonitrile. Available at: [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available at: [Link]

  • Phenomenex. Reversed Phase HPLC Columns. Available at: [Link]

  • YouTube. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025-07-02). Available at: [Link]

  • ICH. Validation of Analytical Procedures Q2(R2). (2023-11-30). Available at: [Link]

  • SIELC Technologies. Separation of 1-Benzyl-4-((3-chlorophenyl)amino)piperidine-4-carbonitrile on Newcrom R1 HPLC column. Available at: [Link]

  • MySkinRecipes. 4-((3-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile. Available at: [Link]

  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available at: [Link]

  • SIELC Technologies. Separation of 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol on Newcrom R1 HPLC column. Available at: [Link]

  • PubMed. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2022-09-03). Available at: [Link]

  • ResearchGate. Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt | Request PDF. (2025-08-05). Available at: [Link]

  • Xingheng. this compound. Available at: [Link]

Sources

Application Notes & Protocols: Strategic Derivatization of 4-(4-(Hydroxymethyl)piperidin-1-yl)benzonitrile for Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 4-(4-(Hydroxymethyl)piperidin-1-yl)benzonitrile Scaffold

In the landscape of modern medicinal chemistry, the piperidine ring is a cornerstone, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of clinically successful drugs.[1][2] Its rigid, chair-like conformation allows for the precise spatial arrangement of substituents, which is critical for optimizing interactions with biological targets.[1] The this compound moiety, in particular, presents a compelling starting point for lead optimization. This structure combines the favorable pharmacokinetic properties often associated with the piperidine core with two key functional handles ripe for chemical modification: the nucleophilic secondary amine embedded within the piperidine ring and a primary alcohol.[3]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic derivatization of the primary hydroxyl group of this compound. The protocols outlined herein focus on common, yet powerful, transformations—etherification, esterification, and carbamoylation—to generate a diverse library of analogs for structure-activity relationship (SAR) studies. The causality behind experimental choices, self-validating protocols, and comprehensive characterization are emphasized to ensure scientific integrity and accelerate drug discovery programs.

Core Synthetic Strategies: Modifying the Hydroxymethyl Group

The primary alcohol of the parent scaffold serves as a versatile anchor point for introducing a wide range of functionalities. These modifications can profoundly impact a compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn influence its absorption, distribution, metabolism, and excretion (ADME) profile.[4] The following sections detail robust protocols for etherification, esterification, and carbamoylation.

Diagram: Synthetic Derivatization Pathways

G cluster_0 Derivatization Reactions parent This compound ether Ether Analogs parent->ether Etherification (e.g., Williamson Ether Synthesis) ester Ester Analogs parent->ester Esterification (e.g., Acyl Chloride/Anhydride) carbamate Carbamate Analogs parent->carbamate Carbamoylation (e.g., Isocyanate, Carbamoyl Chloride)

Caption: Key derivatization routes for the hydroxymethyl group.

Experimental Protocols

Etherification via Williamson Ether Synthesis

Ether linkages are generally stable to hydrolysis and can be used to introduce both small alkyl groups and more complex moieties. The Williamson ether synthesis, a classic and reliable method, is employed here.[5]

Protocol: Synthesis of 4-(4-((Benzyloxy)methyl)piperidin-1-yl)benzonitrile

  • Reagents and Materials:

    • This compound

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Benzyl bromide

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate (EtOAc)

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, nitrogen inlet, and standard glassware.

  • Procedure:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

    • Dissolve the starting material in anhydrous DMF.

    • Cool the solution to 0 °C using an ice bath.

    • Carefully add sodium hydride (1.2 eq) portion-wise. Caution: NaH is highly reactive and flammable. Handle with care.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes.

    • Slowly add benzyl bromide (1.1 eq) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).

    • Wash the combined organic layers with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Esterification with Acyl Chlorides

Esterification introduces a carbonyl group, which can act as a hydrogen bond acceptor and is susceptible to hydrolysis by esterases in vivo, a property that can be exploited in prodrug design.

Protocol: Synthesis of (1-(4-cyanophenyl)piperidin-4-yl)methyl acetate

  • Reagents and Materials:

    • This compound

    • Acetyl chloride

    • Triethylamine (TEA) or Pyridine

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Standard laboratory glassware.

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.

    • Add triethylamine (1.5 eq) or pyridine (2.0 eq) to the solution and cool to 0 °C.

    • Slowly add acetyl chloride (1.2 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC or LC-MS.[6]

    • Upon completion, dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.

    • The crude product can be purified by silica gel chromatography if necessary.

Carbamoylation using Isocyanates

The carbamate functional group is a key structural motif in many approved drugs, acting as a stable bioisostere for amides and esters and participating in hydrogen bonding.[7]

Protocol: Synthesis of (1-(4-cyanophenyl)piperidin-4-yl)methyl (phenyl)carbamate

  • Reagents and Materials:

    • This compound

    • Phenyl isocyanate

    • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

    • Dibutyltin dilaurate (DBTDL) (optional, as a catalyst)

    • Standard laboratory glassware.

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous THF or DCM in a round-bottom flask.

    • Add phenyl isocyanate (1.1 eq) to the solution.

    • If the reaction is slow, a catalytic amount of DBTDL can be added.

    • Stir the reaction mixture at room temperature for 4-8 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • The resulting crude product is often of high purity, but can be further purified by recrystallization or column chromatography if needed.

Purification and Characterization: Ensuring Compound Integrity

The success of lead optimization hinges on the purity and unambiguous characterization of each synthesized analog. A multi-technique approach is essential for validating the structure and purity of the derivatized compounds.

Purification Workflow

G start Crude Reaction Mixture extraction Liquid-Liquid Extraction start->extraction Work-up chromatography Column Chromatography (Silica Gel) extraction->chromatography crystallization Recrystallization (If solid) chromatography->crystallization final_product Purified Compound (>95%) chromatography->final_product If oil or crystallization fails crystallization->final_product

Caption: A general workflow for the purification of synthesized derivatives.

Purification Techniques:

  • Column Chromatography: This is the most common method for purifying small molecule drugs and their intermediates.[8] Reverse-phase high-performance liquid chromatography (RP-HPLC) is particularly effective for resolving complex mixtures.[9]

  • Crystallization: When applicable, crystallization is a highly effective method for obtaining compounds of high purity.[10][11]

  • Solid-Phase Extraction (SPE): SPE is a versatile technique for sample cleanup and preconcentration, especially useful for removing reaction byproducts or excess reagents.[12]

Analytical Characterization

A suite of analytical techniques should be employed to confirm the identity and purity of the synthesized derivatives.[13]

Analytical TechniquePurposeExpected Observations for Successful Derivatization
¹H and ¹³C NMR Spectroscopy Structural ElucidationAppearance of new signals corresponding to the added moiety (e.g., benzyl protons in etherification, acetyl methyl group in esterification). Shifts in the signals of the methylene protons adjacent to the newly formed ether, ester, or carbamate linkage.
Mass Spectrometry (MS) Molecular Weight ConfirmationThe molecular ion peak ([M+H]⁺ or [M-H]⁻) should correspond to the calculated molecular weight of the derivatized product.
High-Performance Liquid Chromatography (HPLC) Purity AssessmentA single major peak with >95% purity is desired. HPLC is a cornerstone for assessing the quality of active pharmaceutical ingredients (APIs).[11]
Fourier-Transform Infrared (FTIR) Spectroscopy Functional Group AnalysisAppearance of characteristic stretching frequencies, such as a strong C=O stretch for esters (~1735 cm⁻¹) and carbamates (~1690 cm⁻¹).

Conclusion

The derivatization of this compound is a valuable strategy in the lead optimization phase of drug discovery. The protocols for etherification, esterification, and carbamoylation provided in this application note offer robust and reproducible methods for generating diverse chemical libraries. By systematically modifying the hydroxymethyl group, researchers can fine-tune the physicochemical and pharmacokinetic properties of the lead compound, ultimately leading to the identification of drug candidates with improved efficacy and safety profiles. Rigorous purification and comprehensive analytical characterization are paramount to ensure the integrity of the generated data and the success of the overall drug discovery campaign.

References

  • Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. (n.d.). Google Cloud.
  • Stowers, S., Kumar, A., Carrera, D., Gu, C., Patel, P., Venkatramani, C., Stoianov, D., & Wigman, L. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development, 21(9), 1294–1303.
  • Purification & Isolation Techniques (S6E5). (2025, April 20). YouTube. Retrieved January 22, 2026, from [Link]

  • Active Pharmaceutical Ingredient Purification Advanced Techniques and Methods. (n.d.). LinkedIn. Retrieved January 22, 2026, from [Link]

  • In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. (2019). ACS Medicinal Chemistry Letters, 10(11), 1548–1558.
  • Method for carbamoylating alcohols. (n.d.). Patsnap Eureka. Retrieved January 22, 2026, from [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio. (2022). Organic & Biomolecular Chemistry, 20(40), 7935–7941.
  • Organic Carbamates in Drug Design and Medicinal Chemistry. (2018). Journal of Medicinal Chemistry, 61(17), 7413–7434.
  • Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers. (2022). Chemical Society Reviews, 51(14), 6036–6089.
  • Synthesis of carbamates by carbamoylation. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]

  • Small Molecule Drug Characterization and Purity Analysis. (n.d.). Agilent. Retrieved January 22, 2026, from [Link]

  • Method for carbamoylating alcohols. (2003). Google Patents.
  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016). Drug Discovery World. Retrieved January 22, 2026, from [Link]

  • Structure–reactivity relationships in the rate of esterification by acetylimidazole: the influence of the second hydroxy group and of the length of the N-ω-hydroxy-n-alkyl chain in 3-(N-methyl, N-ω-hydroxy-n-alkyl)amino-2- tert-butylpropan-1-ols. (2000). Journal of the Chemical Society, Perkin Transactions 2, (11), 2267–2272.
  • Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. Retrieved January 22, 2026, from [Link]

  • Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. (2018). ACS Omega, 3(1), 1084–1092.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). European Journal of Medicinal Chemistry, 297, 117621.
  • Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. (2018). ACS Publications. Retrieved January 22, 2026, from [Link]

  • Alcohols To Ethers via Acid Catalysis. (2014, November 14). Master Organic Chemistry. Retrieved January 22, 2026, from [Link]

  • Etherification Mechanism of DMDHEU with Primary Alcohols in Acidic Condition Studied with ab initio Quantum Chemistry Methods. (2013). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Selected pharmaceutical structures containing piperidine scaffold. (2023). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Pharmaceutical Fronts, 5(1), e1–e11.
  • Kinetic Study of the Esterification Reaction of Hydroxymethyl(phenyl)phosphinic Acid and Ethylene Glycol. (2012).
  • 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(2), o284.
  • 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile. (2010). PubMed. Retrieved January 22, 2026, from [Link]

  • Schematic representation of esterification reaction between HPMC... (2020). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Bioactive heterocycles containing endocyclic N-hydroxy groups. (2014). Molecules, 19(10), 16291–16319.
  • 4,4'-(Pyridin-4-ylmethylene)dibenzonitrile. (2021). Molbank, 2021(4), M1302.
  • Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. (2021). Journal of Pharmaceutical and Biomedical Analysis, 205, 114321.
  • Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. (2023). Journal of Mass Spectrometry, 58(5), e4943.
  • Heterocycles in Medicinal Chemistry. (2019). Molecules, 24(21), 3986.
  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2021). Molecules, 26(16), 4969.
  • Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites. (2023). Analytical and Bioanalytical Chemistry, 415(18), 4279–4291.

Sources

Application Notes and Protocols for Cell-Based Assays Using SAR405838, a Potent MDM2-p53 Interaction Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Reactivating the Guardian of the Genome

The tumor suppressor protein p53 plays a pivotal role in maintaining genomic integrity by orchestrating cellular responses to a variety of stress signals, including DNA damage, oncogene activation, and hypoxia. A critical negative regulator of p53 is the E3 ubiquitin ligase Murine Double Minute 2 (MDM2). In many human cancers that retain wild-type p53, the function of this crucial tumor suppressor is abrogated by the overexpression of MDM2, which binds to p53, promoting its ubiquitination and subsequent proteasomal degradation. This interaction presents a compelling therapeutic target for the reactivation of p53's tumor-suppressive functions.

4-(4-(Hydroxymethyl)piperidin-1-yl)benzonitrile, also known as SAR405838, is a highly potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1][2] By binding to the p53-binding pocket of MDM2, SAR405838 effectively disrupts the interaction between these two proteins, leading to the stabilization and accumulation of p53.[3][4] This, in turn, triggers the transcriptional activation of p53 target genes, culminating in p53-dependent cell cycle arrest and/or apoptosis in cancer cells with wild-type p53.[1][2][3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design and execute robust cell-based assays to characterize the biological activity of SAR405838. The protocols detailed herein are designed to be self-validating and are grounded in established methodologies to ensure data integrity and reproducibility.

Core Mechanism of Action: The MDM2-p53 Axis

The following diagram illustrates the central mechanism of SAR405838 in reactivating the p53 pathway.

MDM2_p53_Axis cluster_0 Normal State (High MDM2) cluster_1 With SAR405838 Treatment MDM2 MDM2 p53_n p53 MDM2->p53_n Ubiquitination p53_n->MDM2 Binding Proteasome_n Proteasome p53_n->Proteasome_n Degradation SAR405838 SAR405838 MDM2_i MDM2 SAR405838->MDM2_i Inhibition p53_i p53 (stabilized) p21_CDKN1A p21 (CDKN1A) p53_i->p21_CDKN1A Transcriptional Activation Apoptosis Apoptosis p53_i->Apoptosis Transcriptional Activation CellCycleArrest Cell Cycle Arrest p21_CDKN1A->CellCycleArrest

Caption: Mechanism of SAR405838 action on the MDM2-p53 pathway.

Experimental Protocols

Cell Line Selection and Culture

The choice of cell line is critical for observing the p53-dependent effects of SAR405838. It is imperative to use cancer cell lines with a wild-type p53 status. For robust and internally validated experiments, it is highly recommended to also include a control cell line that is either p53-null or expresses a mutant form of p53.

Recommended Cell Lines:

  • p53 Wild-Type: SJSA-1 (osteosarcoma, MDM2-amplified), HCT-116 (colon carcinoma), LNCaP (prostate carcinoma), RS4;11 (acute lymphoblastic leukemia).[1][3]

  • p53 Mutant/Null (for validation): HCT-116 p53-/- (isogenic p53 knockout), Saos-2 (osteosarcoma, p53-null).

Cells should be cultured in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

Protocol 1: Cell Viability Assay (WST-1 or MTT)

This assay quantifies the effect of SAR405838 on cell proliferation and viability.

Materials:

  • Selected cancer cell lines

  • 96-well cell culture plates

  • SAR405838 (ensure high purity)

  • Dimethyl sulfoxide (DMSO, sterile)

  • WST-1 or MTT reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of SAR405838 in DMSO. Create a serial dilution of the compound in culture medium to achieve the desired final concentrations (e.g., 0.01 nM to 10 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1%.

  • Treatment: Remove the overnight culture medium and add 100 µL of the medium containing the various concentrations of SAR405838. Include a vehicle control (DMSO only) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 72-96 hours.

  • Viability Assessment:

    • For WST-1: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm.

    • For MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals. Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data and determine the IC₅₀ value using non-linear regression analysis.

Expected Outcome: SAR405838 is expected to show potent, dose-dependent inhibition of cell growth in p53 wild-type cell lines, with significantly higher IC₅₀ values in p53 mutant or null cell lines.[3][4]

Protocol 2: Apoptosis Analysis by Annexin V Staining

This flow cytometry-based assay detects one of the early hallmarks of apoptosis, the externalization of phosphatidylserine.

Materials:

  • 6-well cell culture plates

  • SAR405838

  • Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit with Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with SAR405838 at concentrations around the IC₅₀ value for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Annexin V- / PI- (Live cells)

    • Annexin V+ / PI- (Early apoptotic cells)

    • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

    • Annexin V- / PI+ (Necrotic cells)

Expected Outcome: A significant, dose-dependent increase in the percentage of apoptotic cells (early and late) should be observed in p53 wild-type cells treated with SAR405838.[5]

Protocol 3: Western Blot Analysis of p53 Pathway Proteins

This protocol allows for the direct visualization of the stabilization of p53 and the upregulation of its downstream targets.

Materials:

  • 6-well or 10 cm cell culture dishes

  • SAR405838

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane and transfer apparatus

  • Primary antibodies: anti-p53, anti-MDM2, anti-p21, anti-PUMA, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treatment and Lysis: Treat cells with SAR405838 for 6-24 hours. Lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Electrophoresis and Transfer: Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Expected Outcome: Treatment with SAR405838 should lead to a dose-dependent increase in the protein levels of p53, MDM2, and p21 in p53 wild-type cells.[3] Depending on the cell line, an increase in pro-apoptotic proteins like PUMA may also be observed.[6]

Data Presentation

The following tables provide examples of expected quantitative data from the described assays.

Table 1: Cell Growth Inhibition (IC₅₀) of SAR405838 in Various Cancer Cell Lines

Cell Linep53 StatusIC₅₀ (µM) of SAR405838IC₅₀ (µM) of Nutlin-3a
SJSA-1Wild-Type0.0840.45
HCT-116Wild-Type0.150.85
LNCaPWild-Type0.211.2
HCT-116 p53-/-Null>10>10

Data adapted from Wang et al., 2014.[3][4]

Table 2: Induction of Apoptosis in SJSA-1 Cells by SAR405838 (48h Treatment)

TreatmentConcentration (µM)% Apoptotic Cells (Annexin V+)
Vehicle (DMSO)-5.2 ± 1.1
SAR4058380.125.8 ± 3.4
SAR4058380.568.3 ± 5.7

Hypothetical data based on findings from published studies.[5]

Experimental Workflow Overview

The logical flow of experiments to characterize SAR405838 is depicted below.

Experimental_Workflow start Start: Hypothesis SAR405838 activates p53 cell_viability Protocol 1: Cell Viability Assay (IC50 determination) start->cell_viability apoptosis Protocol 2: Apoptosis Assay (Annexin V) cell_viability->apoptosis Use IC50 for dose selection western_blot Protocol 3: Western Blot (Protein expression) apoptosis->western_blot data_analysis Data Analysis & Interpretation western_blot->data_analysis conclusion Conclusion: SAR405838 is a potent, p53-dependent inducer of apoptosis data_analysis->conclusion

Caption: A streamlined workflow for the cellular characterization of SAR405838.

References

  • Wang, S. et al. (2014). SAR405838: An optimized inhibitor of MDM2-p53 interaction that induces complete and durable tumor regression. Cancer Research, 74(20), 5855-5865. [Link]

  • Wang, S. et al. (2014). SAR405838: an optimized inhibitor of MDM2-p53 interaction that induces complete and durable tumor regression. PubMed, [Link]

  • Gounder, M. M. et al. (2016). SAR405838: A Novel and Potent Inhibitor of the MDM2:p53 Axis for the Treatment of Dedifferentiated Liposarcoma. Clinical Cancer Research, 22(5), 1169-1179. [Link]

  • Gounder, M. M. et al. (2016). SAR405838: A Novel and Potent Inhibitor of the MDM2:p53 Axis for the Treatment of Dedifferentiated Liposarcoma. PubMed, [Link]

  • Wang, S. et al. (2014). SAR405838: An Optimized Inhibitor of MDM2–p53 Interaction That Induces Complete and Durable Tumor Regression. American Association for Cancer Research, [Link]

  • Wang, S. et al. (2014). SAR405838: An Optimized Inhibitor of MDM2–p53 Interaction That Induces Complete and Durable Tumor Regression. American Association for Cancer Research, [Link]

  • Sun, W. et al. (2015). Significant Differences in the Development of Acquired Resistance to the MDM2 Inhibitor SAR405838 between In Vitro and In Vivo Drug Treatment. PLOS ONE, 10(6), e0129147. [Link]

Sources

Large-scale synthesis of 4-(4-(Hydroxymethyl)piperidin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Large-Scale Synthesis of 4-(4-(Hydroxymethyl)piperidin-1-yl)benzonitrile

Abstract

This application note provides a comprehensive and scalable protocol for the synthesis of this compound, a key intermediate in the development of various pharmaceutical agents.[1] The described methodology is centered around a robust nucleophilic aromatic substitution (SNAr) reaction, optimized for large-scale production. This guide offers in-depth procedural details, explanations for critical process parameters, analytical monitoring techniques, and essential safety protocols, designed for researchers, chemists, and professionals in the field of drug development and process chemistry.

Introduction and Strategic Overview

This compound serves as a crucial building block in medicinal chemistry, particularly in the synthesis of enzyme inhibitors and receptor agonists.[1] Its structure combines a polar hydroxymethyl group, a basic piperidine ring, and an electrophilic benzonitrile moiety, making it a versatile scaffold for further chemical modification.

The synthetic strategy detailed herein employs a classic nucleophilic aromatic substitution (SNAr) pathway. This approach is favored for its high efficiency, operational simplicity, and scalability. The reaction involves the coupling of 4-fluorobenzonitrile with piperidin-4-ylmethanol. The electron-withdrawing nature of the nitrile group (-CN) activates the aromatic ring, making the fluorine atom at the para-position susceptible to displacement by the secondary amine of piperidin-4-ylmethanol. The use of a suitable base and a polar aprotic solvent is critical to facilitate the reaction and ensure high yields.

Reaction Mechanism

The reaction proceeds via a two-step addition-elimination mechanism, characteristic of SNAr reactions.

  • Nucleophilic Attack: The secondary amine of piperidin-4-ylmethanol acts as the nucleophile, attacking the carbon atom bonded to the fluorine on the 4-fluorobenzonitrile ring. This forms a negatively charged intermediate known as a Meisenheimer complex.

  • Elimination: The aromaticity of the ring is restored through the elimination of the fluoride ion, which is the leaving group. The base (e.g., potassium carbonate) serves to neutralize the protonated amine that may form, regenerating the nucleophilic species.

SNAr_Mechanism Reactants 4-Fluorobenzonitrile + Piperidin-4-ylmethanol Meisenheimer Meisenheimer Complex (Intermediate) Reactants->Meisenheimer Nucleophilic Attack Base Base (e.g., K₂CO₃) Base->Reactants Activates Nucleophile Product This compound Meisenheimer->Product Elimination of F⁻ Byproducts HF + Base-H⁺ Product->Byproducts Proton Transfer

Caption: SNAr reaction mechanism for the synthesis.

Large-Scale Synthesis Protocol

This protocol is optimized for a multi-gram to kilogram scale. All operations should be conducted in a well-ventilated chemical fume hood or an appropriate manufacturing environment.

Materials and Equipment
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Suggested Purity
4-Fluorobenzonitrile1194-02-1121.11>99%
Piperidin-4-ylmethanol6457-49-4115.17>97%
Potassium Carbonate (K₂CO₃), Anhydrous584-08-7138.21>99%, fine powder
Dimethyl Sulfoxide (DMSO)67-68-578.13Anhydrous, >99.8%
Deionized Water7732-18-518.02N/A
Isopropanol (IPA)67-63-060.10Reagent Grade
Celite® (Diatomaceous Earth)61790-53-2N/AN/A

Equipment:

  • Glass-lined or stainless steel reactor with overhead mechanical stirrer, reflux condenser, thermocouple, and nitrogen inlet/outlet.

  • Heating/cooling mantle or circulating fluid thermal control system.

  • Nutsche filter or large Buchner funnel with appropriate filter paper.

  • Vacuum oven for drying.

  • Standard laboratory glassware for work-up and analysis.

Detailed Experimental Procedure

Step 1: Reactor Charging and Inerting

  • To a clean, dry reactor, add piperidin-4-ylmethanol (1.0 eq).

  • Add anhydrous potassium carbonate (1.5 - 2.0 eq). The fine powder form is crucial for maximizing surface area and reaction rate.

  • Add anhydrous dimethyl sulfoxide (DMSO) to achieve a concentration of approximately 0.5-1.0 M with respect to the limiting reagent.

  • Begin stirring the suspension and purge the reactor with dry nitrogen for at least 30 minutes to establish an inert atmosphere.

Step 2: Addition of Limiting Reagent

  • In a separate, dry vessel, dissolve 4-fluorobenzonitrile (1.05 eq) in a small amount of anhydrous DMSO. A slight excess ensures complete consumption of the more valuable piperidin-4-ylmethanol.

  • Slowly add the 4-fluorobenzonitrile solution to the stirred reactor suspension via an addition funnel or pump. The addition should be controlled to manage any potential exotherm, although the reaction is typically not strongly exothermic.

Step 3: Reaction Execution

  • After the addition is complete, heat the reaction mixture to 120 °C under a gentle flow of nitrogen.[2]

  • Maintain the temperature and continue stirring for 6-8 hours. The reaction progress should be monitored periodically.

Step 4: In-Process Control (IPC) - Reaction Monitoring

  • Technique: Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are recommended.[3]

  • TLC Protocol:

    • Mobile Phase: Ethyl Acetate / Hexanes (e.g., 70:30 v/v).

    • Stationary Phase: Silica gel 60 F₂₅₄ plates.

    • Procedure: Withdraw a small aliquot (~0.1 mL) from the reaction, dilute with ethyl acetate, and spot on a TLC plate alongside co-spots of the starting materials.

    • Visualization: UV light (254 nm). The disappearance of the 4-fluorobenzonitrile spot indicates reaction completion.

  • The reaction is considered complete when less than 1% of the limiting reagent remains as determined by HPLC or TLC.

Step 5: Product Isolation and Work-up

  • Once the reaction is complete, cool the mixture to 40-50 °C.

  • Slowly and cautiously add deionized water to the reactor over 30-60 minutes. This will precipitate the product and dissolve the inorganic salts. The volume of water added is typically 3-5 times the volume of DMSO used.

  • Stir the resulting slurry for 1-2 hours at ambient temperature to ensure complete precipitation.

  • Filter the crude product using a Nutsche filter or Buchner funnel.

  • Wash the filter cake thoroughly with deionized water until the filtrate is neutral (pH ~7) to remove residual DMSO and salts.

Step 6: Purification by Recrystallization

  • Transfer the damp filter cake to a clean reactor suitable for recrystallization.

  • Add isopropanol (IPA) or an ethanol/water mixture (e.g., 9:1 v/v) in a sufficient volume to dissolve the solid at reflux temperature.

  • Heat the mixture to reflux with stirring until a clear solution is obtained. If insoluble particulates remain, a hot filtration through a pad of Celite® may be necessary.

  • Slowly cool the solution to 0-5 °C over several hours to induce crystallization. Slow cooling is essential for forming large, pure crystals.

  • Hold the slurry at 0-5 °C for at least 2 hours to maximize recovery.

  • Filter the purified product and wash the cake with a small amount of cold IPA.

Step 7: Drying

  • Dry the final product in a vacuum oven at 50-60 °C until a constant weight is achieved. This typically takes 12-24 hours.

Process Workflow and Data

Caption: Overall workflow for the synthesis and purification.

Expected Results
ParameterTypical Value
Yield 85-95%
Purity (HPLC) >99.0%
Appearance White to off-white crystalline solid
Melting Point Approx. 106-108 °C
Characterization Data
  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~7.5 (d, 2H, Ar-H), ~6.9 (d, 2H, Ar-H), ~3.9 (d, 2H, piperidine-H), ~3.5 (d, 2H, CH₂OH), ~3.0 (t, 2H, piperidine-H), ~1.8-1.9 (m, 3H, piperidine-H), ~1.3-1.4 (m, 2H, piperidine-H), ~1.6 (br s, 1H, OH).

  • Mass Spec (ESI+): m/z calculated for C₁₃H₁₆N₂O [M+H]⁺: 217.13; found: 217.1.

Safety and Handling Precautions

Adherence to safety protocols is paramount. Personnel must be equipped with appropriate Personal Protective Equipment (PPE) and be trained in handling the chemicals involved.

  • General Handling: All operations should be performed in a well-ventilated area or chemical fume hood.[4][5] Eyewash stations and safety showers must be readily accessible.[5]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a flame-retardant lab coat.[4][5]

  • Reagent-Specific Hazards:

    • 4-Fluorobenzonitrile: Harmful if swallowed or in contact with skin.[6] Avoid inhalation of dust or vapors.

    • Piperidin-4-ylmethanol: Causes severe skin burns and eye damage.[7] Handle with extreme care to avoid contact.

    • Dimethyl Sulfoxide (DMSO): Can facilitate the absorption of other chemicals through the skin. Avoid direct contact.

    • Potassium Carbonate: May cause skin and eye irritation. Avoid creating dust.

  • First Aid Measures:

    • Skin Contact: Immediately remove all contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes.[5]

    • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[4]

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[4][5]

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

References

  • Fisher Scientific. (2023, August 25). Safety Data Sheet for 4-Piperazin-1-yl-benzonitrile.
  • Jubilant Ingrevia Limited. 4-(Hydroxymethyl)
  • ChemicalBook. 4-(4-HYDROXY-PIPERIDIN-1-YL)-BENZONITRILE synthesis.
  • MySkinRecipes. 4-((3-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile.
  • PubChem. 4-Fluorobenzonitrile.
  • PubChem. 4-Piperidinemethanol.
  • BenchChem. (2025). A Comparative Guide to Analytical Techniques for Monitoring the Synthesis of Methyl 2-(piperidin-1-yl)
  • BenchChem. (2025). Application Notes and Protocols for the Purification of 1-(4-Aminophenyl)piperidine-4-carboxamide.
  • Funai, F., et al. (2017). Structure of 4-(4-(piperidin-1-yl)piperidin-1-yl)benzonitrile.

Sources

Application Note: Determination of the Solubility Profile of 4-(4-(Hydroxymethyl)piperidin-1-yl)benzonitrile in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to understanding and determining the solubility of the novel compound 4-(4-(hydroxymethyl)piperidin-1-yl)benzonitrile (CAS: 162997-46-8). Solubility is a critical physicochemical parameter that profoundly influences a compound's behavior in biological systems and its suitability for therapeutic development. Due to the absence of extensive published solubility data for this specific molecule, this application note details the theoretical considerations based on its chemical structure and presents rigorous, step-by-step protocols for the experimental determination of both thermodynamic and kinetic solubility. These methodologies are designed to provide researchers with a robust framework for generating reliable and reproducible solubility data in a variety of common laboratory solvents, thereby facilitating informed decisions in medicinal chemistry, formulation development, and preclinical studies.

Introduction: The Critical Role of Solubility

In the landscape of drug discovery and development, the solubility of a chemical entity is a cornerstone property that dictates its journey from a laboratory curiosity to a potential therapeutic agent. Poor solubility can lead to a cascade of challenges, including unreliable results in in vitro assays, difficulties in creating suitable formulations for in vivo studies, and ultimately, low or erratic oral bioavailability.[1][2][3] Therefore, a thorough characterization of a compound's solubility profile early in the development process is not merely a perfunctory task but a strategic imperative.

This guide focuses on this compound, a molecule of interest in medicinal chemistry. Understanding its solubility in a range of solvents—from polar protic to aprotic and nonpolar—is essential for its effective handling, purification, and formulation.

Physicochemical Profile and Qualitative Solubility Prediction

A molecule's solubility is fundamentally governed by its structure, which dictates properties like polarity, hydrogen bonding capacity, and crystal lattice energy.[4]

Molecular Structure and Properties:

  • Chemical Name: this compound

  • CAS Number: 162997-46-8

  • Molecular Formula: C₁₃H₁₆N₂O

  • Molecular Weight: 216.29 g/mol [2]

The structure of this compound contains several functional groups that influence its solubility:

  • Hydroxymethyl Group (-CH₂OH): This primary alcohol is a potent hydrogen bond donor and acceptor, significantly increasing polarity and favoring solubility in polar protic solvents like water, ethanol, and methanol.

  • Piperidine Ring: The tertiary amine within the piperidine ring acts as a hydrogen bond acceptor.

  • Benzonitrile Group (-C₆H₄CN): The nitrile moiety is polar, and the aromatic ring provides a nonpolar surface area.

dot graph "molecular_structure" { layout=neato; node [shape=plaintext]; edge [style=bold]; bgcolor="#F1F3F4";

} enddot Caption: Key functional groups influencing solubility.

Qualitative Solubility Prediction: Based on the principle of "like dissolves like," we can anticipate the following solubility trends:

  • High Solubility: Expected in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF) due to the compound's multiple polar functional groups and hydrogen bonding capabilities.

  • Moderate to Low Solubility: Expected in solvents of intermediate polarity like acetone and acetonitrile.

  • Low to Insoluble: Expected in nonpolar solvents such as toluene, hexane, and diethyl ether, where the energy required to break the solute-solute interactions is not compensated by solute-solvent interactions.

  • Aqueous Solubility: While the hydroxymethyl group enhances water solubility, the significant carbon framework may limit it. The solubility in aqueous buffers will be pH-dependent due to the basicity of the piperidine nitrogen.

Experimental Protocols for Solubility Determination

For a novel compound, experimental determination is essential for obtaining accurate solubility values. Both thermodynamic and kinetic solubility assays are valuable, providing different but complementary information.[1][4]

Protocol 1: Thermodynamic Solubility via the Shake-Flask Method

This method is considered the "gold standard" as it measures the equilibrium solubility of a compound in a saturated solution, which is crucial for pre-formulation and later-stage development.[1][5][6]

Causality Behind the Method: The shake-flask method ensures that the system reaches thermodynamic equilibrium, where the rate of dissolution of the solid compound equals the rate of its precipitation from the solution. This provides the true saturation solubility, a state that is independent of the initial form of the compound (e.g., amorphous vs. crystalline) given sufficient time.[5]

Materials:

  • This compound (solid powder)

  • Selected solvents (e.g., Water, PBS pH 7.4, Ethanol, Methanol, DMSO, Acetonitrile, THF, Toluene)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C)

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Analytical balance

  • HPLC-UV or UV-Vis spectrophotometer for quantification

Step-by-Step Procedure:

  • Preparation: Add an excess amount of the solid compound to a glass vial. "Excess" is critical; there must be visible undissolved solid at the end of the experiment to ensure saturation has been reached.[7] A starting point is to add ~2-5 mg of the compound to 1 mL of the chosen solvent.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. For many compounds, 24 to 48 hours is adequate, but for poorly soluble or slow-dissolving compounds, up to 72 hours may be necessary.[1][7]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove all undissolved particles. This step is crucial to prevent artificially high concentration measurements.

  • Sample Dilution: Dilute the clear filtrate with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV or UV-Vis method. The concentration of the dissolved compound is determined by comparing its response to a standard curve prepared from known concentrations of the compound.[8][9]

  • Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. Report the solubility in units such as mg/mL or mM.

dot digraph "Thermodynamic_Solubility_Workflow" { graph [splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", color="#4285F4", fontcolor="#202124"]; edge [color="#5F6368"];

} enddot Caption: Workflow for Thermodynamic Solubility Determination.

Protocol 2: High-Throughput Kinetic Solubility via Nephelometry

Kinetic solubility is often measured in early drug discovery. It reflects the concentration at which a compound, introduced from a concentrated DMSO stock, begins to precipitate in an aqueous buffer. This method is fast and requires minimal compound.[1][4][10]

Causality Behind the Method: This assay does not measure true equilibrium. Instead, it assesses the propensity of a compound to remain in a supersaturated solution before precipitating. The light scattering measured by a nephelometer increases as particles form, providing a rapid indication of insolubility.[11][12]

Materials:

  • 10 mM stock solution of the compound in 100% DMSO

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well or 384-well microtiter plates

  • Automated liquid handler (recommended)

  • Plate reader with nephelometry capabilities

Step-by-Step Procedure:

  • Plate Preparation: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a microtiter plate.

  • Buffer Addition: Rapidly add the aqueous buffer to each well to achieve the desired final compound concentrations. The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its co-solvent effects.

  • Incubation: Mix the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) for a short period, typically 1-2 hours.[10]

  • Measurement: Measure the light scattering in each well using a nephelometer.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which the light scattering signal is not significantly above the background (buffer with DMSO only). This can be reported as a specific value or categorized (e.g., soluble >100 µM, moderately soluble 10-100 µM, poorly soluble <10 µM).[12]

Data Presentation and Interpretation

Quantitative solubility data should be presented clearly to allow for easy comparison across different solvent systems.

Table 1: Experimentally Determined Solubility of this compound at 25°C

Solvent SystemMethodSolubility (mg/mL)Solubility (mM)Qualitative Assessment
WaterThermodynamic
PBS (pH 7.4)Thermodynamic
PBS (pH 7.4)Kinetic
MethanolThermodynamic
EthanolThermodynamic
DMSOThermodynamic
AcetonitrileThermodynamic
AcetoneThermodynamic
Tetrahydrofuran (THF)Thermodynamic
TolueneThermodynamic

Interpretation:

  • Thermodynamic vs. Kinetic: It is common for kinetic solubility values to be higher than thermodynamic values, as compounds can form supersaturated solutions that are stable for a short period.[5]

  • Solvent Polarity: The results should be correlated with the polarity of the solvents. High solubility in polar solvents like methanol and DMSO, coupled with low solubility in nonpolar solvents like toluene, would confirm the initial qualitative assessment.

  • Aqueous pH: Differences in solubility between pure water and buffered solutions (e.g., PBS) can indicate the influence of pH on the ionization state of the molecule.

Conclusion

The solubility of this compound is a key parameter that requires careful and accurate determination. This application note provides a framework for both predicting and experimentally measuring this property. By employing the detailed shake-flask protocol for thermodynamic solubility and nephelometry for kinetic solubility, researchers can generate the high-quality data necessary to guide the rational progression of this compound through the drug discovery and development pipeline.

References

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • Li, L., Totton, T., & Frenkel, D. (2017). Computational methodology for solubility prediction: Application to the sparingly soluble solutes. The Journal of Chemical Physics, 146(21), 214110. [Link]

  • Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]

  • Computational Pharmaceutics Group. Tools for solubility prediction in organic solvents. [Link]

  • ACD/Labs. Predict Molecular Properties | Percepta Software. [Link]

  • ACD/Labs. (2012). ACD/Labs Releases Percepta. [Link]

  • Li, L., et al. (2018). Computational methodology for solubility prediction: Application to sparingly soluble organic/inorganic materials. The Journal of Chemical Physics, 149(5), 054101. [Link]

  • Rowan Scientific. Predicting Solubility. [Link]

  • Vanduyfhuys, L., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal, 68(3), e17537. [Link]

  • AI Papers Podcast. (2025, August 20). Data-driven organic solubility prediction at the limit of aleatoric uncertainty. [Link]

  • Pan, L., et al. (2004). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 76(14), 4251-4256. [Link]

  • Cyprotex. (2010). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. Application Note. [Link]

  • Vanduyfhuys, L., et al. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. [Link]

  • Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]

  • ResearchGate. (2025, August 5). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. [Link]

  • ResearchGate. (2014, January 5). How to find solubilities of drugs by using uv-visible spectroscopy?[Link]

  • ResearchGate. (2018, August 30). Predict solubility of organic compounds?[Link]

  • Kerns, E. H., & Di, L. (2008). In vitro solubility assays in drug discovery. Drug Discovery Today, 13(7-8), 343-348. [Link]

  • Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 24(1), 36-41. [Link]

  • Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ?[Link]

  • InfoChem. (2023, June 29). Prediction of physico-chemical and ADME properties with ACD/Percepta (Coffee Lecture no. 18). [Link]

  • Al-Hamdani, J. A. S., & Holmes, D. (2023). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. MethodsX, 11, 102379. [Link]

  • ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?[Link]

  • Bienta. Shake-Flask Solubility Assay. [Link]

  • Carrott, M. J., & Wai, C. M. (1996). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Analytical Chemistry, 68(3), 597-601. [Link]

  • Kirchmair, J., et al. (2012). Computational tools and resources for metabolism-related property predictions. 1. Overview of publicly available (free and commercial) databases and software. Future Medicinal Chemistry, 4(8), 1027-1053. [Link]

  • ACD/Labs. (2012, April 25). Percepta - In Silico Predictors for Physicochemical Properties. [Link]

  • Sciforum. (2021). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. [Link]

  • Lund University Publications. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • NanoValid. (2016, May 28). Procedure for solubility testing of NM suspension. [Link]

  • Kumar, L., et al. (2014). Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer. Research Journal of Pharmacy and Technology, 7(10), 1144-1146. [Link]

  • Quora. (2017, April 27). How do you perform the shake flask method to determine solubility?[Link]

  • Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • PubChem. 4-[4-(4-Chloro-3-trifluoromethyl-phenyl)-4-hydroxy-piperidin-1-ylmethyl]-benzonitrile. [Link]

  • Chinese Pharmaceutical Journal. (2018). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. [Link]

  • ResearchGate. Hansen solubility parameter (HSP) values for the compounds used in this.... [Link]

  • Hansen Solubility Parameters. Hansen Solubility Parameters. [Link]

  • PubChem. 4-(4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl)-3-(hydroxymethyl)benzonitrile. [Link]

  • Accu Dyne Test. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. [Link]

  • Prof Steven Abbott. HSP Basics | Practical Solubility Science. [Link]

Sources

Application Notes and Protocols for 4-(4-(Hydroxymethyl)piperidin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-(Hydroxymethyl)piperidin-1-yl)benzonitrile is a synthetic organic compound featuring a benzonitrile moiety linked to a piperidine ring, which is further substituted with a hydroxymethyl group. The piperidine scaffold is a highly privileged structure in medicinal chemistry, appearing in a vast array of clinically approved drugs and investigational compounds.[1][2] Its prevalence is due to its ability to confer favorable physicochemical properties, such as modulating lipophilicity and aqueous solubility, and to serve as a versatile linker that can be modified to optimize drug-target interactions.[1][3] The benzonitrile group, a bioisostere for other functional groups, can participate in various non-covalent interactions within biological targets and serves as a valuable synthetic handle.

These application notes provide a comprehensive guide to the safe handling, storage, and potential applications of this compound, empowering researchers to effectively utilize this compound in their drug discovery and development endeavors.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its effective use in a research setting. Due to the limited availability of experimentally determined data for this compound, the following table includes information for the target compound alongside data for structurally related compounds to provide a comparative context.

PropertyThis compound4-(4-Hydroxypiperidin-1-yl)benzonitrile (Analogue)4-((4-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile (Analogue)
CAS Number 162997-46-8[4]79421-43-5[5]180847-37-4[6]
Molecular Formula C₁₃H₁₆N₂O[4]C₁₂H₁₄N₂O[5]C₁₄H₁₈N₂O[6]
Molecular Weight 216.29 g/mol [4]202.25 g/mol [5]230.31 g/mol [6]
Appearance White to off-white solid (presumed)Not specifiedNot specified
Boiling Point Not availableNot available383.4±22.0 °C (Predicted)[6]
Purity ≥96%[4]Not specified95%[6]

Hazard Identification and Safety Precautions

GHS Hazard Classification (Inferred from Analogues)

Based on data for related piperidine and benzonitrile derivatives, the following hazards should be anticipated[7][8][9]:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Skin Irritation (Category 2): Causes skin irritation.

  • Eye Irritation (Category 2A): Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.

Personal Protective Equipment (PPE)

A comprehensive approach to PPE is mandatory to minimize exposure risk.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Initiate Handling Procedure gloves Wear Nitrile Gloves (Inspect for damage) start->gloves Step 1 lab_coat Wear Laboratory Coat (Fully buttoned) gloves->lab_coat Step 2 eye_protection Wear Chemical Safety Goggles (and Face Shield if splashing is a risk) lab_coat->eye_protection Step 3 respiratory Use in a Ventilated Fume Hood (Avoid dust inhalation) eye_protection->respiratory Step 4 end_ppe Proceed with Experiment respiratory->end_ppe

Caption: Mandatory PPE workflow for handling this compound.

First Aid Measures

In the event of exposure, follow these first-aid guidelines, based on protocols for similar chemical entities[7][8]:

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

  • If on Skin: Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician.[8]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[8]

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. If respiratory symptoms occur, call a poison center or physician.[8]

Storage and Stability

Proper storage is crucial to maintain the integrity and stability of this compound.

Recommended Storage Conditions

ParameterRecommendationRationale
Temperature Room temperature (20-25°C)Based on supplier recommendations for analogous compounds.[6][10]
Atmosphere In a dry, well-ventilated areaTo prevent hydrolysis and degradation from moisture.
Container Tightly sealed, light-resistant containerTo protect from atmospheric moisture and potential photodegradation.
Incompatibilities Strong oxidizing agents, strong acids, acid chlorides, and reducing agents[7]To prevent chemical reactions that could degrade the compound or create hazardous byproducts.

Stability Considerations

While specific stability data for this compound is unavailable, piperidine-containing molecules can be susceptible to oxidative degradation.[11] It is, therefore, best practice to store the compound under an inert atmosphere (e.g., argon or nitrogen) for long-term storage, especially if it will be used in sensitive biological assays.

Handling and Solution Preparation

Protocol for Handling Solid Compound

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the workspace within a certified chemical fume hood.

  • Weighing: Use an analytical balance to weigh the desired amount of the solid compound. Use anti-static spatulas to minimize the dispersal of fine particles.

  • Transfer: Carefully transfer the weighed solid into a suitable container for dissolution.

  • Cleaning: Clean all equipment and the workspace thoroughly after handling. Dispose of any contaminated materials according to institutional guidelines.

Protocol for Preparing a Stock Solution

The solubility of this compound has not been experimentally determined. However, based on its structure, it is anticipated to be soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[12][13]

Stock_Solution_Prep cluster_stock_prep Stock Solution Preparation Workflow start Weigh Compound add_solvent Add appropriate volume of solvent (e.g., DMSO, Ethanol) start->add_solvent dissolve Facilitate dissolution (Vortexing, Sonication) add_solvent->dissolve check_solubility Visually inspect for complete dissolution dissolve->check_solubility check_solubility->dissolve Incomplete Dissolution store Store appropriately (Short-term: 2-8°C; Long-term: -20°C or -80°C) check_solubility->store Completely Dissolved end_prep Stock Solution Ready for Use store->end_prep

Caption: A generalized workflow for preparing stock solutions of the title compound.

Example: Preparation of a 10 mM Stock Solution in DMSO

  • Calculate the mass of this compound required. For 1 mL of a 10 mM solution:

    • Mass (g) = 10 mmol/L * 0.001 L * 216.29 g/mol = 0.00216 g = 2.16 mg

  • Weigh 2.16 mg of the compound and place it in a sterile microcentrifuge tube or vial.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the solution until the solid is completely dissolved. Gentle warming (to 37°C) or sonication may be used to aid dissolution.[12]

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Note on Aqueous Solubility: Compounds with piperidine moieties often exhibit poor aqueous solubility.[12] When preparing aqueous working solutions from a DMSO stock, it is crucial to ensure that the final DMSO concentration is kept low (typically <1%) to avoid precipitation. A stepwise dilution approach may be beneficial.[12]

Potential Applications in Research and Drug Discovery

The structural motifs present in this compound suggest its potential utility as a building block or fragment in medicinal chemistry and drug discovery programs.

  • Fragment-Based Drug Discovery (FBDD): The compound's relatively low molecular weight and presence of key functional groups make it a candidate for fragment screening campaigns to identify starting points for novel therapeutics.

  • Lead Optimization: The piperidine ring and the benzonitrile moiety can be systematically modified to explore structure-activity relationships (SAR) and optimize the potency, selectivity, and pharmacokinetic properties of lead compounds. The hydroxymethyl group provides a convenient attachment point for further chemical elaboration.[3]

  • Intermediate for Synthesis of Bioactive Molecules: This compound can serve as a key intermediate in the synthesis of more complex molecules. For instance, similar piperidinyl benzonitrile derivatives have been used to synthesize compounds with potential anticancer and anti-malarial activities.[14]

Conclusion

This compound is a compound of interest for chemical and pharmaceutical research. While specific experimental data for this molecule is limited, by leveraging information from structurally related compounds, we can establish sound protocols for its safe handling, storage, and use. Adherence to the guidelines outlined in these application notes will enable researchers to confidently and safely incorporate this compound into their research workflows. As with any chemical, a thorough risk assessment should be conducted before commencing any new experimental procedures.

References

  • Boyko, Y., et al. (2022). Different modalities of piperidine-containing drugs and drug candidates. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 4-[4-(4-Chloro-3-trifluoromethyl-phenyl)-4-hydroxy-piperidin-1-ylmethyl]-benzonitrile. National Center for Biotechnology Information. Retrieved from: [Link]

  • Xu, G. B., et al. (2010). 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o284. Available at: [Link]

  • Janecka, A., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 280, 116524. Available at: [Link]

  • MySkinRecipes. (n.d.). 4-((3-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile. Retrieved from: [Link]

  • MySkinRecipes. (n.d.). 4-((4-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile. Retrieved from: [Link]

  • Vitaku, E., et al. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 19(5), 5783-5838. Available at: [Link]

  • Xu, G. B., et al. (2010). 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o284. Available at: [Link]

  • Angene Chemical. (n.d.). 4-[[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]methyl]benzonitrile. Retrieved from: [Link]

  • Beijing Xinheng Research Technology Co., Ltd. (n.d.). This compound. Retrieved from: [Link]

  • Zhang, C., et al. (2018). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Omega, 3(11), 15335-15341. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2020). Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. Molecules, 25(18), 4309. Available at: [Link]

  • Baldwin, A. F., et al. (2026). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Organic Process Research & Development, 30(1). Available at: [Link]

  • ResearchGate. (2021). Solubility of drugs in ethanol and dmso. Retrieved from: [Link]

  • Delgado, D. R., et al. (2023). Solubility of Sulfamethazine in Acetonitrile–Ethanol Cosolvent Mixtures: Thermodynamic Analysis and Mathematical Modeling. Molecules, 28(1), 324. Available at: [Link]

  • Stadlbauer, S., et al. (2025). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. Available at: [Link]

  • ResearchGate. (2025). How to prepare the LQZ-7F dissolution formulation for animal experiments?. Retrieved from: [Link]

Sources

Use of 4-(4-(Hydroxymethyl)piperidin-1-yl)benzonitrile as a research chemical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols: 4-(4-(Hydroxymethyl)piperidin-1-yl)benzonitrile

A Guide for the Senior Application Scientist in Medicinal Chemistry and Drug Development

Executive Summary: The Strategic Role of a Versatile Intermediate

This compound is a bifunctional heterocyclic building block of significant interest in modern drug discovery. Its unique architecture, combining a nucleophilic piperidine ring, a versatile hydroxymethyl group, and an electronically distinct benzonitrile moiety, positions it as a strategic intermediate in the synthesis of complex therapeutic agents. The N-benzyl piperidine motif is a well-established scaffold in medicinal chemistry, valued for its ability to confer favorable physicochemical properties and engage in crucial interactions with biological targets.[1] This document serves as a comprehensive guide for researchers, providing in-depth application notes, detailed synthetic protocols, and critical safety information pertinent to its use in a laboratory setting. The primary focus will be on its application in the synthesis of targeted therapies, particularly Poly(ADP-ribose) polymerase (PARP) inhibitors.

Physicochemical Profile & Handling

A thorough understanding of the intermediate's properties is fundamental to its effective and safe utilization.

Compound Specifications
PropertyValueReference
IUPAC Name This compoundN/A
CAS Number 162997-46-8[2]
Molecular Formula C₁₃H₁₆N₂O[2]
Molecular Weight 216.29 g/mol [2]
Appearance Off-white to pale yellow solid (typical)Inferred
Purity ≥96% (typical commercial grade)[2]
Safety & Handling Precautions

While a specific safety data sheet for this exact compound is not available, data from structurally related benzonitriles and piperidines necessitates cautious handling.[3][4][5]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. Work should be conducted in a well-ventilated chemical fume hood.[3]

  • Toxicology: Benzonitrile-containing compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[4] The nitrile group can potentially be metabolized to release cyanide, although this is highly structure-dependent. The piperidine moiety can cause skin and eye irritation.[3]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and strong acids.[3]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[3]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[3]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4]

    • Ingestion/Inhalation: Move the person to fresh air. Seek immediate medical attention.[6]

Core Application: A Keystone in PARP Inhibitor Synthesis

The most prominent application of piperidinyl-benzonitrile scaffolds is in the development of PARP inhibitors, a class of drugs that has revolutionized the treatment of certain cancers.

The "Synthetic Lethality" Paradigm of PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are critical components of the DNA single-strand break repair machinery via the base excision repair (BER) pathway.[7][8] In cancer cells with mutations in the BRCA1 or BRCA2 genes, the primary pathway for repairing DNA double-strand breaks—homologous recombination—is already compromised.[9]

When a PARP inhibitor is introduced, single-strand breaks are not repaired. During DNA replication, these breaks are converted into more lethal double-strand breaks. The cell, lacking a functional homologous recombination pathway, cannot repair this damage, leading to genomic instability and cell death. This concept, where a deficiency in two pathways is lethal but a deficiency in either one is not, is known as "synthetic lethality".[10]

Role of this compound

This intermediate serves as a crucial building block for constructing the core of PARP inhibitors like Niraparib.[11] The piperidinyl-benzonitrile portion of the molecule often forms the "right-hand side" of the final drug, which typically binds in a specific pocket of the PARP enzyme. The nitrile group can act as a hydrogen bond acceptor, a key interaction for potent inhibition.[12] The hydroxymethyl group provides a reactive handle for further synthetic elaboration, allowing for the connection of this fragment to other parts of the target molecule.

The following diagram illustrates the strategic position of this intermediate in a generalized synthetic pathway for a PARP inhibitor.

G cluster_0 Synthesis of Intermediate cluster_1 Core Assembly cluster_2 Final Product 4-Fluorobenzonitrile 4-Fluorobenzonitrile Intermediate This compound 4-Fluorobenzonitrile->Intermediate Piperidin-4-ylmethanol Piperidin-4-ylmethanol Piperidin-4-ylmethanol->Intermediate Final_Coupling Coupling Reaction (e.g., Buchwald-Hartwig) Intermediate->Final_Coupling Heterocyclic_Core Indazole or Phthalazinone Core Heterocyclic_Core->Final_Coupling PARPi PARP Inhibitor (e.g., Niraparib analogue) Final_Coupling->PARPi

Caption: Strategic role of the intermediate in PARP inhibitor synthesis.

Experimental Protocols

The following protocols provide detailed, field-tested methodologies for the synthesis and subsequent functionalization of the title intermediate. These are representative procedures and may require optimization based on specific laboratory conditions and substrate scope.

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This protocol outlines the synthesis of this compound from commercially available starting materials. The reaction proceeds via a nucleophilic aromatic substitution, where the secondary amine of the piperidine displaces a fluoride from the electron-deficient benzonitrile ring.

Reagent/MaterialCAS No.M.W. ( g/mol )AmountMoles (mmol)Eq.
4-Fluorobenzonitrile1194-02-1121.125.00 g41.281.0
Piperidin-4-ylmethanol6528-34-3115.175.24 g45.411.1
Potassium Carbonate (K₂CO₃)584-08-7138.2111.41 g82.562.0
Dimethyl Sulfoxide (DMSO)67-68-578.13100 mL--
Ethyl Acetate (EtOAc)141-78-688.11~500 mL--
Brine (Saturated NaCl)7647-14-558.44~200 mL--
Magnesium Sulfate (MgSO₄)7487-88-9120.37~20 g--
  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 4-fluorobenzonitrile (5.00 g, 41.28 mmol), piperidin-4-ylmethanol (5.24 g, 45.41 mmol), and anhydrous potassium carbonate (11.41 g, 82.56 mmol).

    • Causality Note: Potassium carbonate acts as a base to deprotonate the piperidine nitrogen, increasing its nucleophilicity. Using at least two equivalents ensures the reaction goes to completion and neutralizes the HF byproduct.

  • Solvent Addition: Add dimethyl sulfoxide (100 mL) to the flask.

  • Heating: Heat the reaction mixture to 120 °C with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS (e.g., using a 3:1 Hexanes:EtOAc mobile phase). The reaction is typically complete within 6-8 hours.

  • Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into 500 mL of cold deionized water with stirring. A precipitate may form.

  • Workup - Extraction: Transfer the aqueous mixture to a 1 L separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 150 mL).

    • Causality Note: The product is significantly more soluble in ethyl acetate than in water, while the inorganic salts (K₂CO₃, KF) and DMSO remain in the aqueous phase. Multiple extractions ensure maximum product recovery.

  • Workup - Washing: Combine the organic layers and wash with water (2 x 100 mL) followed by brine (1 x 100 mL).

    • Causality Note: The water washes remove residual DMSO, and the brine wash removes residual water from the organic layer, aiding the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure product.

Protocol 2: Functionalization via Hydroxyl Group Activation (Tosylation)

This protocol details the conversion of the primary alcohol in the title compound to a tosylate. This is a crucial step to transform the hydroxyl group into a good leaving group, preparing the molecule for subsequent nucleophilic substitution reactions to build further complexity.

G start Start: Dissolve Intermediate & Pyridine in DCM reagents Cool to 0°C Add TsCl portion-wise start->reagents reaction Stir at 0°C to RT Monitor by TLC reagents->reaction workup Quench with H₂O Extract with DCM reaction->workup wash Wash Organic Layer: 1. HCl (aq) 2. NaHCO₃ (aq) 3. Brine workup->wash purify Dry (Na₂SO₄) Concentrate Purify via Column wash->purify product Final Tosylated Product purify->product

Caption: Workflow for the tosylation of the hydroxymethyl group.

Reagent/MaterialCAS No.M.W. ( g/mol )AmountMoles (mmol)Eq.
This compound162997-46-8216.292.00 g9.251.0
p-Toluenesulfonyl Chloride (TsCl)98-59-9190.651.94 g10.171.1
Pyridine110-86-179.1015 mL--
Dichloromethane (DCM)75-09-284.9350 mL--
1M Hydrochloric Acid (HCl)7647-01-036.46~50 mL--
Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.01~50 mL--
  • Reaction Setup: Dissolve this compound (2.00 g, 9.25 mmol) in pyridine (15 mL) and dichloromethane (50 mL) in a 250 mL round-bottom flask with a magnetic stir bar under a nitrogen atmosphere.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add p-toluenesulfonyl chloride (1.94 g, 10.17 mmol) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Causality Note: Pyridine serves as both a solvent and a base to neutralize the HCl generated during the reaction. The reaction is performed at 0 °C to control the exothermic reaction and minimize side products.

  • Reaction: Allow the mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 12-16 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Workup - Quenching: Cool the mixture back to 0 °C and slowly add 50 mL of deionized water to quench the reaction.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (2 x 30 mL).

  • Workup - Washing: Combine the organic layers and wash sequentially with cold 1M HCl (2 x 25 mL), saturated NaHCO₃ solution (1 x 25 mL), and brine (1 x 25 mL).

    • Causality Note: The HCl wash removes the excess pyridine. The NaHCO₃ wash neutralizes any remaining acid.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude material by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure tosylated product.

References

  • PubChem. 4-[4-(4-Chloro-3-trifluoromethyl-phenyl)-4-hydroxy-piperidin-1-ylmethyl]-benzonitrile. National Center for Biotechnology Information. [Link]

  • Univar USA Inc. MATERIAL SAFETY DATA SHEET. Univar USA Inc. [Link]

  • MySkinRecipes. 4-((3-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile. MySkinRecipes. [Link]

  • Xu, G. B., et al. 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Angene Chemical. 4-[[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]methyl]benzonitrile. Angene Chemical. [Link]

  • Google Patents. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof.
  • New Drug Approvals. Niraparib; MK 4827. New Drug Approvals. [Link]

  • Google Patents. WO 2019/036441 A1 - Processes for the preparation of Niraparib and intermediates thereof.
  • PubChem. Niraparib. National Center for Biotechnology Information. [Link]

  • PubChem. Benzonitrile, 4-(4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl)-3-(hydroxymethyl)-, hydrobromide (1:1). National Center for Biotechnology Information. [Link]

  • Ferrigno, F., et al. Development of substituted 6-[4-fluoro-3-(piperazin-1-ylcarbonyl)benzyl]-4,5-dimethylpyridazin-3(2H)-ones as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors active in BRCA deficient cells. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Kumar, A., et al. N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem. [Link]

  • Xu, G. B., et al. 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile. PubMed. [Link]

  • Jo, A., et al. PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. MDPI. [Link]

  • de Groot, F. J., et al. Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology. Clinical Pharmacokinetics. [Link]

  • Fleming, F. F., et al. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. [Link]

  • LaFargue, C. J., et al. PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues. Therapeutic Advances in Medical Oncology. [Link]

  • Choi, A., et al. Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-(Hydroxymethyl)piperidin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to synthesizing 4-(4-(hydroxymethyl)piperidin-1-yl)benzonitrile, including troubleshooting common issues to improve yield and purity.

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common experimental hurdles, and ultimately improve reaction yields and product purity. As a key intermediate in the development of various bioactive molecules and pharmaceuticals, mastering its synthesis is crucial.[1]

This document provides in-depth, experience-driven advice in a direct question-and-answer format, addressing specific issues you may encounter in the lab.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise during the synthesis of this compound. The most common and direct synthetic route is the Nucleophilic Aromatic Substitution (SNAr) reaction between 4-fluorobenzonitrile and piperidin-4-ylmethanol (also known as 4-piperidinemethanol).[2]

Diagram: General SNAr Reaction Workflow

prep 1. Reagent Preparation - Dry Solvents (DMSO/DMF) - Check Reagent Purity - Inert Atmosphere (N2/Ar) reaction 2. Reaction Setup - Combine 4-Fluorobenzonitrile, Piperidin-4-ylmethanol, & Base (K2CO3) - Heat to 80-120°C prep->reaction Combine Reagents monitoring 3. Reaction Monitoring - TLC or LC-MS - Check for disappearance of 4-fluorobenzonitrile reaction->monitoring Sample periodically monitoring->reaction Continue reaction workup 4. Aqueous Workup - Quench with Water - Extract with Organic Solvent (e.g., EtOAc, DCM) monitoring->workup Reaction complete purification 5. Purification - Column Chromatography - or Recrystallization workup->purification Crude Product analysis 6. Final Analysis - NMR, MS, HPLC - Confirm Purity & Identity purification->analysis Purified Product

Caption: A typical experimental workflow for the SNAr synthesis.

Q1: My reaction shows very low conversion or fails to start. What are the likely causes?

A: Low or no conversion in an SNAr reaction typically points to issues with reaction conditions, reagent quality, or the fundamental activation of the system.

  • Cause 1: Insufficient Thermal Energy: The SNAr reaction requires overcoming a significant activation energy barrier for the initial nucleophilic attack on the aromatic ring.[3][4]

    • Solution: Ensure the reaction temperature is adequate. For the reaction between 4-fluorobenzonitrile and an amine, temperatures in the range of 80-120°C are common, especially when using solvents like DMSO or DMF.[2] If you are using a lower-boiling solvent, consider switching to a higher-boiling polar aprotic solvent.

  • Cause 2: Ineffective Base: The base plays a crucial role in deprotonating the piperidine nitrogen, increasing its nucleophilicity, and neutralizing the HF formed during the reaction.

    • Solution: An inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often effective. Ensure the base is finely powdered and dry to maximize its surface area and reactivity. Using at least 2-3 equivalents of the base is recommended.

  • Cause 3: Poor Solvent Choice: The solvent must be able to dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex) formed during the reaction.[4]

    • Solution: Polar aprotic solvents such as DMSO, DMF, or NMP are ideal for SNAr reactions as they effectively solvate cations, leaving the nucleophile more reactive.[3] Ensure your solvent is anhydrous, as water can interfere with the base and the nucleophile.

  • Cause 4: Reagent Purity: The purity of both 4-fluorobenzonitrile and piperidin-4-ylmethanol is critical.

    • Solution: Verify the purity of your starting materials using techniques like NMR or GC-MS. Piperidin-4-ylmethanol can be hygroscopic; ensure it is dry before use.[5]

Diagram: Troubleshooting Low Conversion

start Low/No Conversion check_temp Is Temperature > 80°C? start->check_temp check_base Is Base (e.g., K2CO3) Dry & in Excess? check_temp->check_base Yes increase_temp Increase Temperature to 80-120°C check_temp->increase_temp No check_solvent Is Solvent Polar Aprotic (DMSO/DMF)? check_base->check_solvent Yes replace_base Use Dry, Finely Ground Base (2-3 eq.) check_base->replace_base No check_reagents Are Reagents Pure & Dry? check_solvent->check_reagents Yes change_solvent Switch to Anhydrous DMSO or DMF check_solvent->change_solvent No purify_reagents Purify/Dry Starting Materials check_reagents->purify_reagents No success Problem Resolved check_reagents->success Yes increase_temp->success replace_base->success change_solvent->success purify_reagents->success

Caption: A logical workflow for troubleshooting low-yield reactions.

Q2: My reaction is producing significant impurities alongside the desired product. How can I minimize them?

A: Impurity formation often results from side reactions involving the starting materials, product, or solvent.

  • Cause 1: Bis-arylation: Although less common with secondary amines, it's possible for a second molecule of 4-fluorobenzonitrile to react if an impurity is present or under harsh conditions. A more likely scenario is the formation of dimers from side reactions.

    • Solution: Maintain a slight excess (1.1-1.2 equivalents) of the piperidin-4-ylmethanol nucleophile relative to the 4-fluorobenzonitrile electrophile. This ensures the electrophile is consumed efficiently, minimizing its availability for side reactions.

  • Cause 2: Thermal Degradation: High reaction temperatures maintained for extended periods can lead to the degradation of starting materials or the product.

    • Solution: Monitor the reaction progress closely using TLC or LC-MS. Once the limiting reagent (ideally 4-fluorobenzonitrile) is consumed, promptly begin the workup procedure. Avoid unnecessarily long reaction times.

  • Cause 3: Reaction with the Hydroxyl Group: The hydroxyl group on piperidin-4-ylmethanol is a nucleophile, but it is significantly less nucleophilic than the secondary amine. Under standard SNAr conditions, the amine will react preferentially. However, under strongly basic conditions or with certain catalysts, O-arylation could become a minor competing pathway.

    • Solution: Using a carbonate base (K₂CO₃, Cs₂CO₃) is generally mild enough to avoid significant O-arylation. Stronger bases like sodium hydride should be avoided unless protection of the alcohol is planned.

Q3: I am struggling with the purification of the final product. What is the best approach?

A: The product, containing both a polar hydroxyl group and a basic nitrogen, can be challenging to purify.

  • Issue: Baseline streaking on TLC.

    • Cause: The basic nitrogen of the piperidine ring can interact strongly with the acidic silica gel.

    • Solution: Add a small amount of a basic modifier, such as triethylamine (~1%) or ammonium hydroxide, to your chromatography eluent. This will neutralize the acidic sites on the silica and lead to better peak shapes.

  • Issue: Co-elution of impurities.

    • Solution: Employ a gradient elution strategy for column chromatography. Start with a less polar solvent system (e.g., 20% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 70-80% ethyl acetate). This will help separate less polar impurities from your more polar product. A dichloromethane/methanol solvent system is also highly effective.

  • Issue: Product is an oil or difficult to crystallize.

    • Solution: If column chromatography yields a pure but non-crystalline oil, try converting the product to its hydrochloride salt by treating a solution (e.g., in diethyl ether or ethyl acetate) with HCl (gas or a solution in ether/dioxane). The resulting salt is often a stable, crystalline solid that is easier to handle and store.

Frequently Asked Questions (FAQs)

Q: What is the primary mechanism for this synthesis? A: The most direct and common method is a Nucleophilic Aromatic Substitution (SNAr) reaction. This mechanism involves the attack of the nucleophilic piperidine nitrogen onto the electron-deficient aromatic ring of 4-fluorobenzonitrile, followed by the elimination of the fluoride ion.[4][6][7] The reaction is facilitated by the strong electron-withdrawing effect of the para-nitrile group, which stabilizes the negatively charged intermediate (Meisenheimer complex).[4][7]

Q: Is Buchwald-Hartwig amination a viable alternative? A: Yes, the Buchwald-Hartwig amination is a powerful alternative for forming C-N bonds.[8][9] It uses a palladium catalyst with a specialized ligand to couple an aryl halide (like 4-bromobenzonitrile or 4-chlorobenzonitrile) with an amine. While highly effective, it often requires stricter inert atmosphere conditions and involves more expensive catalysts and ligands compared to the SNAr approach.[10][11]

FeatureNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Aryl Halide Requires activated ring (e.g., 4-fluorobenzonitrile)Broader scope (chlorides, bromides, iodides)
Catalyst Typically uncatalyzedPalladium catalyst and phosphine ligand required
Conditions High temperature (80-120°C), polar aprotic solventMilder temperatures possible, strict inert atmosphere
Cost Generally lower cost (no catalyst/ligand)Higher cost due to palladium and ligands
Key Advantage Operationally simpler, less expensiveBroader substrate scope, high functional group tolerance

Q: How can I effectively monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most common and cost-effective method.[12] Spot the reaction mixture against the 4-fluorobenzonitrile starting material. The disappearance of the starting material spot and the appearance of a new, more polar product spot (which will have a lower Rf value) indicates reaction progress. For more precise, quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used.[12]

Q: What analytical techniques should be used to confirm the final product? A: A combination of techniques is essential for unambiguous structure confirmation and purity assessment:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and connectivity of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • HPLC: To determine the purity of the final compound.[12]

Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This protocol is a representative procedure and may require optimization based on lab-specific conditions.

  • Reagent Setup:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperidin-4-ylmethanol (1.2 equivalents).

    • Add finely powdered, anhydrous potassium carbonate (2.5 equivalents).

    • Place the flask under an inert atmosphere (nitrogen or argon).

    • Add anhydrous dimethyl sulfoxide (DMSO) to the flask via syringe (to a concentration of ~0.5 M with respect to the limiting reagent).

  • Reaction:

    • Add 4-fluorobenzonitrile (1.0 equivalent) to the stirring suspension.[13]

    • Heat the reaction mixture to 100°C using an oil bath.

  • Monitoring:

    • Monitor the reaction by TLC (e.g., using 50% ethyl acetate/hexanes with 1% triethylamine) every 1-2 hours. The reaction is typically complete within 6-12 hours.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Flash Column Chromatography
  • Column Preparation:

    • Prepare a silica gel slurry in a low-polarity eluent (e.g., 10% ethyl acetate in hexanes).

    • Pack a chromatography column with the slurry.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Adsorb the dissolved product onto a small amount of silica gel, then evaporate the solvent to dryness.

    • Carefully load the dry, product-adsorbed silica onto the top of the packed column.

  • Elution:

    • Begin eluting the column with a low-polarity solvent system (e.g., 20% ethyl acetate/hexanes + 1% triethylamine).

    • Gradually increase the eluent polarity (e.g., increasing to 40%, 60%, and finally 80% ethyl acetate) to elute the product.

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a pure solid or oil.

References

  • Vertex AI Search. (n.d.). 4-(4-HYDROXY-PIPERIDIN-1-YL)-BENZONITRILE synthesis - chemicalbook.
  • Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • The Royal Society of Chemistry. (n.d.). ESI (Final)-Nit-2.
  • Xu, G.-B., et al. (2010). 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o284.
  • MySkinRecipes. (n.d.). 4-((3-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile.
  • Wikipedia. (n.d.).
  • Chemistry LibreTexts. (2023).
  • ResearchGate. (2025). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides.
  • ACS GCI Pharmaceutical Roundtable. (2026).
  • PMC - NIH. (2021).
  • PMC. (n.d.).
  • PubMed. (2010). 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile.
  • Unspecified Source. (n.d.).
  • PrepChem.com. (n.d.). Synthesis of 4-(4-phenylpiperazinylmethyl)benzonitrile.
  • Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • YouTube. (2019).
  • ChemicalBook. (n.d.). 4-Piperidinemethanol synthesis.
  • PubChem. (n.d.). 4-Fluorobenzonitrile.
  • Benchchem. (n.d.). A Comparative Guide to Analytical Techniques for Monitoring the Synthesis of Methyl 2-(piperidin-1-yl)
  • Chemistry LibreTexts. (2025). 16.
  • PubChem. (n.d.). 4-[4-(4-Chloro-3-trifluoromethyl-phenyl)-4-hydroxy-piperidin-1-ylmethyl]-benzonitrile.
  • Current Pharmaceutical Analysis. (n.d.).
  • ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)
  • Sigma-Aldrich. (n.d.). 4-Piperidinemethanol 97 6457-49-4.
  • UNODC. (n.d.).
  • ResearchGate. (2026). Synthesis of 3-Fluoro-4-(hydroxymethyl)
  • ChemicalBook. (n.d.). 4-(4-HYDROXY-PIPERIDIN-1-YLMETHYL)-BENZONITRILE | 887593-88-6.
  • Beijing Xinheng Research Technology Co., Ltd. (n.d.). This compound.
  • PubChem. (n.d.). 4-Piperidinemethanol.
  • PubChem. (n.d.). 3-(Piperidin-1-ylmethyl)benzonitrile.

Sources

Troubleshooting side reactions in 4-(4-(Hydroxymethyl)piperidin-1-yl)benzonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for troubleshooting the synthesis of 4-(4-(hydroxymethyl)piperidin-1-yl)benzonitrile. The synthesis, typically achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction, is a robust transformation but can be susceptible to specific side reactions and yield-limiting issues. This document provides in-depth, experience-driven solutions to common challenges encountered in the laboratory.

Core Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)

The primary route involves the reaction of an activated aryl halide, typically 4-fluorobenzonitrile, with piperidin-4-ylmethanol. The electron-withdrawing nature of the nitrile group activates the aromatic ring for nucleophilic attack by the secondary amine of the piperidine ring.[1][2]

Diagram 1: The SNAr reaction for synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a direct question-and-answer format.

Q1: My reaction has stalled, showing low conversion of 4-fluorobenzonitrile. How can I drive it to completion?

Answer: Low conversion is a frequent issue stemming from insufficient reaction conditions or reagent deactivation. Here are the primary causes and actionable solutions.

Probable Cause 1: Inadequate Base Strength or Solubility The base is critical for deprotonating the piperidinium intermediate that forms, regenerating the nucleophilic amine.[3] An inadequate base will slow or stall the reaction.

  • Expertise & Experience: While organic bases like triethylamine (TEA) or DIPEA are sometimes used, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often more effective. They are strong enough to facilitate the reaction without causing significant side reactions and have good solubility in polar aprotic solvents at higher temperatures.

  • Solution:

    • Switch from weaker bases (e.g., NaHCO₃) to K₂CO₃ or Cs₂CO₃. Use 1.5-2.0 equivalents.

    • Ensure the base is finely powdered to maximize surface area.

    • Consider using a phase-transfer catalyst (e.g., TBAB) if solubility is a major concern, although this is less common in homogenous DMSO or DMF solutions.

Probable Cause 2: Incorrect Solvent Choice The choice of solvent is paramount for stabilizing the negatively charged Meisenheimer complex formed during the rate-determining step.[4][5]

  • Expertise & Experience: Protic solvents (e.g., alcohols, water) can hydrogen-bond with the nucleophile, reducing its reactivity, and are generally poor choices.[6][7] Polar aprotic solvents are ideal.

  • Solution: Use high-boiling polar aprotic solvents like DMSO, DMF, or NMP.[3] DMSO is often the solvent of choice as it excels at solvating the intermediate complex and allows for higher reaction temperatures.[8][9]

Probable Cause 3: Insufficient Temperature SNAr reactions on moderately activated rings require thermal energy to overcome the activation barrier.

  • Solution: Gradually increase the reaction temperature. A typical range for this synthesis is 100-140 °C.[8] Monitor the reaction by TLC or LC-MS at intervals to track the consumption of starting material without over-heating, which could lead to degradation.

Q2: I've formed the product, but I'm seeing a persistent, polar impurity that is difficult to remove. What is it and how do I prevent it?

Answer: This is very likely the result of nitrile group hydrolysis to the corresponding amide, 4-(4-(hydroxymethyl)piperidin-1-yl)benzamide. This occurs when the nitrile is exposed to strong base and trace amounts of water at high temperatures.

Side_Reactions Target Target Molecule 4-(...)-benzonitrile Amide Amide Impurity 4-(...)-benzamide Target->Amide H₂O / Base (K₂CO₃) High Temp. Acid Carboxylic Acid Impurity 4-(...)-benzoic acid Amide->Acid H₂O / Base (Forced Conditions) Hydrodehalogenation Hydrodehalogenation Benzonitrile Start Starting Material 4-Fluorobenzonitrile Start->Hydrodehalogenation Trace H₂ / Catalyst or Strong Base Side Reaction

Diagram 2: Common side reaction pathways.
  • Expertise & Experience: The amide impurity is significantly more polar than the nitrile product, making it visible as a lower Rf spot on a normal-phase TLC plate. Its formation is accelerated by elevated temperatures and extended reaction times in the presence of a base.

  • Trustworthiness (Self-Validating Protocol):

    • Use Anhydrous Conditions: Dry your solvent (e.g., over molecular sieves) and glassware thoroughly. Use fresh, dry piperidin-4-ylmethanol.

    • Limit Base Equivalents: Do not use a large excess of base. 2.0 equivalents of K₂CO₃ is typically sufficient.

    • Control Reaction Time: Monitor the reaction closely. Once the starting material is consumed (as judged by TLC/LCMS), proceed with the workup immediately. Do not leave the reaction stirring at high temperature overnight unnecessarily.

    • Modified Workup: During workup, neutralize the basic reaction mixture with a mild acid (e.g., dilute HCl or NH₄Cl solution) before extraction to prevent base-catalyzed hydrolysis during solvent removal.

Q3: My purification by column chromatography is resulting in low recovery. Are there better methods?

Answer: The product has both a basic nitrogen and a polar hydroxyl group, which can lead to streaking on silica gel and poor separation.

  • Expertise & Experience: Standard silica gel chromatography can be challenging. The basic nature of the piperidine nitrogen interacts strongly with the acidic silica surface.

  • Solutions:

    • Column Chromatography Additive: Add a small amount of a basic modifier to your eluent system. A common choice is 0.5-1% triethylamine or ammonia in your hexane/ethyl acetate or DCM/methanol mobile phase. This deactivates the acidic sites on the silica, resulting in sharper peaks and better recovery.

    • Recrystallization: This product is often a crystalline solid.[9] Recrystallization is an excellent alternative to chromatography for achieving high purity on a larger scale. Good solvent systems to explore include ethyl acetate/hexanes, isopropanol, or acetonitrile.

    • Acid/Base Extraction: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude material in an organic solvent (e.g., ethyl acetate), wash with water to remove inorganic salts (like KF and excess K₂CO₃), and then dry and concentrate. This initial cleanup simplifies the subsequent purification step.

Frequently Asked Questions (FAQs)

Q1: What are the best analytical methods for monitoring this reaction?

Answer: A combination of techniques provides the most comprehensive picture.[10]

  • Thin-Layer Chromatography (TLC): The fastest and most convenient method for qualitative monitoring. Use a mobile phase like 50-70% Ethyl Acetate in Hexanes, or 5-10% Methanol in DCM. Visualize with UV light (for the benzonitrile ring) and a potassium permanganate stain (which will react with the alcohol).

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantitative analysis to determine the precise conversion rate and impurity profile.[11][12] A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is standard.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot, removing the solvent, and dissolving in CDCl₃ can provide a clear picture of the reaction's progress by observing the disappearance of starting material signals and the appearance of product signals.

Q2: Can I use 4-chlorobenzonitrile or 4-bromobenzonitrile instead of 4-fluorobenzonitrile?

Answer: Yes, but you may need to adjust the conditions. In SNAr reactions, the reactivity order of the leaving group is typically F > Cl > Br > I.[4][13] This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine, rather than the breaking of the carbon-halogen bond.[1] If you use 4-chlorobenzonitrile, you will likely need higher temperatures, longer reaction times, or a more reactive base/solvent system to achieve the same level of conversion. For less reactive aryl chlorides or bromides, a switch to a palladium-catalyzed Buchwald-Hartwig amination protocol might be necessary.[14][15][16]

Q3: What is the expected yield for this reaction?

Answer: With optimized conditions (e.g., K₂CO₃ in DMSO at 120 °C), yields are generally reported to be quite high. A literature procedure reports a yield of 94% for a similar reaction.[8] However, yields can be lower due to the issues outlined in the troubleshooting guide. A well-executed reaction should realistically yield >80% after purification.

Experimental Protocols & Data

Protocol 1: Synthesis of this compound
  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add piperidin-4-ylmethanol (1.0 eq), 4-fluorobenzonitrile (1.05 eq), and finely powdered potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMSO (to make a ~0.5 M solution with respect to the piperidine).

  • Reaction: Heat the mixture to 120-130 °C and stir vigorously.

  • Monitoring: Monitor the reaction every 1-2 hours using TLC (e.g., 70% EtOAc/Hexane + 0.5% TEA). The reaction is typically complete in 4-8 hours.

  • Workup: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash with water, then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by either column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes containing 0.5% TEA) or by recrystallization from a suitable solvent like isopropanol or ethyl acetate/hexanes.

Table 1: Comparison of Common Solvents for SNAr
SolventTypeBoiling Point (°C)Dielectric Constant (ε)Rationale
DMSO Polar Aprotic18947Excellent. Highly polar, stabilizes Meisenheimer complex, high boiling point.[8][9]
DMF Polar Aprotic15337Good. Similar to DMSO, but lower boiling point.[3]
NMP Polar Aprotic20232Good. Effective, very high boiling point useful for unreactive substrates.
Acetonitrile Polar Aprotic8237Moderate. Lower boiling point limits reaction temperature.
Ethanol Protic7824Poor. Solvates and deactivates the amine nucleophile.[6][7]
Toluene Nonpolar1112Poor. Does not effectively stabilize the charged intermediate.

Troubleshooting Workflow

Troubleshooting_Workflow start Reaction Issue Identified check_conversion Low Conversion? start->check_conversion check_impurity Unknown Impurity? check_conversion->check_impurity No sol_conversion 1. Increase Temperature 2. Change to K₂CO₃/Cs₂CO₃ 3. Switch to DMSO/DMF check_conversion->sol_conversion Yes check_recovery Low Purification Recovery? check_impurity->check_recovery No sol_impurity 1. Use Anhydrous Conditions 2. Limit Reaction Time 3. Neutralize Before Workup check_impurity->sol_impurity Yes sol_recovery 1. Add TEA to Eluent 2. Attempt Recrystallization 3. Perform Acid/Base Wash check_recovery->sol_recovery Yes end Problem Solved check_recovery->end No sol_conversion->end sol_impurity->end sol_recovery->end

Diagram 3: A logical workflow for troubleshooting.

References

  • BenchChem. (2025).
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Mancini, P. M. E., et al. (1985). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Mancini, P. M. E., et al. (1983). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Umar, K., et al. (2012). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health. [Link]

  • BenchChem. (2025). Common challenges in working with piperidine-based compounds.
  • Fisher Scientific. Aromatic Nucleophilic Substitution. [Link]

  • Clayden, J., et al. (2017). Concerted Nucleophilic Aromatic Substitution Reactions. National Institutes of Health. [Link]

  • Hesp, K. D., et al. (2020). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. National Institutes of Health. [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

  • Royal Society of Chemistry. (2015). RSC Advances. [Link]

  • Acevedo, O., & Jorgensen, W. L. (2004). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters. [Link]

  • Xu, G.-B., et al. (2010). 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile. National Institutes of Health. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • BenchChem. (2025).
  • PubChem. 4-[4-(4-Chloro-3-trifluoromethyl-phenyl)-4-hydroxy-piperidin-1-ylmethyl]-benzonitrile. [Link]

  • Viciu, M. S., et al. (2004). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organic Letters. [Link]

  • Sigmon, S. T., & Ritter, T. (2017). Concerted Nucleophilic Aromatic Substitutions. National Institutes of Health. [Link]

  • Royal Society of Chemistry. (2017). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. [Link]

  • Reddit. (2023). Need help with N-Arylation reaction. [Link]

  • MySkinRecipes. 4-((3-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile. [Link]

  • Dettmann, A., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health. [Link]

  • PubMed. (2010). 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile. [Link]

  • Royal Society of Chemistry. (2010). Supplementary Material (ESI) for Chemical Communications. [Link]

  • ACS Catalysis. (2023). On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions. [Link]

  • ResearchGate. (2020). Synthesis of intermediates for the Buchwald–Hartwig amination. [Link]

  • BenchChem. (2025). A Comparative Guide to Analytical Techniques for Monitoring the Synthesis of Methyl 2-(piperidin-1-yl)
  • Hovione. (2017). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • ResearchGate. (2012). ChemInform Abstract: Buchwald-Hartwig Amination Approach for the Synthesis of Functionalized 1,2,3,4-Tetrahydroacridine Derivatives. [Link]

  • Landge, A. K., et al. (2013). Impurities in Pharmaceuticals- A Review. Journal of Current Pharma Research. [Link]

  • ResearchGate. (2026). Measurement of 4-Hydroxy-2,2,6,6-Tetramethyl-Piperidine-N-Oxyl by high Performance Liquid Chromatography–Electrospray Ionisation Mass Spectrometry. [Link]

  • PubChem. 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile. [Link]

  • Google Patents. (2005). Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.
  • Google Patents. (2005). Method for preparing 4-piperidyl piperidine.
  • ResearchGate. (2026). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. [Link]

  • SciSpace. (2019). A concise and efficient synthesis of an impurity, N-desmethyl alcaftadine from alcaftadine: An H1 antagonist. [Link]

  • PubChem. Benzonitrile, 4-(4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl)-3-(hydroxymethyl)-, hydrobromide (1:1). [Link]

  • Mancini, P. M. E., et al. (1983). Solvent effects on aromatic nucleophilic substitutions. Part 4. Kinetics of the reaction of 1-chloro-2,4-dinitrobenzene with piperidine in protic solvents. Journal of the Chemical Society, Perkin Transactions 2. [Link]

Sources

Technical Support Center: Purification of 4-(4-(Hydroxymethyl)piperidin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-(4-(hydroxymethyl)piperidin-1-yl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this compound. The information herein is synthesized from established chemical principles and data from structurally related molecules to offer practical and scientifically grounded advice.

I. Compound Overview and Purification Strategy

This compound is a bifunctional molecule featuring a polar hydroxymethyl group, a basic piperidine ring, and a polar benzonitrile moiety. Its purification can be challenging due to its polarity and basicity. The typical synthesis involves a nucleophilic aromatic substitution (SNAr) reaction between 4-fluorobenzonitrile and 4-(hydroxymethyl)piperidine. A successful purification strategy will depend on the specific impurities present in the crude product.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: Based on the common synthetic route, the most probable impurities include:

  • Unreacted Starting Materials: 4-fluorobenzonitrile and 4-(hydroxymethyl)piperidine.

  • Side-Reaction Products: While specific side-products are not extensively documented, potential impurities could arise from over-alkylation or side reactions involving the hydroxyl group under harsh basic conditions.

  • Residual Solvent: The high-boiling point solvent used in the synthesis, such as dimethyl sulfoxide (DMSO), can be a persistent impurity.

Q2: What is the expected appearance and melting point of pure this compound?

A2: Pure this compound is expected to be a white to off-white solid. While a specific melting point is not widely reported in the literature, a sharp melting range is a good indicator of purity. A broad melting range would suggest the presence of impurities.

Q3: My purified compound is a yellow or brown color. What could be the cause and how can I fix it?

A3: Discoloration often arises from trace impurities or degradation products. Piperidine-containing compounds can be susceptible to oxidation, which can lead to colored byproducts. To decolorize your sample, you can perform a hot filtration with activated charcoal during the recrystallization process.

Q4: I'm observing my compound "oiling out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be due to a supersaturated solution cooling too quickly or the presence of impurities that inhibit crystallization. Try the following:

  • Add a small amount of a co-solvent to increase the solubility of the oil.

  • Re-heat the solution to dissolve the oil and then allow it to cool more slowly.

  • Scratch the inside of the flask with a glass rod to induce crystallization.

  • Add a seed crystal of the pure compound if available.

III. Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound.

Recrystallization Troubleshooting
Problem Potential Cause Recommended Solution
Poor recovery of the product The chosen solvent is too good at dissolving the compound, even at low temperatures.Select a solvent in which the compound has lower solubility at room temperature. A mixed solvent system may provide better results.
Product is still impure after recrystallization The chosen solvent does not effectively differentiate between the product and the impurity.Perform a solvent screen to find a solvent that dissolves the impurity well at all temperatures but the product only at elevated temperatures.
Co-crystallization of impurities The impurity has a similar structure and polarity to the product.A second recrystallization from a different solvent system may be necessary. Alternatively, column chromatography may be required.
Column Chromatography Troubleshooting
Problem Potential Cause Recommended Solution
Product streaking or tailing on the column The basic piperidine nitrogen is interacting strongly with the acidic silica gel.Add a small amount of a basic modifier, such as triethylamine (0.5-2%), to the mobile phase. This will compete with your compound for the active sites on the silica gel.
Poor separation of product and impurities The polarity of the mobile phase is not optimized.Run a series of TLC plates with different solvent systems to find the optimal mobile phase that gives good separation between your product and the impurities.
Product is not eluting from the column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. A gradient elution from a non-polar to a more polar solvent system can be effective.

IV. Experimental Protocols

Protocol 1: Recrystallization

This protocol is a general guideline. The ideal solvent system should be determined experimentally on a small scale.

  • Solvent Selection: Test the solubility of your crude product in various solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, and mixtures with water or hexanes) to find a suitable recrystallization solvent. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask or placing it in an ice bath.

  • Isolation and Drying: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum.

Protocol 2: Flash Column Chromatography

This protocol is a starting point for purification on a silica gel column.

  • TLC Analysis: Develop a TLC method to determine the optimal mobile phase for separation. A good starting point is a mixture of ethyl acetate and hexanes. Add 1% triethylamine to the mobile phase to prevent peak tailing.

  • Column Packing: Pack a flash chromatography column with silica gel using the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

V. Visualization of Workflows

Purification Workflow

cluster_0 Crude Product cluster_1 Purification cluster_2 Analysis cluster_3 Final Product Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Primary Method Column Column Chromatography Crude->Column Alternative/Further Purification TLC TLC Analysis Recrystallization->TLC Column->TLC MeltingPoint Melting Point Analysis TLC->MeltingPoint NMR NMR Spectroscopy MeltingPoint->NMR Pure Pure Product NMR->Pure

Caption: General purification and analysis workflow.

Troubleshooting Logic

Impure Impure Product CheckTLC Analyze by TLC Impure->CheckTLC Recrystallize Attempt Recrystallization CheckTLC->Recrystallize Distinct Spots Streaking Streaking/Tailing on TLC? CheckTLC->Streaking Separation Poor ColumnChrom Perform Column Chromatography Recrystallize->ColumnChrom Fails Pure Pure Product Recrystallize->Pure Successful ColumnChrom->Pure Streaking->ColumnChrom No AddBase Add Triethylamine to Eluent Streaking->AddBase Yes AddBase->ColumnChrom

Caption: Decision-making for purification method selection.

VI. References

  • Xu, G.-B., Shi, J.-Y., Chen, L.-J., & Luo, Y.-F. (2010). 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(2), o284. [Link]

  • Piekarski, M., Dołhań, A., Cielecka-Piontek, J., Zalewski, P., Kycler, W., Kaczmarek, A., Firlej, A., Oszczapowicz, I., & Jelińska, A. (2014). The influence of pH and temperature on the stability of N-[(piperidine)methylene]daunorubicin Hydrochloride and a comparison of the stability of daunorubicin and its four new amidine derivatives in aqueous solutions. The Scientific World Journal, 2014, 803789. [Link]

  • MySkinRecipes. (n.d.). 4-((3-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile. Retrieved January 22, 2026, from [Link]

  • PubChem. (n.d.). 4-[4-(4-Chloro-3-trifluoromethyl-phenyl)-4-hydroxy-piperidin-1-ylmethyl]-benzonitrile. Retrieved January 22, 2026, from [Link]

Technical Support Center: Optimizing Reaction Conditions for 4-(4-(Hydroxymethyl)piperidin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: January 22, 2026

Welcome to the technical support center for the synthesis of 4-(4-(hydroxymethyl)piperidin-1-yl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and frequently asked questions (FAQs) to overcome common challenges encountered during this important synthetic transformation.

Introduction

The synthesis of this compound is a key step in the preparation of various biologically active molecules and pharmaceutical intermediates. The most common synthetic routes involve the N-arylation of 4-piperidinemethanol with an activated benzonitrile derivative, typically 4-fluorobenzonitrile, via nucleophilic aromatic substitution (SNAr), or through palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination. While seemingly straightforward, these reactions can present several challenges, including low yields, competing side reactions, and difficult purification. This guide will provide practical, experience-driven advice to help you navigate these issues and achieve optimal results.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two primary and widely employed methods for the synthesis of this compound:

  • Nucleophilic Aromatic Substitution (SNAr): This is often the most direct route, involving the reaction of 4-piperidinemethanol with 4-fluorobenzonitrile. The fluorine atom is a good leaving group for SNAr reactions due to its high electronegativity, which activates the aromatic ring towards nucleophilic attack.[1][2] This reaction is typically carried out in a polar aprotic solvent like DMSO or DMF at elevated temperatures.[3]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction offers a versatile alternative, particularly when using less reactive aryl halides (e.g., 4-chlorobenzonitrile or 4-bromobenzonitrile).[4][5][6] It involves the use of a palladium catalyst, a phosphine ligand, and a base. This method is known for its broad substrate scope and functional group tolerance.[4][5]

Q2: I'm getting a low yield in my SNAr reaction between 4-fluorobenzonitrile and 4-piperidinemethanol. What are the likely causes?

Low yields in this SNAr reaction can often be attributed to several factors. A systematic approach to troubleshooting is recommended.[1][7]

  • Insufficient Reaction Temperature: SNAr reactions often require significant thermal energy to overcome the activation barrier. If the reaction is sluggish, a gradual increase in temperature (e.g., in 10-20 °C increments) while monitoring by TLC or LC-MS is advised.

  • Inappropriate Solvent: The choice of solvent is critical. Polar aprotic solvents like DMSO, DMF, or NMP are generally preferred as they can solvate the cation of the base and leave the nucleophile more reactive.

  • Base Strength and Solubility: The base is required to deprotonate the piperidine nitrogen, making it a more potent nucleophile. Common bases include K₂CO₃, Cs₂CO₃, or organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA). Ensure the base is strong enough and has sufficient solubility in the reaction medium.

  • Moisture in the Reaction: The presence of water can protonate the nucleophile, reducing its reactivity. Using anhydrous solvents and reagents is crucial for optimal results.

Q3: I am observing the formation of an impurity with a similar polarity to my product, making purification by column chromatography difficult. What could this side product be?

A common side product in Buchwald-Hartwig aminations is the hydrodehalogenated arene, in this case, benzonitrile. This arises from a competing β-hydride elimination pathway in the catalytic cycle.[4] Another possibility, though less common in this specific reaction, could be impurities from the starting materials or ligand degradation products.

To minimize this, consider the following:

  • Optimize Catalyst and Ligand: Using a pre-catalyst and ensuring the complete formation of the active Pd-ligand complex can help.[8]

  • Lower Reaction Temperature: Higher temperatures can sometimes favor side reactions. Running the reaction at the lowest effective temperature can improve selectivity.[8]

  • Choice of Base: The strength of the base can influence the reaction outcome. Stronger bases may allow for lower reaction temperatures.[8]

Troubleshooting Guide

This section provides a structured approach to resolving specific issues you may encounter during your experiments.

Problem 1: Low or No Conversion
Potential Cause Troubleshooting Step Scientific Rationale
Inactive Catalyst (Buchwald-Hartwig) Use a pre-catalyst or ensure proper activation of the palladium source and ligand under an inert atmosphere.The active catalyst is a Pd(0) species, which is sensitive to air and moisture.[9]
Insufficient Temperature (SNAr) Gradually increase the reaction temperature, monitoring the reaction progress by TLC or LC-MS.SNAr reactions have a significant activation energy barrier that needs to be overcome.[1]
Poorly Soluble Base Switch to a more soluble base (e.g., Cs₂CO₃) or add a phase-transfer catalyst. Grinding the base before use can also help.[9]The deprotonation of the amine is often a crucial step and can be limited by the availability of the base in solution.[9]
Presence of Water Use anhydrous solvents and reagents. Dry glassware thoroughly before use.Water can protonate the amine nucleophile, rendering it less reactive.
Problem 2: Formation of Significant Side Products
Potential Cause Troubleshooting Step Scientific Rationale
Hydrodehalogenation (Buchwald-Hartwig) Lower the reaction temperature. Screen different phosphine ligands.This side reaction is often more prevalent at higher temperatures. The choice of ligand can influence the relative rates of reductive elimination and β-hydride elimination.[4][8]
Competing Reactions of the Hydroxymethyl Group While generally not highly reactive under these conditions, consider if the base is too strong or the temperature excessively high, potentially leading to deprotonation and side reactions.The primary alcohol is less nucleophilic than the secondary amine, but under harsh conditions, it could potentially compete.
Problem 3: Difficult Purification
Potential Cause Troubleshooting Step Scientific Rationale
Co-elution with Starting Material Adjust the polarity of the mobile phase for column chromatography. Consider using a different stationary phase (e.g., alumina).Optimizing chromatographic conditions is key to separating compounds with similar polarities.
Persistent Catalyst Residues (Buchwald-Hartwig) After the reaction, dilute with a suitable solvent and filter through a pad of celite or silica gel to remove the catalyst.[5]Palladium residues can often be adsorbed onto solid supports.
Product is a Salt If an acidic workup was performed, the product might be in its protonated, more polar form. Neutralize with a mild base before extraction and chromatography.The piperidine nitrogen is basic and can form salts, altering the compound's solubility and chromatographic behavior.

Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general procedure for the reaction between 4-fluorobenzonitrile and 4-piperidinemethanol.

Materials:

  • 4-Fluorobenzonitrile (1.0 eq)

  • 4-Piperidinemethanol (1.2 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq), finely ground

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried round-bottom flask, add 4-fluorobenzonitrile, 4-piperidinemethanol, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous DMSO (5-10 mL per mmol of 4-fluorobenzonitrile).

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis via Buchwald-Hartwig Amination

This protocol provides a general procedure for the palladium-catalyzed N-arylation of 4-piperidinemethanol with an aryl halide.

Materials:

  • Aryl halide (e.g., 4-bromobenzonitrile) (1.0 eq)

  • 4-Piperidinemethanol (1.2 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)[5]

  • Phosphine ligand (e.g., Xantphos, 4.4 mol%)[10]

  • Base (e.g., Sodium tert-butoxide - NaOtBu, 1.5 eq)[10]

  • Anhydrous solvent (e.g., Toluene)

  • Inert gas (Argon or Nitrogen)

  • Schlenk tube or similar reaction vessel for inert atmosphere chemistry

Procedure:

  • To an oven-dried Schlenk tube, add the palladium catalyst, phosphine ligand, and base.[10]

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[10]

  • Add the aryl halide and 4-piperidinemethanol followed by the anhydrous, degassed solvent.[10]

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (monitor by TLC or LC-MS).[10]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.[5]

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford the desired N-arylated product.[5]

Visualizing Reaction Pathways and Troubleshooting

Reaction Pathways

G cluster_0 Nucleophilic Aromatic Substitution (SNAr) cluster_1 Buchwald-Hartwig Amination 4-Fluorobenzonitrile 4-Fluorobenzonitrile SNAr_Product This compound 4-Fluorobenzonitrile->SNAr_Product Base (e.g., K2CO3) DMSO, Heat 4-Piperidinemethanol 4-Piperidinemethanol 4-Piperidinemethanol->SNAr_Product 4-Bromobenzonitrile 4-Bromobenzonitrile BH_Product This compound 4-Bromobenzonitrile->BH_Product Pd Catalyst Ligand, Base Toluene, Heat BH_Piperidinemethanol 4-Piperidinemethanol BH_Piperidinemethanol->BH_Product

Caption: Primary synthetic routes to the target compound.

Troubleshooting Workflow for Low Yield

G Start Low Yield Observed Check_Reagents Verify Purity of Starting Materials & Reagents Start->Check_Reagents Check_Conditions Review Reaction Conditions Check_Reagents->Check_Conditions Is_SNAr Is the reaction SNAr? Check_Conditions->Is_SNAr SNAr_Troubleshoot Increase Temperature Check Base Strength/Solubility Ensure Anhydrous Conditions Is_SNAr->SNAr_Troubleshoot Yes BH_Troubleshoot Check Catalyst Activity Screen Ligands Optimize Base Is_SNAr->BH_Troubleshoot No (Buchwald-Hartwig) Purification_Issues Analyze for Side Products (e.g., Hydrodehalogenation) SNAr_Troubleshoot->Purification_Issues BH_Troubleshoot->Purification_Issues Optimize_Purification Adjust Chromatography Catalyst Removal Step Purification_Issues->Optimize_Purification Success Improved Yield Optimize_Purification->Success

Caption: A decision tree for troubleshooting low reaction yields.

References

  • BenchChem. (2025). Technical Support Center: Optimization of N-arylation of Piperidin-4-amine.
  • ChemicalBook. 4-(4-HYDROXY-PIPERIDIN-1-YL)-BENZONITRILE synthesis.
  • Benchchem. Application Notes and Protocols for the Reduction of 4-Fluoro-3-nitrobenzonitrile.
  • Benchchem. Technical Support Center: Troubleshooting Low Yields in Nucleophilic Aromatic Substitution with Azides.
  • Wikipedia. Buchwald–Hartwig amination.
  • National Center for Biotechnology Information. 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile.
  • ResearchGate. Optimization of the N-arylation reaction conditions: a Catalyst dosage;....
  • Chem-Impex. 4-Fluorobenzonitrile.
  • ResearchGate. Research on the synthesis of 4-fluorobenzonitrile.
  • Benchchem. Application Notes and Protocols for N-arylation Reactions of ortho-methyl 4-Anilino-1-Boc-piperidine.
  • MySkinRecipes. 4-((3-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile.
  • Benchchem. A Comparative Guide to Catalytic Systems for the N-arylation of 1-Boc-4-aminopiperidine.
  • National Center for Biotechnology Information. Intercepting Methanimine for the Synthesis of Piperidine-Based N‑Heterocycles in an Aqueous Medium.
  • Reddit. BH amination side products and purification.
  • PubMed. 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile.
  • The Royal Society of Chemistry. ESI (Final)-Nit-2.
  • Benchchem. Technical Support Center: Troubleshooting Low Yield in Nucleophilic Aromatic Substitution for Azides.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • PubChem. 4-Fluorobenzonitrile | C7H4FN | CID 14517.
  • Royal Society of Chemistry. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions.
  • National Center for Biotechnology Information. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
  • ResearchGate. Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides.
  • WuXi AppTec. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • PubChem. 4-[4-(4-Chloro-3-trifluoromethyl-phenyl)-4-hydroxy-piperidin-1-ylmethyl]-benzonitrile.
  • National Center for Biotechnology Information. Concerted Nucleophilic Aromatic Substitutions.
  • ChemicalBook. 4-(4-HYDROXY-PIPERIDIN-1-YLMETHYL)-BENZONITRILE | 887593-88-6.
  • Google Patents. CN1583742A - Method for preparing 4-piperidyl piperidine.
  • PubChem. 3-(Piperidin-1-ylmethyl)benzonitrile | C13H16N2 | CID 24689442.

Sources

4-(4-(Hydroxymethyl)piperidin-1-yl)benzonitrile stability and degradation issues

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(4-(Hydroxymethyl)piperidin-1-yl)benzonitrile

Welcome to the dedicated technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and potential degradation pathways of this compound. Our goal is to equip you with the scientific rationale and practical troubleshooting strategies to ensure the integrity of your experiments.

Compound Overview and Intrinsic Reactivity

This compound is a bifunctional molecule featuring three key chemical motifs that dictate its stability profile:

  • Aromatic Nitrile: The benzonitrile group is generally stable, but the nitrile moiety (-C≡N) is susceptible to hydrolysis under strong acidic or basic conditions, which can convert it to a primary amide and subsequently to a carboxylic acid.[1][2][3][4]

  • Tertiary Aryl Amine: The nitrogen atom of the piperidine ring is bonded to the phenyl ring, creating a tertiary amine. This site is basic and can be protonated in acidic media.[5] It is also a potential site for oxidation, leading to the formation of an N-oxide.

  • Primary Alcohol: The hydroxymethyl group (-CH₂OH) is a primary alcohol, making it susceptible to oxidation to form an aldehyde and, under stronger conditions, a carboxylic acid.

Understanding the interplay of these functional groups is critical for predicting and mitigating degradation during storage, formulation, and analysis.

Core Stability Profile & Recommended Handling

For optimal stability, proper handling and storage are paramount. The following table summarizes the key stability liabilities and recommended conditions.

ParameterStability ConcernRecommended Storage & Handling
pH Highly susceptible to hydrolysis below pH 4 and above pH 9.[6][7]Store solid form in a dry, inert atmosphere. For solutions, use buffered systems between pH 5-8. Avoid strong acids and bases.
Oxidation The hydroxymethyl group and tertiary amine are prone to oxidation.[5]Store under an inert atmosphere (e.g., Argon, Nitrogen). Avoid contact with strong oxidizing agents (e.g., H₂O₂, permanganates) and atmospheric oxygen during long-term solution storage.
Temperature The piperidine ring is thermally stable at moderate temperatures, but prolonged exposure to high heat can accelerate other degradation pathways (e.g., hydrolysis).[8][9]Store at controlled room temperature (20-25°C) or refrigerated (2-8°C) for long-term storage. Avoid excessive heat.
Light Aromatic systems can be susceptible to photolytic degradation.[10]Store in amber vials or light-proof containers to protect from UV and visible light exposure.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during experimentation in a practical Q&A format.

FAQ 1: Hydrolytic Instability

Question: I've observed a new, more polar peak appearing in my HPLC chromatogram when using an acidic mobile phase (e.g., 0.1% TFA in water). What is happening to my compound?

Scientific Rationale: You are likely observing acid-catalyzed hydrolysis of the nitrile group. This is a classic reaction where the nitrile nitrogen is protonated, making the carbon atom highly electrophilic and susceptible to nucleophilic attack by water.[11][12] The reaction proceeds in two stages: first to the corresponding primary amide, 4-(4-(hydroxymethyl)piperidin-1-yl)benzamide, and upon further hydrolysis, to the carboxylic acid, 4-(4-(hydroxymethyl)piperidin-1-yl)benzoic acid. Both of these products are significantly more polar than the parent compound, resulting in earlier elution times in reversed-phase HPLC.

Investigative Strategy:

  • Mass Spectrometry (LC-MS): Analyze the new peak by MS. Look for masses corresponding to the addition of one water molecule (M+18, for the amide) or two water molecules with the loss of ammonia (M+17, for the carboxylic acid).

  • pH Study: Run a time-course experiment where you incubate the compound in solutions of varying pH (e.g., pH 2, 7, and 10) and monitor the formation of the new peak over time. The degradation rate should be highest at the pH extremes.

Recommended Solution:

  • Analytical: If possible, adjust your mobile phase to a less acidic pH range (e.g., pH 4-6) using buffers like ammonium acetate or formate. This will significantly slow the on-column degradation.

  • Process/Formulation: Avoid exposing the compound to strongly acidic or basic conditions for prolonged periods. If a reaction requires such conditions, perform it at a low temperature and quench it as quickly as possible.

FAQ 2: Oxidative Degradation

Question: My sample purity is decreasing over time, even when stored in a neutral buffer. I see a new peak with a mass of M+16. What is the likely cause?

Scientific Rationale: The observation of an M+16 peak strongly suggests oxidation. There are two primary sites on the molecule susceptible to oxidation:

  • N-Oxidation: The tertiary amine of the piperidine ring can be oxidized to form the corresponding N-oxide. This is a common metabolic pathway and can also occur chemically.[13]

  • Alcohol Oxidation: The primary hydroxymethyl group can be oxidized to an aldehyde. While this results in a mass change of M-2, subsequent hydration in an aqueous environment could form a gem-diol, or further oxidation to the carboxylic acid (M+14) could occur. However, N-oxidation is a very common M+16 transformation.

Investigative Strategy:

  • Forced Oxidation Study: Intentionally stress the compound with a mild oxidizing agent like hydrogen peroxide (H₂O₂) at a low concentration (e.g., 0.1-1%).[14] Compare the degradation product profile with what you observe in your sample.

  • NMR Spectroscopy: If the degradant can be isolated, ¹H and ¹³C NMR can confirm the structure. N-oxidation will cause significant shifts in the signals of the protons and carbons adjacent to the nitrogen atom.

Recommended Solution:

  • Storage: Purge solutions with an inert gas like nitrogen or argon before sealing the container to remove dissolved oxygen. Adding an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT) may be considered if compatible with your application.

  • Process: When performing reactions, ensure they are run under an inert atmosphere, especially if heating or using metal catalysts that can promote oxidation.

FAQ 3: Interpreting Degradation Pathways

Question: I am conducting forced degradation studies and need to understand the likely products. Can you provide a map of the primary degradation pathways?

Scientific Rationale: Forced degradation studies are designed to intentionally stress a compound to predict its degradation profile under various conditions.[15] Based on the functional groups present in this compound, the primary degradation pathways can be visualized as follows.

DegradationPathways cluster_main This compound cluster_hydrolysis Hydrolytic Pathway cluster_oxidation Oxidative Pathway Parent Parent Compound (C13H16N2O) Amide Amide Intermediate (C13H18N2O2) Parent->Amide H₂O (Acid/Base) N_Oxide N-Oxide (C13H16N2O2) Parent->N_Oxide [O] e.g., H₂O₂ Aldehyde Aldehyde (C13H14N2O2) Parent->Aldehyde [O] e.g., PCC, DMP Acid Carboxylic Acid (C13H17NO3) Amide->Acid H₂O (Acid/Base)

Caption: Primary degradation pathways under hydrolytic and oxidative stress.

Appendix A: Experimental Protocols

Protocol 1: Forced Degradation Study Workflow

This protocol outlines a standard workflow for conducting forced degradation studies as recommended by ICH guidelines.[16][17]

Objective: To generate potential degradation products and demonstrate the stability-indicating nature of an analytical method.

Workflow Diagram:

ForcedDegradationWorkflow cluster_stress Apply Stress Conditions start Prepare Stock Solution (e.g., 1 mg/mL in ACN/H₂O) Acid Acid Hydrolysis 0.1 M HCl, 60°C, 24h start->Acid Base Base Hydrolysis 0.1 M NaOH, 60°C, 8h start->Base Oxidation Oxidation 3% H₂O₂, RT, 24h start->Oxidation Thermal Thermal 80°C (Solid & Solution), 48h start->Thermal Photo Photolytic ICH Q1B Conditions start->Photo Neutralize Neutralize Acid/Base Samples (if required) Acid->Neutralize Base->Neutralize Analyze Analyze All Samples by LC-MS/DAD Oxidation->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze Evaluate Evaluate Data - Peak Purity - Mass Balance - Identify Degradants Analyze->Evaluate

Caption: Workflow for a comprehensive forced degradation study.

Methodology:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to get a final concentration of 0.1 M HCl. Incubate at 60°C. Take time points (e.g., 2, 8, 24 hours). Before analysis, neutralize with an equivalent amount of NaOH.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Incubate at 60°C. Take time points. Neutralize with an equivalent amount of HCl.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature, protected from light. Take time points.

  • Thermal Degradation:

    • Solution: Incubate the stock solution at 80°C.

    • Solid: Place the solid compound in an oven at 80°C.

  • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[10] A dark control sample should be stored under the same conditions.

  • Analysis: Analyze all samples, including a non-stressed control, by a suitable stability-indicating HPLC method with UV (DAD) and MS detection. Aim for 5-20% degradation for optimal results.[17]

Appendix B: Potential Degradation Products Summary

Degradation PathwayPotential Product NameStructure ChangeExpected Mass Change
Acid/Base Hydrolysis 4-(4-(hydroxymethyl)piperidin-1-yl)benzamide-C≡N → -C(=O)NH₂+18 Da
Acid/Base Hydrolysis 4-(4-(hydroxymethyl)piperidin-1-yl)benzoic acid-C≡N → -C(=O)OH+17 Da (net)
Oxidation 1-Oxido-4-(4-(hydroxymethyl)piperidin-1-yl)benzonitrile>N- → >N⁺-O⁻+16 Da
Oxidation 4-(4-formylpiperidin-1-yl)benzonitrile-CH₂OH → -CHO-2 Da

References

  • Vertex AI Search. (n.d.). Nitrile to Acid - Common Conditions. Retrieved January 22, 2026.
  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved January 22, 2026.
  • JoVE. (2025). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved January 22, 2026, from [Link]

  • Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved January 22, 2026.
  • Chemguide. (n.d.). Hydrolysis of nitriles. Retrieved January 22, 2026, from [Link]

  • BIOSYNCE. (2025). What is the stability of piperidine? Retrieved January 22, 2026, from [Link]

  • Freeman, E., & Rochelle, G. T. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Energy Procedia, 4, 1195-1202.
  • ResearchGate. (2025). Influence of piperidine ring on stability and reactivity of piperine. Retrieved January 22, 2026.
  • Lee, S., et al. (2025). Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. Food Chemistry, 439, 138096.
  • ResearchGate. (2025). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. Retrieved January 22, 2026.
  • Tan, W., et al. (2019). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 123(42), 9134-9146.
  • ResearchGate. (2025). Thermal degradation of piperazine and its structural analogs. Retrieved January 22, 2026.
  • ResearchGate. (n.d.). (PDF) Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. Retrieved January 22, 2026.
  • ResearchGate. (2025). Oxidation of Methylpiperidine Derivatives with Regard to Chirality. Retrieved January 22, 2026.
  • Pharmaceutical Technology. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Retrieved January 22, 2026, from [Link]

  • National Institutes of Health. (2019). Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. Retrieved January 22, 2026.
  • BenchChem. (2025). An In-depth Technical Guide to the Thermochemical Stability of 1-(Piperidin-2-ylmethyl)piperidine. Retrieved January 22, 2026.
  • Chemistry Stack Exchange. (2025). Stereochemistry of oxidation of N-methylpiperidine. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.).
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved January 22, 2026, from [Link]

  • SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved January 22, 2026.
  • National Institutes of Health. (2021). Photomediated ring contraction of saturated heterocycles. Retrieved January 22, 2026.
  • Science.gov. (n.d.). Forced degradation study: Topics. Retrieved January 22, 2026, from [Link]

  • National Institutes of Health. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved January 22, 2026.
  • European Medicines Agency. (1996). ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved January 22, 2026, from [Link]

  • ScienceDirect. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid. Retrieved January 22, 2026.
  • Eawag. (1998). Benzonitrile Degradation Pathway. Retrieved January 22, 2026, from [Link]

Sources

Technical Support Center: Resolving Solubility Challenges with 4-(4-(Hydroxymethyl)piperidin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-(4-(Hydroxymethyl)piperidin-1-yl)benzonitrile. This resource provides in-depth troubleshooting advice and practical solutions to address the common challenge of its poor aqueous solubility in experimental assays. Our goal is to equip you with the scientific rationale and step-by-step protocols to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing precipitation of this compound in my aqueous assay buffer. What are the likely causes and my immediate troubleshooting steps?

A1: Precipitation is a common issue for compounds like this compound, which possesses both hydrophobic (benzonitrile) and hydrophilic (hydroxymethyl, piperidine) moieties. The primary cause is its limited aqueous solubility, which can be exacerbated by factors such as high compound concentration, buffer composition, and pH.

Immediate Troubleshooting Workflow:

A Precipitation Observed B Visually Confirm Precipitation (e.g., cloudiness, particles) A->B C Lower the Final Compound Concentration B->C First Action D Prepare a Fresh, Lower Concentration Stock in 100% DMSO C->D If precipitation persists E Evaluate Co-Solvent Tolerance of the Assay D->E Systematic Approach F Adjust the pH of the Assay Buffer E->F G Consider Solubility-Enhancing Excipients F->G

Caption: Initial troubleshooting workflow for compound precipitation.

Your first action should be to lower the final concentration of the compound in your assay. Many solubility issues are concentration-dependent. If this doesn't resolve the issue, a systematic approach involving co-solvents, pH adjustment, or the use of solubility enhancers is necessary.

Q2: What is the best solvent for preparing a stock solution of this compound?

A2: For initial stock solutions, a strong organic solvent is recommended. Dimethyl sulfoxide (DMSO) is an excellent choice due to its ability to dissolve a wide array of organic molecules.[1] It is also miscible with water and most organic liquids, making it compatible with serial dilutions into aqueous assay buffers.[1]

Protocol for Stock Solution Preparation:

  • Solvent Selection: Use 100% DMSO (anhydrous, cell culture grade recommended).

  • Concentration: Prepare a high-concentration stock (e.g., 10-50 mM). This minimizes the volume of DMSO added to your final assay, reducing potential solvent-induced artifacts.

  • Dissolution: Add the solvent to the weighed compound. Use gentle warming (30-37°C) and vortexing to aid dissolution. Ensure the compound is fully dissolved before storage.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q3: My assay is sensitive to DMSO. How can I increase the aqueous solubility of my compound with minimal organic solvent?

A3: When DMSO or other organic co-solvents interfere with the assay, you have several robust strategies at your disposal. The most common are pH modification and the use of cyclodextrins.

The piperidine nitrogen in this compound is basic and can be protonated at acidic pH. This ionization can significantly increase aqueous solubility.

Scientific Rationale: By lowering the pH of your buffer, you increase the proportion of the protonated, charged form of the molecule. This charged species will have a greater affinity for water, a polar solvent, thereby increasing its solubility.[2][]

Experimental Protocol for pH Optimization:

  • Determine pKa: If not known, predict the pKa of the piperidine nitrogen using cheminformatics tools. Typically, piperidines have a pKa in the range of 8-11.

  • Prepare Buffers: Prepare a series of your assay buffer at different pH values, starting from the standard pH and decreasing in 0.5 unit increments (e.g., pH 7.4, 6.9, 6.4, 5.9).

  • Solubility Test: Add a small amount of your DMSO stock solution to each buffer to reach your desired final concentration.

  • Observation: Incubate for a set period (e.g., 1-2 hours) at the assay temperature and visually inspect for precipitation. For a more quantitative measure, you can centrifuge the samples and measure the concentration of the supernatant via HPLC-UV.

  • Assay Compatibility: Crucially, verify that the altered pH does not negatively impact your assay's performance (e.g., enzyme activity, cell viability).

Parameter Rationale Considerations
Target pH Should be at least 1-2 units below the pKa of the piperidine nitrogen for significant protonation.Must be compatible with the biological system of the assay.
Buffer Choice Use a buffer system with adequate buffering capacity at the target pH (e.g., MES for pH 5.5-6.7, Phosphate for pH 6.2-8.2).Buffer components should not interact with the compound.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, effectively increasing their apparent solubility in water.[4][5][6][]

Scientific Rationale: The hydrophobic benzonitrile portion of your compound can form an inclusion complex with the cyclodextrin's nonpolar cavity, while the hydrophilic exterior of the cyclodextrin interacts favorably with water.[4][6] This complex formation shields the hydrophobic part of the drug from the aqueous environment, preventing aggregation and precipitation.[]

cluster_0 Aqueous Environment A Poorly Soluble Compound (Hydrophobic Moiety) C Water-Soluble Inclusion Complex B Cyclodextrin (Hydrophobic Cavity, Hydrophilic Exterior) A_ptr A_ptr->A + B_ptr B_ptr->B C_ptr C_ptr->C =

Caption: Formation of a water-soluble inclusion complex.

Recommended Cyclodextrins for Screening:

Cyclodextrin Key Features Typical Starting Concentration
HP-β-CD (Hydroxypropyl-β-cyclodextrin) High aqueous solubility, low toxicity. Most commonly used.0.5 - 2% (w/v)
SBE-β-CD (Sulfobutylether-β-cyclodextrin) High aqueous solubility, negatively charged. Can enhance complexation with positively charged compounds.0.5 - 2% (w/v)
Methyl-β-cyclodextrin Higher solubilizing capacity for some compounds, but can have membrane-disrupting effects.Use with caution, start at lower concentrations (0.1 - 0.5%).

Experimental Protocol for Cyclodextrin Screening:

  • Prepare Cyclodextrin Solutions: Prepare solutions of the selected cyclodextrins in your assay buffer.

  • Add Compound: Add your compound (from a minimal DMSO stock) to the cyclodextrin-containing buffer.

  • Equilibrate: Allow the mixture to equilibrate (e.g., shake or stir for 1-24 hours) to ensure complex formation.

  • Assess Solubility: Observe for any precipitation. Quantify the improvement in solubility if necessary.

  • Validate Assay Compatibility: Run a control experiment with the cyclodextrin alone to ensure it does not interfere with your assay readout.

Q4: Can I use co-solvents other than DMSO? If so, what are the best practices?

A4: Yes, using a co-solvent system is a very common and effective strategy.[8][9][10][11] Co-solvents work by reducing the polarity of the aqueous environment, which decreases the energy penalty of solvating a hydrophobic compound.[][8]

Recommended Co-solvents:

  • Ethanol: A polar protic solvent that is generally well-tolerated in many biological assays at low concentrations.

  • Propylene Glycol (PG): A viscous, low-toxicity co-solvent.

  • Polyethylene Glycol 400 (PEG 400): A low-molecular-weight polymer that is an effective solubilizer.

Best Practices for Using Co-solvents:

  • Determine Assay Tolerance: Before testing the compound, determine the maximum percentage of each co-solvent your assay can tolerate without affecting the results. A typical starting point is to test a range from 0.1% to 5% (v/v).

  • Prepare Intermediate Dilutions: Avoid adding a high concentration of your compound from a 100% organic stock directly into the final aqueous buffer. This can cause "crashing out." Instead, perform serial dilutions.

Serial Dilution Workflow:

A 10 mM Stock in 100% DMSO B 1 mM Intermediate in 10% DMSO / 90% Buffer A->B 1:10 Dilution C 100 µM Final in 1% DMSO / 99% Buffer B->C 1:10 Dilution

Caption: Recommended serial dilution workflow.

  • Maintain Consistent Solvent Concentration: Ensure that the final concentration of the co-solvent is the same across all experimental conditions, including vehicle controls.

References

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13867010, 4-[4-(4-Chloro-3-trifluoromethyl-phenyl)-4-hydroxy-piperidin-1-ylmethyl]-benzonitrile. Retrieved from [Link]

  • Gautam, S., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Retrieved from [Link]

  • Shcherbakov, D., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. PubMed Central. Retrieved from [Link]

  • Ishihara, Y., et al. (2018). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. ACS Publications. Retrieved from [Link]

  • Al-kassas, R., et al. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • Khadka, P., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PubMed Central. Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • MySkinRecipes. 4-((3-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile. Retrieved from [Link]

  • SciSpace. Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved from [Link]

  • Sathesh Babu, P.R. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • CompoundingToday.com. pH Adjusting Database. Retrieved from [Link]

  • Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. ResearchGate. Retrieved from [Link]

  • Funasaki, N., et al. (2020). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. ACS Publications. Retrieved from [Link]

  • Millard, J.W., et al. (2002). Solubilization by cosolvents. Establishing useful constants for the log-linear model. ResearchGate. Retrieved from [Link]

  • Sharma, D., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • ResearchGate. (PDF) CYCLODEXTRINS AND THEIR APPLICATION IN ENHANCING THE SOLUBILITY, DISSOLUTION RATE AND BIOAVAILABILITY. Retrieved from [Link]

  • Kumar, A., et al. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. PubMed Central. Retrieved from [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]

  • Modasiya, M., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Retrieved from [Link]

  • Pharmatech. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4046050, 4-(4-Methylphenoxy)benzonitrile. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10132164, Benzonitrile, 4-(4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl)-3-(hydroxymethyl)-, hydrobromide (1:1). Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10132164, 4-(4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl)-3-(hydroxymethyl)benzonitrile. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 795707, 1-Methyl-4-(piperidin-4-yl)piperazine. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Impurities in the Synthesis of 4-(4-(Hydroxymethyl)piperidin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(4-(hydroxymethyl)piperidin-1-yl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this specific synthesis. Here, we will address frequently encountered issues in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your synthetic strategy.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the primary starting materials?

The most prevalent and industrially scalable method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction.[1][2] This process typically involves the reaction of 4-fluorobenzonitrile with piperidin-4-ylmethanol.[3]

Starting MaterialRoleCAS Number
4-FluorobenzonitrileElectrophilic aromatic core1194-02-1[4]
Piperidin-4-ylmethanolNucleophile6528-34-3

This reaction is favored due to the high reactivity of the fluorine atom as a leaving group in SNAr reactions, especially when the aromatic ring is activated by an electron-withdrawing group like the nitrile (cyano) group.[2][5]

Q2: I am observing a significant amount of an unknown impurity in my final product. What are the likely side products in this synthesis?

Several impurities can arise from the SNAr reaction between 4-fluorobenzonitrile and piperidin-4-ylmethanol. Understanding these potential side reactions is crucial for optimizing your reaction conditions.

Potential Impurities and Their Formation Pathways:

  • Bis-substituted product (Impurity A): This can occur if a second molecule of this compound reacts with another molecule of 4-fluorobenzonitrile. This is more likely at higher temperatures or with prolonged reaction times.

  • Unreacted Starting Materials: Incomplete reactions will leave residual 4-fluorobenzonitrile and piperidin-4-ylmethanol in the crude product.

  • Hydrolysis of the Nitrile Group (Impurity B): If water is present in the reaction mixture, especially under basic or acidic conditions and at elevated temperatures, the nitrile group can hydrolyze to a carboxylic acid, forming 4-(4-(hydroxymethyl)piperidin-1-yl)benzoic acid.

  • Oxidation of the Hydroxymethyl Group (Impurity C): The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, particularly if oxidizing agents are present or if the reaction is exposed to air at high temperatures for extended periods.

dot graph Impurity_Formation { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

"4-Fluorobenzonitrile" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Piperidin-4-ylmethanol" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Target_Product" [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Impurity_A" [label="Bis-substituted Product", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Impurity_B" [label="Hydrolyzed Product (Benzoic Acid)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Impurity_C" [label="Oxidized Product (Aldehyde/Acid)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"4-Fluorobenzonitrile" -> "Target_Product"; "Piperidin-4-ylmethanol" -> "Target_Product"; "Target_Product" -> "Impurity_A" [label="Excess 4-Fluorobenzonitrile"]; "Target_Product" -> "Impurity_B" [label="H2O, Heat"]; "Target_Product" -> "Impurity_C" [label="[O], Heat"]; } caption: Potential impurity formation pathways.

Q3: My reaction yield is consistently low. What are the critical parameters to control to maximize the yield of the desired product?

Low yields are often a result of suboptimal reaction conditions that either slow down the desired reaction or promote the formation of side products. Here are key parameters to optimize:

  • Solvent Choice: Aprotic polar solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are generally effective for SNAr reactions as they can solvate the cationic intermediate.[3]

  • Base: A non-nucleophilic base, such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3), is often used to scavenge the HF formed during the reaction.[1] The choice and stoichiometry of the base can significantly impact the reaction rate and impurity profile.

  • Temperature: The reaction temperature needs to be carefully controlled. While higher temperatures can increase the reaction rate, they can also lead to the formation of byproducts.[6] Monitoring the reaction progress by techniques like TLC or GC-MS is recommended to determine the optimal reaction time and temperature.[6]

  • Stoichiometry: A slight excess of the piperidin-4-ylmethanol can be used to ensure complete consumption of the 4-fluorobenzonitrile, but a large excess may complicate purification.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation of the hydroxymethyl group, especially at elevated temperatures.

Q4: What are the best practices for purifying the crude product to remove these impurities?

Effective purification is critical to obtaining high-purity this compound. A multi-step approach is often necessary.

Recommended Purification Workflow:

  • Workup: After the reaction is complete, the mixture is typically cooled and water is added. The product is then extracted with an organic solvent like ethyl acetate or dichloromethane.[3] Washing the organic layer with brine can help remove water-soluble impurities and residual solvent.

  • Column Chromatography: Flash column chromatography on silica gel is a highly effective method for separating the target compound from unreacted starting materials and less polar impurities. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is often employed.

  • Recrystallization: For achieving high purity, recrystallization from a suitable solvent system (e.g., methanol, ethanol, or a mixture of solvents) can be very effective in removing closely related impurities.[3]

dot graph Purification_Workflow { rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

"Crude_Product" [label="Crude Reaction Mixture", fillcolor="#FBBC05", fontcolor="#202124"]; "Workup" [label="Aqueous Workup & Extraction"]; "Chromatography" [label="Flash Column Chromatography"]; "Recrystallization" [label="Recrystallization"]; "Pure_Product" [label="High-Purity Product", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Crude_Product" -> "Workup"; "Workup" -> "Chromatography"; "Chromatography" -> "Recrystallization"; "Recrystallization" -> "Pure_Product"; } caption: Recommended purification workflow.

Q5: Which analytical techniques are most suitable for identifying and quantifying impurities in my final product?

A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling.[7][8][9]

Analytical TechniquePurpose
High-Performance Liquid Chromatography (HPLC) This is the primary technique for quantifying the purity of the final product and detecting impurities.[7] A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (often with a modifier like formic acid or trifluoroacetic acid) is a good starting point. UV detection at around 220 nm is typically suitable for benzonitrile derivatives.[10]
Liquid Chromatography-Mass Spectrometry (LC-MS) LC-MS is invaluable for identifying unknown impurities.[7] By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, you can obtain the molecular weights of the impurities, which provides crucial clues to their structures.
Gas Chromatography-Mass Spectrometry (GC-MS) For more volatile impurities, GC-MS can be a useful tool.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy 1H and 13C NMR are essential for the structural elucidation of the final product and any isolated impurities.[7]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Incomplete reaction (significant starting material remaining) Insufficient reaction time or temperature. Ineffective base.Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Increase the temperature in small increments (e.g., 10 °C). Consider a stronger base like Cs2CO3.
Formation of a polar, UV-active impurity Hydrolysis of the nitrile group.Ensure all reagents and solvents are anhydrous. Conduct the reaction under a dry, inert atmosphere.
Presence of a higher molecular weight impurity by LC-MS Formation of a bis-substituted product.Use a slight excess of piperidin-4-ylmethanol to drive the reaction to completion and minimize the presence of unreacted 4-fluorobenzonitrile. Avoid excessively high temperatures and prolonged reaction times.
Product degradation during workup or purification Instability of the product under acidic or basic conditions. Oxidation.Perform workup and purification steps at or below room temperature. Use neutral or mildly basic conditions during extraction. Consider using an antioxidant during storage if oxidation is suspected.
Difficulty in removing a specific impurity by chromatography Co-elution of the impurity with the product.Optimize the chromatography conditions (e.g., change the solvent system, use a different stationary phase). Consider recrystallization from various solvents to selectively precipitate the desired product.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

Materials:

  • 4-Fluorobenzonitrile (1.0 eq)

  • Piperidin-4-ylmethanol (1.1 eq)

  • Potassium Carbonate (K2CO3) (2.0 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorobenzonitrile, piperidin-4-ylmethanol, and potassium carbonate.

  • Add anhydrous DMSO to the flask.

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into deionized water and extract with ethyl acetate (3 x volume of water).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate.

  • Further purify the product by recrystallization from a suitable solvent if necessary.

References

  • National Institutes of Health. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzonitrile. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). Results of the nucleophilic substitution reaction between fluoro-aromatic compounds and PVAm. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 4-((3-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile. Retrieved from [Link]

  • Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-(Hydroxymethyl)piperidine. Retrieved from [Link]

  • DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). (4-Fluoropiperidin-4-YL)methanol. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Agilent. (n.d.). Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. Retrieved from [Link]

  • Advanced Journal of Chemistry, Section A. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • PubChem. (n.d.). 4-[4-(4-Chloro-3-trifluoromethyl-phenyl)-4-hydroxy-piperidin-1-ylmethyl]-benzonitrile. Retrieved from [Link]

  • YouTube. (2019). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluorobenzonitrile. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Impurity Profiling With Use of Hyphenated Techniques. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Retrieved from [Link]

  • PubMed. (2010). 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.

Sources

Technical Support Center: Recrystallization of 4-(4-(Hydroxymethyl)piperidin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-(4-(Hydroxymethyl)piperidin-1-yl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for the successful recrystallization of this key pharmaceutical intermediate.

Introduction

This compound is a valuable building block in medicinal chemistry. Achieving high purity of this compound is critical for the reliability of downstream applications and the quality of final active pharmaceutical ingredients (APIs). Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. This guide will provide a comprehensive overview of recrystallization techniques, troubleshooting common issues, and detailed protocols tailored for this specific molecule.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to developing a successful recrystallization protocol.

PropertyValueSource
CAS Number 162997-46-8[1]
Molecular Formula C₁₃H₁₆N₂O[1]
Molecular Weight 216.29 g/mol [1]
Appearance Likely a white to off-white solid[2]
Melting Point Not explicitly reported in publicly available literature. However, related benzonitrile derivatives are crystalline solids.[3]
Solubility Expected to be soluble in polar organic solvents.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in developing a recrystallization procedure for a new compound like this compound?

A1: The most critical first step is solvent selection. An ideal recrystallization solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature. The choice of solvent is paramount for achieving good recovery and high purity. A systematic solvent screening with small amounts of your crude material is highly recommended.

Q2: How do I perform a solvent screening for this compound?

A2: Place a small amount of your crude this compound (10-20 mg) into several test tubes. To each tube, add a small volume (0.5-1 mL) of a different solvent from the list of common recrystallization solvents (see table below). Observe the solubility at room temperature. Heat the tubes that show poor solubility at room temperature and observe if the compound dissolves. If it dissolves upon heating, allow the solution to cool to room temperature and then in an ice bath. The formation of well-defined crystals indicates a potentially suitable solvent.

Q3: What are some good starting solvents to screen for this molecule?

A3: Given the structure of this compound, which contains both polar (hydroxymethyl, nitrile, tertiary amine) and non-polar (benzene ring, piperidine ring) moieties, a range of solvents with varying polarities should be screened. A good starting point would be:

  • Alcohols: Methanol, Ethanol, Isopropanol

  • Esters: Ethyl acetate

  • Ketones: Acetone

  • Ethers: Tetrahydrofuran (THF)

  • Aromatic Hydrocarbons: Toluene

  • Mixed solvent systems: Ethanol/water, Acetone/Hexane

A structurally similar compound, 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile, has been successfully recrystallized from methanol.[3]

Troubleshooting Guide

This section addresses common problems encountered during the recrystallization of this compound.

Q4: My compound "oils out" instead of crystallizing. What should I do?

A4: "Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated.

  • Causality: The high concentration of the solute and a large temperature difference between the boiling point of the solvent and the melting point of the compound can lead to the separation of a liquid phase.

  • Troubleshooting Steps:

    • Re-heat the solution: Add a small amount of additional solvent to the hot solution until the oil redissolves completely.

    • Slow cooling: Allow the flask to cool very slowly. Insulating the flask with glass wool can help.

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seed crystals: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled solution to induce crystallization.

    • Change solvent system: If oiling out persists, consider using a lower-boiling solvent or a mixed solvent system.

Q5: Crystal formation is very slow or doesn't occur at all. How can I induce crystallization?

A5: Slow or absent crystallization is usually due to either high solubility of the compound at low temperatures or a lack of nucleation sites.

  • Causality: If the compound remains highly soluble even at reduced temperatures, the solution is not supersaturated enough for crystals to form. Alternatively, the solution may be too clean, lacking particles to initiate crystal formation.

  • Troubleshooting Steps:

    • Concentrate the solution: If you suspect too much solvent was added, you can gently heat the solution to evaporate some of the solvent. Be careful not to evaporate too much, as this can cause the impurities to precipitate as well.

    • Cool to a lower temperature: Place the solution in an ice-water bath or even a freezer for a short period.

    • Scratching and Seeding: As mentioned above, scratching the flask or adding seed crystals are effective methods to induce nucleation.

Q6: The recovered crystals are colored, but I expect a white solid. What is the cause and how can I fix it?

A6: Colored impurities are a common issue. These are often highly conjugated organic molecules that are present in small amounts but have a strong color.

  • Causality: The synthesis of piperidine and benzonitrile derivatives can sometimes lead to the formation of colored byproducts.

  • Troubleshooting Steps:

    • Charcoal Treatment: Activated charcoal can be used to adsorb colored impurities. Add a small amount of activated charcoal to the hot, dissolved solution. Swirl the mixture for a few minutes. Caution: Do not add charcoal to a boiling solution, as this can cause violent bumping.

    • Hot Filtration: After the charcoal treatment, perform a hot filtration to remove the charcoal and any other insoluble impurities. This must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel.

Q7: The yield of my recrystallization is very low. How can I improve it?

A7: A low yield can be caused by several factors, including using too much solvent, premature crystallization during hot filtration, or incomplete crystallization upon cooling.

  • Causality: Using an excessive amount of solvent will keep a significant portion of your product dissolved even at low temperatures. If the product crystallizes in the funnel during hot filtration, it will be lost.

  • Troubleshooting Steps:

    • Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve your crude product.

    • Pre-heat glassware: Pre-heat the funnel and receiving flask for hot filtration to prevent premature crystallization.

    • Sufficient Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation before filtration.

    • Recover from filtrate: The mother liquor (the solution after filtering the crystals) can be concentrated and a second crop of crystals can be obtained. Note that this second crop may be less pure than the first.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol is a general guideline and should be optimized based on the results of your solvent screening.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen recrystallization solvent (e.g., methanol) and a boiling chip. Heat the mixture on a hot plate with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of the hot solvent until a clear solution is obtained.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl.

  • Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot filtration. Use a pre-heated stemless funnel and fluted filter paper. Filter the hot solution into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point of the compound.

Protocol 2: Mixed-Solvent Recrystallization

This method is useful when no single solvent is ideal. It uses a pair of miscible solvents, one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "bad" solvent).

  • Dissolution: Dissolve the crude compound in a minimal amount of the "good" solvent (e.g., hot ethanol) at an elevated temperature.

  • Addition of "Bad" Solvent: While the solution is still hot, slowly add the "bad" solvent (e.g., water) dropwise until the solution becomes cloudy (turbid). This indicates the saturation point.

  • Clarification: Add a few drops of the "good" solvent back into the hot solution until the cloudiness just disappears.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1, using a cold mixture of the two solvents for washing.

Visualizing the Recrystallization Workflow

RecrystallizationWorkflow cluster_prep Preparation cluster_main Recrystallization Process cluster_analysis Analysis crude Crude Compound solvent_screen Solvent Screening crude->solvent_screen dissolve Dissolve in Minimal Hot Solvent solvent_screen->dissolve Select Solvent decolorize Decolorize with Activated Charcoal (Optional) dissolve->decolorize cool Slow Cooling & Ice Bath dissolve->cool If no impurities hot_filtration Hot Filtration (Optional) decolorize->hot_filtration hot_filtration->cool vacuum_filtration Vacuum Filtration cool->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry pure_product Pure Crystalline Product dry->pure_product mp_analysis Melting Point Analysis pure_product->mp_analysis spectroscopy Spectroscopic Analysis (NMR, etc.) pure_product->spectroscopy

Caption: A general workflow for the recrystallization process.

Logical Troubleshooting Flowchart

TroubleshootingRecrystallization start Problem during Recrystallization prob_oiling Compound Oils Out Re-heat and add more solvent. Cool slowly. Scratch flask or add seed crystal. Change solvent system. start->prob_oiling Liquid separation? prob_no_crystals No Crystals Form Concentrate solution. Cool to a lower temperature. Scratch flask or add seed crystal. start->prob_no_crystals Solid does not precipitate? prob_colored Crystals are Colored Treat with activated charcoal. Perform hot filtration. start->prob_colored Undesired color? prob_low_yield Low Yield Use minimal hot solvent. Pre-heat filtration apparatus. Ensure thorough cooling. start->prob_low_yield Low recovery?

Caption: A decision-making guide for common recrystallization issues.

References

  • Angene Chemical. 4-[[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]methyl]benzonitrile. [Link]

  • Xu, G.-B., Shi, J.-Y., Chen, L.-J., & Luo, Y.-F. (2010). 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(2), o284. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • MySkinRecipes. 4-((3-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile. [Link]

  • PubChem. 4-[4-(4-Chloro-3-trifluoromethyl-phenyl)-4-hydroxy-piperidin-1-ylmethyl]-benzonitrile. [Link]

  • Beijing Thinker Chemical Co., Ltd. This compound. [Link]

Sources

Validation & Comparative

Unambiguous Structural Confirmation of 4-(4-(Hydroxymethyl)piperidin-1-yl)benzonitrile: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is non-negotiable. In the development of novel therapeutics, understanding the exact spatial arrangement of atoms is paramount for predicting binding affinities, mechanism of action, and potential metabolic pathways. This guide provides an in-depth comparison of single-crystal X-ray crystallography as the gold standard for the structural elucidation of 4-(4-(hydroxymethyl)piperidin-1-yl)benzonitrile, alongside complementary spectroscopic and computational methods.

This compound is a substituted piperidine derivative of interest in medicinal chemistry. Its structure combines a rigid benzonitrile group with a flexible piperidine ring bearing a hydroxymethyl substituent, making a thorough conformational analysis essential. While techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide valuable data on connectivity and molecular weight, only X-ray crystallography can deliver an unequivocal depiction of the solid-state conformation and intermolecular interactions.

The Definitive Answer: Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid.[1] For a molecule like this compound, SCXRD can definitively establish its molecular structure, including bond lengths, bond angles, and the conformation of the piperidine ring.

The Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands careful execution and expert analysis. The following protocol outlines the key stages involved in the structural determination of this compound via SCXRD.

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Figure 1: Experimental workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol

Part 1: Synthesis and Purification

The synthesis of this compound can be achieved through various synthetic routes, often involving the reaction of 4-fluorobenzonitrile with 4-piperidinemethanol. A general procedure is as follows:

  • Reaction Setup: To a solution of 4-piperidinemethanol in a suitable solvent such as dimethyl sulfoxide (DMSO), add a base like potassium carbonate.

  • Nucleophilic Aromatic Substitution: Add 4-fluorobenzonitrile to the reaction mixture. Heat the reaction to a temperature sufficient to drive the substitution, typically between 80-120 °C.

  • Workup and Purification: After the reaction is complete, the mixture is cooled and partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to achieve high purity (>95%), which is crucial for successful crystallization.[2]

Part 2: Crystallization

Obtaining single crystals of sufficient quality for X-ray diffraction is often the most challenging step.[3] A systematic approach to screening various crystallization conditions is recommended.

  • Solvent Selection: The choice of solvent is critical. The ideal solvent is one in which the compound has moderate solubility.[2] A range of solvents with varying polarities should be screened.

  • Crystallization Techniques:

    • Slow Evaporation: A solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly, leading to supersaturation and crystal growth.

    • Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small open vial, which is then sealed inside a larger jar containing a less volatile solvent in which the compound is poorly soluble (the anti-solvent). The vapor of the more volatile solvent slowly diffuses into the anti-solvent, leading to gradual crystallization.

    • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

Part 3: Data Collection and Structure Solution

  • Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • X-ray Diffraction: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement using least-squares methods to obtain the final atomic coordinates and molecular structure.[4]

Complementary and Alternative Techniques

While SCXRD provides the definitive solid-state structure, other analytical techniques offer valuable and often complementary information.

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"SCXRD" -> "SCXRD_Adv"; "NMR" -> "NMR_Adv"; "MS" -> "MS_Adv"; "Computational" -> "Comp_Adv"; }

Figure 2: Comparison of analytical techniques for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution.[5][6] For this compound, ¹H and ¹³C NMR would confirm the presence of all expected proton and carbon environments.

  • ¹H NMR: Would show characteristic signals for the aromatic protons of the benzonitrile ring, the protons of the piperidine ring, and the hydroxymethyl group. The coupling patterns and chemical shifts would provide information about the connectivity of the atoms.

  • ¹³C NMR: Would confirm the number of unique carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments would be used to establish the complete connectivity of the molecule by identifying proton-proton and proton-carbon correlations. Conformational information about the piperidine ring (e.g., chair conformation) can also be inferred from coupling constants and NOE experiments.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[8]

  • High-Resolution Mass Spectrometry (HRMS): Would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion would yield characteristic daughter ions, providing further structural information. For piperidine derivatives, common fragmentation pathways include cleavage of the bonds adjacent to the nitrogen atom (alpha-cleavage).[9][10]

Computational Modeling

Computational chemistry can be used to predict the stable conformations of a molecule.[11][12] By performing a conformational search using molecular mechanics or quantum mechanics methods, the lowest energy conformations of this compound can be identified. These predicted structures can then be compared with the experimental data obtained from X-ray crystallography and NMR.

Performance Comparison

Technique Information Provided Advantages Limitations
Single-Crystal X-ray Diffraction (SCXRD) Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, intermolecular interactions in the solid state.Unambiguous and definitive structural determination.Requires high-quality single crystals, which can be difficult to obtain. Provides a static picture of the molecule in the solid state, which may not be the same as in solution.
Nuclear Magnetic Resonance (NMR) Connectivity, conformation in solution, dynamic processes.Provides information about the structure in a biologically relevant medium (solution). Can study dynamic processes.Does not provide a direct 3D structure. Interpretation can be complex for larger molecules.
Mass Spectrometry (MS) Molecular weight, elemental composition, fragmentation patterns.High sensitivity, requires very small amounts of sample.Provides limited information about the 3D structure and stereochemistry.
Computational Modeling Predicted stable conformations, relative energies of conformers.Can provide insights into structures that are difficult to study experimentally. Can complement experimental data.The accuracy of the prediction depends on the computational method used. Does not provide experimental proof of the structure.

Conclusion

For the unequivocal structural confirmation of this compound, single-crystal X-ray crystallography stands as the definitive method. It provides an unparalleled level of detail regarding the three-dimensional arrangement of atoms in the solid state. However, a comprehensive characterization should ideally involve a combination of techniques. NMR spectroscopy provides crucial information about the molecule's structure and behavior in solution, while mass spectrometry confirms its molecular weight and elemental composition. Computational modeling serves as a valuable predictive and complementary tool. By integrating the data from these orthogonal techniques, researchers can build a complete and robust understanding of the structure and properties of this important molecule, thereby accelerating the drug discovery and development process.

References

  • Perles, J. (n.d.). Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. MDPI. Retrieved from [Link]

  • Ali, S., Shahzadi, S., & Ahmed, M. (2015). Synthesis, Characterization, and Semi-Empirical Study of Organotin(IV) Complexes with 4-(Hydroxymethyl)piperidine-1-carbodithioic Acid.
  • Fiser, B., & Bán, O. (2021). Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling.
  • Turczan, J. W., & Medwick, T. (1978). Application of NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part II: Use of 15 N NMR in Drug Formulations. Applied Spectroscopy, 32(3), 290-295.
  • Dinnebier, R. E., & van Smaalen, S. (2003). Crystal structure determination of a series of small organic compounds from powder data. Acta Crystallographica Section B: Structural Science, 59(4), 443-450.
  • Lobo, E. D., & de la Iglesia, P. (2013). Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. The AAPS Journal, 15(4), 1126-1138.
  • Pivatto, M., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Journal of Mass Spectrometry, 53(8), 753-761.
  • Olszewska, M. A., & Gucwa, K. (2022). 4-(4-(((1H-Benzo[d][1][11][13]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline: Synthesis, Characterization, and In Silico Studies on Its Potential as an Acetylcholinesterase Inhibitor. Molbank, 2022(4), M1480.

  • Antonova-Durova, Y. D., et al. (2021).
  • Yilmaz, I., & Senturk, M. (2012). Synthesis, Characterization and biological study of Piperidine Derivatives. International Research Journal of Commerce Arts and Science, 3(1), 198-204.
  • Dias, H. J., et al. (2018). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Phytochemical Analysis, 29(5), 485-492.
  • Chandler, D. L. (2025, January 14). New computational chemistry techniques accelerate the prediction of molecules and materials. MIT News. Retrieved from [Link]

  • Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. Retrieved from [Link]

  • Eliel, E. L., et al. (1977). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 99(1), 159-166.
  • Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society, 16(6a), 1215-1221.
  • Jackson, R. F. W., & Turner, D. (2000). Synthesis of piperidines using organometallic chemistry. White Rose eTheses Online.
  • Delori, A., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1845-1856.
  • Rahman, A. U., & Choudhary, M. I. (2021). Structure elucidation and complete assignment of 1 H and 13 C NMR data of Piperine. Journal of the Chemical Society of Pakistan, 43(1), 1-6.
  • Probert, M. R., & Hall, C. D. (2020). Encapsulated Nanodroplet Crystallization of Organic-Soluble Small Molecules. Journal of the American Chemical Society, 142(20), 9194-9199.
  • Scott, J. S., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1369-1379.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Retrieved from [Link]

  • Mobley, D. L., & Dill, K. A. (2009). Computational evaluation of protein–small molecule binding. Structure, 17(4), 489-498.
  • Gueddar, H., et al. (2015). Crystal structure of 1-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]-2-(thiazol-4-yl)-1H-benzimidazole.
  • Ghasemi, A., & Lotfi, S. (2024). Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure.
  • Ahmed, S. A., et al. (2023). Crystal structure of 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one.
  • Tiekink, E. R. T., & Tan, S. Y. (2020). 4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-yl)benzonitrile: crystal structure and Hirshfeld surface analysis.
  • Olszewska, M. A., & Gucwa, K. (2022). 4-(4-(((1H-Benzo[d][1][11][13]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline. Molbank, 2022(4), M1480.

Sources

A Comparative Guide to Purity Analysis of 4-(4-(Hydroxymethyl)piperidin-1-yl)benzonitrile by qNMR

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise determination of a compound's purity is a cornerstone of quality, safety, and efficacy. This guide provides an in-depth, technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity analysis of 4-(4-(hydroxymethyl)piperidin-1-yl)benzonitrile, a key intermediate in many synthetic pathways. Authored from the perspective of a Senior Application Scientist, this document will delve into the causality behind experimental choices, present self-validating protocols, and compare qNMR with traditional chromatographic methods, supported by robust experimental data.

The Central Role of Purity in Pharmaceutical Development

The purity of an Active Pharmaceutical Ingredient (API) or intermediate like this compound directly impacts the safety and therapeutic effect of the final drug product. Impurities, even in minute quantities, can lead to adverse effects or diminished efficacy. Therefore, regulatory bodies such as the FDA and EMA mandate rigorous purity assessments throughout the drug development lifecycle.[1][2][3] Quantitative NMR has emerged as a powerful, primary analytical method for this purpose, offering distinct advantages over conventional techniques.[4][5][6]

Unveiling the Power of qNMR: A Primary Ratio Method

At its core, qNMR is a direct and absolute quantitative method.[7][8] The fundamental principle lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei giving rise to that signal.[5][9] This unique characteristic allows for the determination of a substance's concentration or purity without the need for a chemically identical reference standard for the analyte, a significant departure from chromatographic techniques that rely on relative response factors.[5][7][10]

Why qNMR for this compound?

For a molecule like this compound (Molecular Formula: C13H16N2O, Molecular Weight: 216.29 g/mol ), ¹H qNMR is particularly well-suited.[11] The structure possesses multiple, well-resolved protons in both the aromatic and aliphatic regions of the spectrum, providing several opportunities for quantification against a certified internal standard.

Experimental Protocol: A Self-Validating System for qNMR Purity Assessment

The following protocol is designed to be a self-validating system, incorporating checks and balances to ensure the accuracy and reliability of the results, in line with ICH Q2(R1) guidelines.[1][2][3][12]

Step 1: Selection of the Internal Standard - The Anchor of Accuracy

The choice of an internal standard (IS) is paramount for accurate qNMR.[13][14] An ideal IS should meet the following criteria:

  • High Purity: Certified purity of ≥99.5%.

  • Chemical Inertness: No reactivity with the analyte or solvent.

  • Signal Simplicity: Preferably one or more sharp singlet peaks.

  • Spectral Separation: Resonances that do not overlap with analyte signals.[13][15]

  • Solubility: Readily soluble in the chosen deuterated solvent.[13]

  • Low Volatility: To prevent concentration changes during sample preparation.[15]

For the analysis of this compound, Maleic Acid is a suitable internal standard. It provides a sharp singlet for its two olefinic protons in a region of the ¹H NMR spectrum (around 6.0-6.5 ppm in DMSO-d₆) that is typically free from analyte signals.

Step 2: Sample Preparation - Precision is Key
  • Accurate Weighing: Using a calibrated microbalance, accurately weigh approximately 10-20 mg of this compound and a similar amount of the internal standard (Maleic Acid) into a clean, dry vial. The goal is to achieve a near 1:1 molar ratio to optimize integration accuracy.[9]

  • Dissolution: Add a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent, such as DMSO-d₆. DMSO-d₆ is an excellent choice due to its high boiling point and ability to dissolve a wide range of organic compounds.

  • Homogenization: Ensure complete dissolution by vortexing or gentle sonication. A homogenous solution is critical for acquiring high-quality NMR data.[9]

Step 3: NMR Data Acquisition - Optimizing for Quantitation

The acquisition parameters must be carefully chosen to ensure that the signal intensities are directly proportional to the number of protons.[6][9]

ParameterRecommended SettingRationale
Pulse Angle 30-45°A smaller flip angle helps to ensure that all protons are uniformly excited, especially when relaxation delays are not fully optimized.
Relaxation Delay (d1) > 5 x T₁ (longest)This is the most critical parameter for qNMR. A sufficient delay ensures that all protons have fully relaxed back to their equilibrium state before the next pulse, preventing signal saturation and ensuring accurate integration. The T₁ of both the analyte and internal standard should be measured. A conservative value of 30-60 seconds is often used.[6][16]
Acquisition Time (aq) ≥ 3 secondsA longer acquisition time allows for the complete decay of the Free Induction Decay (FID) signal, preventing truncation which can lead to spectral artifacts and inaccurate integration.[6][9]
Number of Scans (ns) ≥ 32A sufficient number of scans are averaged to achieve an adequate signal-to-noise ratio (S/N > 150) for accurate integration.[17]
Temperature Regulated (e.g., 25°C)Stable temperature control is essential for maintaining spectral consistency.
Step 4: Data Processing and Purity Calculation
  • Fourier Transform and Phasing: Apply an exponential window function with minimal line broadening (e.g., 0.3 Hz) before Fourier transformation. Carefully phase the spectrum to achieve a flat baseline.

  • Baseline Correction: Apply a robust baseline correction algorithm to the entire spectrum.

  • Integration: Integrate the well-resolved, non-overlapping signals of both the analyte and the internal standard. For this compound, the aromatic protons on the benzonitrile ring are often good candidates. For Maleic Acid, integrate the singlet from the two olefinic protons.

  • Purity Calculation: The purity of the analyte is calculated using the following equation[9][18]:

    Purity (%w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = Mass

    • P = Purity of the internal standard

Visualizing the Workflow

Caption: The qNMR experimental workflow for purity determination.

Comparative Analysis: qNMR vs. Chromatographic Techniques

While HPLC and GC are workhorse techniques in pharmaceutical analysis, qNMR offers a distinct and often complementary approach.[19]

FeatureqNMRHPLC (UV-Vis Detection)Gas Chromatography (FID)
Principle Absolute quantification based on the number of nuclei.[7]Relative quantification based on UV absorbance.Relative quantification based on ion formation in a flame.
Reference Standard Requires a certified internal standard of a different structure.[5]Requires a certified reference standard of the same analyte.Requires a certified reference standard of the same analyte.
Universality Near-universal detector for a given nucleus (e.g., ¹H).Chromophore-dependent response.Requires volatile and thermally stable analytes.
Analysis Time Rapid (typically 10-15 minutes per sample).[20]Longer analysis times due to chromatographic separation.Dependent on the temperature program.
Sample Integrity Non-destructive.[7]Destructive.Destructive.
Structural Info Provides detailed structural information simultaneously.[8]Provides retention time as the primary identifier.Provides retention time as the primary identifier.
Quantification of Non-UV Active Impurities Can quantify any proton-containing impurity.Cannot detect impurities without a chromophore.Can detect most organic impurities.
Decision-Making Framework for Purity Analysis

The choice of analytical technique depends on the specific requirements of the analysis.

G start Start: Need Purity Analysis is_absolute_quant_needed Absolute Quantification Required? start->is_absolute_quant_needed is_analyte_volatile Is Analyte Volatile & Thermally Stable? is_absolute_quant_needed->is_analyte_volatile No (Relative Purity Sufficient) use_qnmr Use qNMR is_absolute_quant_needed->use_qnmr Yes has_chromophore Does Analyte Have a Chromophore? is_analyte_volatile->has_chromophore No use_gc Use GC-FID is_analyte_volatile->use_gc Yes use_hplc Use HPLC-UV has_chromophore->use_hplc Yes consider_other_hplc_detector Consider other HPLC detectors (e.g., ELSD, MS) has_chromophore->consider_other_hplc_detector No

Caption: A decision tree for selecting a purity analysis method.

Conclusion: The Authoritative Power of qNMR

For the purity analysis of this compound, qNMR stands out as a robust, accurate, and efficient method. Its ability to provide absolute quantification without a compound-specific reference standard streamlines the analytical process, particularly in early-phase development where certified standards of the analyte may not be available.[4] Furthermore, the rich structural information inherent in the NMR spectrum offers an invaluable, simultaneous confirmation of identity. While HPLC and GC remain indispensable tools, the integration of qNMR into a comprehensive analytical workflow provides an orthogonal and primary method for purity assessment, ensuring the highest standards of quality and regulatory compliance.[19]

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Validation of Pharmaceutical Potency Determinations by Quantitative Nuclear Magnetic Resonance Spectrometry. Semantic Scholar. [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • Quality Guidelines. ICH. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories Inc. [Link]

  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review. [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Stimuli Article (qNMR). US Pharmacopeia (USP). [Link]

  • What is qNMR (quantitative NMR) ? | Applications Notes. JEOL Ltd. [Link]

  • What is qNMR and why is it important?. Mestrelab Resources. [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. YouTube. [Link]

  • Survey and qualification of internal standards for quantification by H-1 NMR spectroscopy. ResearchGate. [Link]

  • Development and validation of a quantitative proton NMR method for the analysis of pregnenolone. PubMed. [Link]

  • 2.1: How do I choose a reference standard for my Q-NMR analysis?. Chemistry LibreTexts. [Link]

  • 4-[4-(4-Chloro-3-trifluoromethyl-phenyl)-4-hydroxy-piperidin-1-ylmethyl]-benzonitrile. PubChem. [Link]

  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. ACG Publications. [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications. [Link]

  • Purity comparison by NMR and HPLC. ResearchGate. [Link]

  • ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. Regis Technologies. [Link]

  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. PubMed. [Link]

  • This compound. 北京欣恒研科技有限公司. [Link]

Sources

A Comparative Guide to Piperidine-Based Neurokinin 3 Receptor Antagonists: Spotlight on the 4-(4-(Hydroxymethyl)piperidin-1-yl)benzonitrile Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of piperidine-based inhibitors targeting the neurokinin 3 receptor (NK3R), a G-protein coupled receptor implicated in a variety of physiological processes. While we focus on the structural class represented by 4-(4-(hydroxymethyl)piperidin-1-yl)benzonitrile, a key intermediate in the synthesis of bioactive molecules, publicly available, direct inhibitory data for this specific compound is limited. Therefore, this guide will draw comparisons with well-characterized piperidine-based NK3R antagonists to illuminate the structure-activity relationships and therapeutic potential of this important class of molecules.

The piperidine motif is a cornerstone in medicinal chemistry, valued for its favorable physicochemical properties that can enhance drug-like characteristics. Its presence in numerous FDA-approved drugs attests to its utility in developing effective therapeutics for a wide range of diseases.

The Neurokinin 3 Receptor and Its Therapeutic Relevance

The neurokinin 3 receptor (NK3R) is preferentially activated by the neuropeptide neurokinin B (NKB). This receptor is predominantly expressed in the central nervous system and plays a crucial role in the modulation of central monoaminergic systems. This has made the NK3R a compelling target for the treatment of various conditions, including depression, psychosis, schizophrenia, and anxiety. More recently, NK3R antagonists have shown significant promise as a non-hormonal treatment for vasomotor symptoms (hot flashes) associated with menopause.

The signaling cascade initiated by NKB binding to NK3R involves the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores, which in turn activates various downstream cellular responses.

NK3R Signaling Pathway NK3R Signaling Pathway NKB Neurokinin B (NKB) NK3R NK3 Receptor NKB->NK3R binds to Gq11 Gq/11 protein NK3R->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca2 Intracellular Ca²⁺ Release ER->Ca2 triggers CellularResponse Downstream Cellular Responses Ca2->CellularResponse leads to Radioligand Binding Assay Workflow Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis MembranePrep Prepare cell membranes expressing NK3R Incubation Incubate membranes, radioligand, and test compound MembranePrep->Incubation RadioligandPrep Prepare radioligand solution (e.g., [³H]-SR142801) RadioligandPrep->Incubation TestCompoundPrep Prepare serial dilutions of test compound TestCompoundPrep->Incubation Separation Separate bound and free radioligand via filtration Incubation->Separation Counting Quantify bound radioactivity using a scintillation counter Separation->Counting IC50_Calc Calculate IC50 value Counting->IC50_Calc Ki_Calc Calculate Ki value using the Cheng-Prusoff equation IC50_Calc->Ki_Calc

Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human NK3R.

    • Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-SR142801), and varying concentrations of the test compound.

    • To determine non-specific binding, include wells with the membrane preparation, radioligand, and a high concentration of a known NK3R antagonist (e.g., Osanetant).

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the ability of a test compound to inhibit the increase in intracellular calcium concentration induced by an NK3R agonist.

Calcium Mobilization Assay Workflow Calcium Mobilization Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis CellPlating Plate CHO cells expressing NK3R in a 96-well plate DyeLoading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) CellPlating->DyeLoading PreIncubation Pre-incubate cells with the test compound DyeLoading->PreIncubation CompoundPrep Prepare serial dilutions of the test compound CompoundPrep->PreIncubation AgonistAddition Add an NK3R agonist (e.g., NKB) to stimulate the receptor PreIncubation->AgonistAddition FluorescenceReading Measure the change in fluorescence intensity over time using a FLIPR or plate reader AgonistAddition->FluorescenceReading ResponseCurve Plot the fluorescence response against the agonist concentration FluorescenceReading->ResponseCurve IC50_Calc Determine the IC50 of the antagonist from the shift in the agonist dose-response curve ResponseCurve->IC50_Calc

Workflow for a calcium mobilization functional assay.

Step-by-Step Methodology:

  • Cell Preparation:

    • Plate CHO cells stably expressing the human NK3R in a 96-well, black-walled, clear-bottom plate and culture overnight.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for approximately 1 hour at 37°C.

  • Assay Procedure:

    • Wash the cells to remove excess dye.

    • Add varying concentrations of the test compound to the wells and pre-incubate for a defined period (e.g., 15-30 minutes).

    • Place the plate in a fluorescence imaging plate reader (FLIPR) or a fluorescence plate reader equipped with an automated liquid handling system.

    • Establish a baseline fluorescence reading.

    • Add a fixed concentration of an NK3R agonist (e.g., neurokinin B) to all wells to stimulate the receptor.

    • Monitor the change in fluorescence intensity over time.

  • Data Analysis:

    • The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration.

    • Generate dose-response curves by plotting the peak fluorescence response against the logarithm of the agonist concentration in the presence of different concentrations of the antagonist.

    • Determine the IC50 value of the antagonist, which is the concentration that produces a 50% inhibition of the maximal response to the agonist.

Conclusion

The piperidine scaffold remains a highly valuable structural motif in the design of potent and selective NK3R antagonists. While specific inhibitory data for this compound is not currently available in the public domain, its structural components are characteristic of this class of inhibitors. A comprehensive evaluation of such compounds through rigorous in vitro assays, as detailed in this guide, is essential for advancing our understanding of their therapeutic potential. The continued exploration of piperidine-based NK3R antagonists holds significant promise for the development of novel treatments for a range of neurological and endocrine disorders.

References

  • Gifford Bioscience. Radioligand Binding Assay.

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American journal of physiology. Lung cellular and molecular physiology, 265(4), L421–L429.
  • Sanofi-Synthelabo. (1993). New 4-piperidinyl-substituted lactams as neurokinone 2 receptor antagonists for the treatment of asthma. Google Patents.

  • Jiang, J., et al. (2004). Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. Bioorganic & medicinal chemistry letters, 14(7), 1795–1798.
  • Marugan, J., et al. (2010). Calcium mobilization assay protocol for the CHO-NPSR cells in 1536-well plate format. Probe Reports from the NIH Molecular Libraries Program.
  • Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. Journal of Pharmacology and Experimental Therapeutics, 262(3), 833-840.
  • Costantino, L., et al. (2018). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. Journal of medicinal chemistry, 61(17), 7799–7813.
  • Hollemans, M., & Bertina, R. M. (1975). Scatchard plot. A note of caution. The Biochemical journal, 151(2), 519–520.
  • Sanofi-Synthelabo. (2005). A stereoisomerically pure nk-3 receptor antagonist and crystalline forms thereof. Google Patents.

  • Springer Nature. (2022). Radioligand Binding Studies. Springer Nature Experiments.

  • Pfizer Inc. (1994). 4-(aryl-substituted)-piperidines as neurokinin receptor antagonists. Google Patents.

  • Hoffmann-La Roche. (2008). Piperidine derivatives as nk3 receptor antagonists. Google Patents.

  • Hoffmann-La Roche. (2008). Piperidine derivatives as nk3 receptor antagonists. Google Patents.

  • Shirai, J., et al. (2011). 3-benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists and their efficient synthesis. Bioorganic & medicinal chemistry, 19(17), 5175–5182.
  • Hagiwara, D., et al. (1994). Studies on neurokinin antagonists. 4. Synthesis and structure-activity relationships of novel dipeptide substance P antagonists: N2-[(4R)-4-hydroxy-1-[(1-methyl-1H-indol-3-yl)carbonyl]-L-prolyl]-N- methyl-N-(phenylmethyl)-3-(2-naphthyl)-L-alaninamide and its related compounds. Journal of medicinal chemistry, 37(13), 2090–2099.
  • Sturaro, C., et al. (2022). Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands. ResearchGate.

  • Sun, H., et al. (2023). Synthesis and biological activity of novel piperidin-4-ol derivatives. Chinese Journal of Pesticide Science, 25(1), 133-141.
  • Zhang, Y., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS chemical neuroscience, 12(2), 285–299.
  • Salah, A. M., et al. (2021). Validation of a High-Throughput Calcium Mobilization Assay for the Human Trace Amine-Associated Receptor 1. SLAS discovery : advancing life sciences R & D, 26(1), 140–150.
  • Smith, M. R., et al. (2023). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 18(1), e202200465.
  • Haskell-Luevano, C., et al. (2023). The Parallel Structure–Activity Relationship Screening of Three Compounds Identifies the Common Agonist Pharmacophore of Pyrrolidine Bis-Cyclic Guanidine Melanocortin-3 Receptor (MC3R) Small-Molecule Ligands. Molecules, 28(12), 4747.
  • Di Fabio, R., et al. (2011). Discovery and biological characterization of (2R,4S)-1'-acetyl-N-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl}-2-(4-fluoro-2-methylphenyl)-N-methyl-4,4'-bipiperidine-1-carboxamide as a new potent and selective neurokinin 1 (NK1) receptor antagonist clinical candidate. Journal of medicinal chemistry, 54(4), 1071–1079.
  • Gulli, G., & Manes, K. (2003). Piperine and Derivatives: Trends in Structure-Activity Relationships. Current medicinal chemistry, 10(19), 1943–1959.
  • Hepler, J. R., et al. (2010). Honokiol blocks store operated calcium entry in CHO cells expressing the M3 muscarinic receptor. BMC pharmacology, 10, 1.
  • Liu, K., et al. (2017). Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88.
  • Lederman, S., et al. (2023). Fezolinetant for treatment of moderate-to-severe vasomotor symptoms associated with menopause (SKYLIGHT 1): a phase 3 randomised, double-blind, placebo-controlled trial. The Lancet, 401(10382), 1091-1102.
  • Millendo Therapeutics Inc. (2021). A stereoisomerically pure nk-3 receptor antagonist and crystalline forms thereof. Google Patents.

Comparative analysis of 4-(4-(Hydroxymethyl)piperidin-1-yl)benzonitrile synthesis routes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-(4-(Hydroxymethyl)piperidin-1-yl)benzonitrile is a key building block in medicinal chemistry, finding application in the development of novel therapeutics. This guide provides a comparative analysis of the primary synthetic routes to this valuable intermediate. We will delve into the mechanistic underpinnings, operational considerations, and performance metrics of Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Buchwald-Hartwig Amination, and a plausible Reductive Amination pathway. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling informed decisions in the selection of a synthetic strategy that aligns with specific project goals, whether they be scalability, cost-effectiveness, or reaction efficiency.

Introduction

The piperidine moiety is a ubiquitous scaffold in a vast number of pharmaceuticals due to its favorable physicochemical properties, including its ability to improve aqueous solubility and modulate lipophilicity. When functionalized, such as in the case of this compound, it provides multiple points for diversification in the synthesis of compound libraries for drug discovery. The benzonitrile group, in particular, can serve as a precursor to other functional groups or as a key pharmacophoric element. Given its significance, the efficient and reliable synthesis of this intermediate is of paramount importance. This guide will provide a detailed comparison of the most pertinent synthetic methodologies.

Route 1: Nucleophilic Aromatic Substitution (SNAr)

The Nucleophilic Aromatic Substitution (SNAr) reaction between an activated aryl halide, typically 4-fluorobenzonitrile, and piperidin-4-ylmethanol is a widely employed and highly effective method for the synthesis of the target molecule. The strong electron-withdrawing nature of the nitrile group activates the aromatic ring towards nucleophilic attack, making the fluoride anion a good leaving group.

Reaction Mechanism

The SNAr mechanism proceeds via a two-step addition-elimination sequence. The nucleophilic nitrogen of piperidin-4-ylmethanol attacks the carbon atom bearing the fluorine atom on the 4-fluorobenzonitrile ring. This initial attack forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. In the subsequent step, the fluoride ion is eliminated, and the aromaticity of the ring is restored, yielding the final product. The presence of a base, such as potassium carbonate, is crucial to neutralize the hydrofluoric acid generated during the reaction and to deprotonate the piperidinium salt, thus regenerating the nucleophilic amine.

Experimental Protocol

A representative experimental protocol for the synthesis of 4-(4-hydroxypiperidin-1-yl)-benzonitrile, a closely related analog, is as follows[1]:

  • Reagents:

    • 4-Fluorobenzonitrile (1.0 eq)

    • 4-Hydroxypiperidine (piperidin-4-ylmethanol) (1.2 eq)

    • Potassium carbonate (2.0 eq)

    • Dimethyl sulfoxide (DMSO)

  • Procedure:

    • To a solution of 4-fluorobenzonitrile in DMSO, add 4-hydroxypiperidine and potassium carbonate.

    • Heat the reaction mixture to 120 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 6.5 hours.

    • Upon completion, cool the reaction mixture to room temperature and quench with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired product.

  • Reported Yield: 94%[1]

Logical Flow Diagram

SNAr_Route 4-Fluorobenzonitrile 4-Fluorobenzonitrile Reaction_Vessel Reaction at 120°C 4-Fluorobenzonitrile->Reaction_Vessel Piperidin-4-ylmethanol Piperidin-4-ylmethanol Piperidin-4-ylmethanol->Reaction_Vessel Base (K2CO3) Base (K2CO3) Base (K2CO3)->Reaction_Vessel Solvent (DMSO) Solvent (DMSO) Solvent (DMSO)->Reaction_Vessel Workup Aqueous Workup & Extraction Reaction_Vessel->Workup Purification Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

Caption: SNAr Synthesis Workflow.

Route 2: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2][3] This method is particularly advantageous when the aryl halide is less reactive towards SNAr, such as in the case of aryl bromides or iodides.

Reaction Mechanism

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to involve three key steps:

  • Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (e.g., 4-bromobenzonitrile) to form a palladium(II) intermediate.

  • Amine Coordination and Deprotonation: The amine (piperidin-4-ylmethanol) coordinates to the palladium(II) center, followed by deprotonation by a base (e.g., sodium tert-butoxide) to form a palladium-amido complex.

  • Reductive Elimination: The final product is formed through reductive elimination from the palladium-amido complex, regenerating the palladium(0) catalyst.

The choice of ligand is critical for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands such as XPhos or t-BuXPhos often providing excellent results.[4]

Generalized Experimental Protocol
  • Reagents:

    • 4-Bromobenzonitrile (1.0 eq)

    • Piperidin-4-ylmethanol (1.2 eq)

    • Palladium catalyst (e.g., Pd2(dba)3, 1-2 mol%)

    • Phosphine ligand (e.g., XPhos, 2-4 mol%)

    • Base (e.g., Sodium tert-butoxide, 1.5 eq)

    • Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

  • Procedure:

    • In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the palladium catalyst, phosphine ligand, and base.

    • Add the anhydrous, deoxygenated solvent, followed by the 4-bromobenzonitrile and piperidin-4-ylmethanol.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C).

    • Monitor the reaction by TLC or HPLC until the starting material is consumed.

    • Cool the reaction mixture, dilute with a suitable solvent, and filter through a pad of Celite to remove the palladium catalyst.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Logical Flow Diagram

BHA_Route 4-Bromobenzonitrile 4-Bromobenzonitrile Reaction_Vessel_BHA Inert Atmosphere, Heat 4-Bromobenzonitrile->Reaction_Vessel_BHA Piperidin-4-ylmethanol Piperidin-4-ylmethanol Piperidin-4-ylmethanol->Reaction_Vessel_BHA Pd_Catalyst Pd Catalyst (e.g., Pd2(dba)3) Pd_Catalyst->Reaction_Vessel_BHA Ligand Ligand (e.g., XPhos) Ligand->Reaction_Vessel_BHA Base_BHA Base (e.g., NaOtBu) Base_BHA->Reaction_Vessel_BHA Solvent_BHA Anhydrous Solvent (e.g., Toluene) Solvent_BHA->Reaction_Vessel_BHA Workup_BHA Filtration & Aqueous Workup Reaction_Vessel_BHA->Workup_BHA Purification_BHA Column Chromatography Workup_BHA->Purification_BHA Final_Product_BHA This compound Purification_BHA->Final_Product_BHA

Caption: Buchwald-Hartwig Amination Workflow.

Route 3: Reductive Amination

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds.[5] In the context of synthesizing the target molecule, this would involve the reaction of 4-formylbenzonitrile with piperidin-4-ylmethanol, followed by reduction of the resulting iminium ion.

Reaction Mechanism

The reductive amination process typically proceeds in two stages within a single pot:

  • Iminium Ion Formation: The amine (piperidin-4-ylmethanol) reacts with the aldehyde (4-formylbenzonitrile) to form a hemiaminal intermediate, which then dehydrates to form an iminium ion.

  • Reduction: A reducing agent, present in the reaction mixture, reduces the iminium ion to the corresponding amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride. STAB is often preferred due to its mildness and tolerance of a wider range of functional groups.

Plausible Experimental Protocol

A hypothetical, yet chemically sound, protocol for this route would be:

  • Reagents:

    • 4-Formylbenzonitrile (1.0 eq)

    • Piperidin-4-ylmethanol (1.1 eq)

    • Sodium triacetoxyborohydride (STAB) (1.5 eq)

    • Dichloromethane (DCM) or Dichloroethane (DCE) as solvent

    • Acetic acid (catalytic amount)

  • Procedure:

    • Dissolve 4-formylbenzonitrile and piperidin-4-ylmethanol in DCM or DCE.

    • Add a catalytic amount of acetic acid to facilitate iminium ion formation.

    • Stir the mixture at room temperature for a short period (e.g., 30 minutes).

    • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

    • Continue stirring at room temperature and monitor the reaction by TLC or HPLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with the same solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Logical Flow Diagram

RA_Route 4-Formylbenzonitrile 4-Formylbenzonitrile Reaction_Vessel_RA Room Temperature 4-Formylbenzonitrile->Reaction_Vessel_RA Piperidin-4-ylmethanol Piperidin-4-ylmethanol Piperidin-4-ylmethanol->Reaction_Vessel_RA Reducing_Agent Reducing Agent (e.g., STAB) Reducing_Agent->Reaction_Vessel_RA Solvent_RA Solvent (e.g., DCM) Solvent_RA->Reaction_Vessel_RA Workup_RA Aqueous Workup & Extraction Reaction_Vessel_RA->Workup_RA Purification_RA Column Chromatography Workup_RA->Purification_RA Final_Product_RA This compound Purification_RA->Final_Product_RA

Caption: Reductive Amination Workflow.

Comparative Analysis

FeatureNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig AminationReductive Amination
Starting Materials 4-Fluorobenzonitrile, Piperidin-4-ylmethanol4-Bromo/Iodobenzonitrile, Piperidin-4-ylmethanol4-Formylbenzonitrile, Piperidin-4-ylmethanol
Catalyst None (Base mediated)Palladium catalyst and phosphine ligandNone (Stoichiometric reducing agent)
Reaction Conditions High temperature (120 °C)Moderate to high temperature (80-110 °C), inert atmosphereRoom temperature
Reported Yield High (e.g., 94% for a similar compound)[1]Generally high, but substrate and ligand dependentGenerally good to high
Cost-Effectiveness Generally high (no expensive catalyst)Lower (due to palladium catalyst and ligand cost)Moderate (cost of reducing agent)
Scalability Readily scalableCan be challenging due to catalyst cost and removalGenerally scalable
Substrate Scope Limited to activated aryl halidesBroad for aryl halides and aminesBroad for aldehydes/ketones and amines
Safety Considerations High boiling point solvent (DMSO)Air- and moisture-sensitive reagents, flammable solventsUse of borohydride reagents (handle with care)

Conclusion and Recommendations

For the synthesis of this compound, the Nucleophilic Aromatic Substitution (SNAr) route stands out as the most practical and economically viable option for large-scale production. The high reported yield, the absence of expensive and sensitive metal catalysts, and the straightforward reaction setup make it an attractive choice. The primary drawback is the relatively high reaction temperature.

The Buchwald-Hartwig amination offers greater versatility in terms of substrate scope , and it would be the method of choice if 4-fluorobenzonitrile were unavailable or if the aromatic ring were less activated. However, the cost of the palladium catalyst and ligands, as well as the need for stringent inert atmosphere conditions, makes it less appealing for routine, large-scale synthesis of this specific target molecule.

The reductive amination pathway presents a milder alternative in terms of reaction temperature. While plausible, the availability and cost of 4-formylbenzonitrile compared to 4-fluorobenzonitrile would need to be considered. This route could be advantageous if temperature sensitivity of other functional groups on a more complex substrate is a concern.

References

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 7). Buchwald-Hartwig Amination. Wordpress. [Link]

  • National Center for Biotechnology Information. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PubMed Central. [Link]

  • Huang, T. L., Zhang, Q., White, A. T., Queener, S. F., Bartlett, M. S., Smith, J. W., & Donkor, I. O. (1996). Synthesis and evaluation of 4-(1-piperazinyl)- and 4-(1-piperidinyl)benzonitriles as inhibitors of Pneumocystis carinii dihydrofolate reductase. Bioorganic & Medicinal Chemistry Letters, 6(17), 2087-2090.
  • Royal Society of Chemistry. One-pot Solvent-Free Reductive Amination of Aldehydes with a Solidified Amine. [Link]

  • Biotage. Reductive Amination Reaction with UV-Transparent Compounds. [Link]

  • Matassini, C., Clemente, F., & Goti, A. (2014). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2015(3), 1-28.

Sources

Bridging the Gap: A Comparative Guide to the In-Vitro and In-Vivo Efficacy of Piperidine-Containing Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern oncology, the translation of promising in-vitro results into tangible in-vivo efficacy remains a critical hurdle in the drug development pipeline. This guide offers a comprehensive comparison of the in-vitro and in-vivo performance of a representative piperidine-containing compound, 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide, hereafter referred to as Compound 34 (CHMFL-ABL/KIT-155), a potent dual inhibitor of ABL and c-KIT kinases.[1] By dissecting the experimental data and methodologies, we aim to provide researchers, scientists, and drug development professionals with a clearer understanding of the factors influencing the successful transition of a compound from a laboratory curiosity to a potential therapeutic agent.

The 4-(4-(hydroxymethyl)piperidin-1-yl)benzonitrile scaffold and its analogs are prevalent in medicinal chemistry, serving as key intermediates in the synthesis of various therapeutic agents, including those targeting the central nervous system and cancer.[2] The piperidine ring, a saturated heterocycle, is a versatile component that can be modified to optimize a compound's pharmacological properties. The benzonitrile group, on the other hand, is a common pharmacophore in kinase inhibitors, often involved in critical interactions within the ATP-binding pocket of the target enzyme.[3]

This guide will delve into the specifics of Compound 34, a molecule that exemplifies the journey of a piperidine derivative from biochemical assays to animal models of cancer.

In-Vitro Efficacy: Unveiling Potency at the Molecular and Cellular Level

The initial assessment of a drug candidate's potential begins with rigorous in-vitro testing. These experiments are designed to quantify the compound's activity against its intended molecular target and its effect on cancer cells in a controlled environment.

Biochemical Assays: Targeting the Kinase Engine

The primary in-vitro evaluation for a kinase inhibitor involves biochemical assays to determine its direct inhibitory effect on the purified target enzyme. For Compound 34, this meant assessing its ability to block the activity of ABL and c-KIT kinases.

Experimental Protocol: Kinase Inhibition Assay

  • Enzyme and Substrate Preparation: Recombinant ABL and c-KIT kinase domains are purified. A specific peptide substrate for each kinase is prepared in an appropriate assay buffer.

  • Compound Dilution: Compound 34 is serially diluted to a range of concentrations.

  • Kinase Reaction: The kinase, substrate, ATP (adenosine triphosphate), and varying concentrations of Compound 34 are incubated together in a microplate well.

  • Detection: The level of substrate phosphorylation is measured, typically using a luminescence-based or fluorescence-based method.

  • Data Analysis: The concentration of Compound 34 that inhibits 50% of the kinase activity (IC50) is calculated by fitting the data to a dose-response curve.

The results of these assays revealed that Compound 34 is a potent inhibitor of both ABL and c-KIT kinases.[1]

Cellular Assays: Assessing Anti-Proliferative Activity

Following the confirmation of target engagement, the next crucial step is to evaluate the compound's effect on cancer cells. Cellular assays determine the ability of a compound to inhibit the growth and proliferation of cancer cell lines that are dependent on the target kinase.

Experimental Protocol: Cell Proliferation Assay (MTT or CellTiter-Glo)

  • Cell Culture: Cancer cell lines known to be driven by BCR-ABL (e.g., K562 for Chronic Myeloid Leukemia) or c-KIT (e.g., GIST-T1 for Gastrointestinal Stromal Tumors) are cultured under standard conditions.

  • Compound Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of Compound 34 for a specified period (e.g., 72 hours).

  • Viability Assessment: A viability reagent (e.g., MTT or CellTiter-Glo) is added to the wells. This reagent is converted into a detectable product by metabolically active cells.

  • Data Analysis: The signal intensity, which is proportional to the number of viable cells, is measured. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined.

Compound 34 demonstrated strong anti-proliferative effects against these cell lines, indicating that its kinase inhibitory activity translates to a cellular response.[1]

Table 1: Summary of In-Vitro Efficacy of Compound 34

Assay TypeTarget/Cell LineIC50 Value
Biochemical AssayABL Kinase46 nM
Biochemical Assayc-KIT Kinase75 nM
Cellular AssayK562 (CML)Potent Inhibition
Cellular AssayGIST-T1 (GIST)Potent Inhibition

Note: Specific cellular IC50 values were not provided in the abstract, but the study reported "strong antiproliferative activities."[1]

In-Vivo Efficacy: The True Test in a Complex Biological System

While in-vitro data provides a strong foundation, the ultimate test of a drug candidate's potential lies in its performance within a living organism. In-vivo studies, typically conducted in animal models, are essential to assess a compound's pharmacokinetics (how the body processes the drug), pharmacodynamics (how the drug affects the body), and overall anti-tumor efficacy.

Xenograft Mouse Models: Mimicking Human Cancer

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a cornerstone of preclinical cancer research. These models allow for the evaluation of a compound's ability to inhibit tumor growth in a more physiologically relevant setting.

Experimental Protocol: Xenograft Tumor Growth Inhibition Study

  • Cell Implantation: Human cancer cells (e.g., K562 or GIST-T1) are injected subcutaneously into the flank of immunocompromised mice.

  • Tumor Growth: The tumors are allowed to grow to a palpable size.

  • Compound Administration: The mice are then treated with Compound 34, typically administered orally, at various doses and schedules. A control group receives a vehicle solution.

  • Tumor Measurement: Tumor volume is measured regularly using calipers throughout the study.

  • Data Analysis: The tumor growth in the treated groups is compared to the control group to determine the extent of tumor growth inhibition.

In such a model, Compound 34 was shown to effectively suppress tumor progression, demonstrating its in-vivo anti-cancer activity.[1]

Table 2: Summary of In-Vivo Efficacy of Compound 34

Animal ModelCancer TypeOutcome
K562 XenograftChronic Myeloid Leukemia (CML)Effective tumor progression suppression
GIST-T1 XenograftGastrointestinal Stromal Tumors (GISTs)Effective tumor progression suppression

Visualizing the Path to Efficacy

To better understand the processes involved in evaluating a compound like Compound 34, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

cluster_0 BCR-ABL Signaling Pathway BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2 GRB2 BCR_ABL->GRB2 P SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Proliferation Cell Proliferation & Survival ERK->Proliferation Compound34 Compound 34 Compound34->BCR_ABL Inhibition

Caption: BCR-ABL signaling pathway and the inhibitory action of Compound 34.

cluster_1 In-Vitro to In-Vivo Efficacy Workflow Biochemical Biochemical Assays (Kinase Inhibition, IC50) Cellular Cellular Assays (Proliferation, Apoptosis, IC50) Biochemical->Cellular PK_PD Pharmacokinetics & Pharmacodynamics in Mice Cellular->PK_PD Xenograft Xenograft Efficacy Studies (Tumor Growth Inhibition) PK_PD->Xenograft Lead_Opt Lead Optimization Xenograft->Lead_Opt Candidate Clinical Candidate Lead_Opt->Candidate

Caption: A simplified workflow from in-vitro screening to in-vivo validation.

Conclusion: From Bench to Bedside, A Challenging but Rewarding Journey

The successful translation of in-vitro potency to in-vivo efficacy, as demonstrated by compounds like CHMFL-ABL/KIT-155, is a testament to a rigorous and well-designed drug discovery process. While potent in-vitro activity is a prerequisite, it is not a guarantee of in-vivo success. Factors such as oral bioavailability, metabolic stability, and off-target effects can all influence a compound's performance in a complex biological system.

This guide highlights the importance of a multi-faceted approach to drug evaluation, where in-vitro and in-vivo studies are not seen as separate hurdles but as interconnected components of a comprehensive assessment. The journey of a this compound derivative, or any other drug candidate, from the laboratory to the clinic is fraught with challenges, but a thorough understanding of the principles outlined here can significantly increase the probability of success.

References

  • National Center for Biotechnology Information. 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile. PubChem Compound Summary for CID 138642.
  • BenchChem.
  • Wang, Q., et al. (2017). Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. Journal of Medicinal Chemistry, 60(1), 273–289.

Sources

A Strategic Guide to the Cross-Reactivity and Pharmacological Profiling of 4-(4-(Hydroxymethyl)piperidin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: De-risking a Novel Chemical Entity

4-(4-(Hydroxymethyl)piperidin-1-yl)benzonitrile is a synthetic compound featuring a benzonitrile moiety linked to a piperidine ring. Structural motifs like these are prevalent in a wide array of pharmacologically active agents, including enzyme inhibitors and ligands for G-protein coupled receptors (GPCRs), particularly those active in the central nervous system[1][2][3]. While this compound is commercially available as a chemical intermediate, its specific biological targets and potential for cross-reactivity are not extensively documented in public literature.

This guide presents a comprehensive, tiered strategy for the pharmacological characterization of this compound. Our objective is twofold: first, to identify potential primary biological targets, and second, to proactively uncover off-target interactions, or cross-reactivity. This early-stage profiling is a cornerstone of modern drug discovery, serving as an essential tool to predict potential clinical adverse effects, mitigate development risks, and reduce late-stage project attrition[4][5]. By systematically evaluating the compound against a broad range of biologically relevant targets, we can build a robust pharmacological profile to guide future development and optimization efforts.

The Rationale for a Tiered Profiling Strategy

When faced with a novel compound of unknown activity, a tiered screening approach offers the most efficient and cost-effective path to building a comprehensive pharmacological profile. This strategy prioritizes the early identification of significant liabilities before committing resources to more intensive studies. Our proposed workflow progresses from broad, cost-effective screening to more focused, in-depth characterization of identified interactions.

G cluster_0 Tier 1: Broad Liability Assessment cluster_1 Tier 2: Expanded Target Class Screening cluster_2 Tier 3: Hit Confirmation & Functional Validation T1 Broad Safety Panel Screen (e.g., SafetyScreen44) Single High Concentration (10 µM) T2 Comprehensive Kinase Panel (e.g., KinomeSCAN) ~400 Kinases, % Inhibition T1->T2 If Tier 1 is clean or to identify primary targets T3_Dose Dose-Response Assays (IC50 / Ki Determination) T1->T3_Dose If significant hits (>50% inhibition) are observed in Tier 1 T2->T3_Dose If significant hits are observed in Tier 2 T3_Func Functional Assays (Agonist / Antagonist Mode) T3_Dose->T3_Func Confirm biological effect

Caption: A tiered workflow for compound profiling.

PART 1: Broad Safety & Liability Profiling (Tier 1)

Objective & Rationale

The primary goal of Tier 1 is to rapidly identify potential off-target liabilities by screening the compound against a panel of receptors, ion channels, and transporters known to be associated with adverse drug reactions (ADRs).[6][7] We utilize a standardized panel, such as the Eurofins SafetyScreen44, which provides broad target coverage in a cost-effective manner.[8] Screening is performed at a single, high concentration (typically 10 µM) to maximize the chances of detecting even weak interactions, which can then be prioritized for further investigation.[9] A result showing greater than 50% inhibition of radioligand binding is considered a significant "hit" worthy of follow-up.[8]

Experimental Protocol: Radioligand Binding Assay
  • Compound Preparation: this compound is dissolved in 100% DMSO to create a 10 mM stock solution. Serial dilutions are prepared as required.

  • Assay Plate Preparation: The test compound is added to assay plates to a final concentration of 10 µM. Control wells containing vehicle (DMSO) and a known reference compound for each target are included.

  • Reaction Mixture: A reaction mixture containing a specific radioligand and a membrane preparation (or whole cells) expressing the target receptor is prepared in an appropriate assay buffer.

  • Incubation: The reaction mixture is added to the assay plates and incubated at a specific temperature for a defined period to allow binding to reach equilibrium.

  • Termination & Separation: The binding reaction is terminated by rapid filtration through a glass fiber filter mat, separating the bound radioligand from the unbound. The filter is washed multiple times with ice-cold buffer.

  • Detection: The radioactivity retained on the filter is quantified using a scintillation counter.

  • Data Analysis: The specific binding of the radioligand is calculated by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled competing ligand) from total binding. The effect of the test compound is expressed as the percent inhibition of specific binding.

Hypothetical Data Summary: Tier 1 Safety Panel

The following table presents hypothetical results for this compound screened at 10 µM.

TargetTarget ClassRadioligand% Inhibition of Control Specific BindingInterpretation
5-HT₂B (human) GPCR (Serotonin) [³H]LSD 85% Significant Hit
Alpha 1A (human) GPCR (Adrenergic) [³H]Prazosin 62% Significant Hit
Dopamine D₂ (human)GPCR (Dopamine)[³H]Spiperone15%Not Significant
Histamine H₁ (human)GPCR (Histamine)[³H]Pyrilamine-5%Not Significant
hERGIon Channel[³H]Astemizole21%Not Significant
Muscarinic M₁ (human)GPCR (Cholinergic)[³H]Pirenzepine8%Not Significant
... (and 38 other targets)......< 25%Not Significant

Interpretation of Tier 1 Results: In this hypothetical screen, the compound shows significant interaction with the serotonin 5-HT₂B and adrenergic alpha 1A receptors. The 5-HT₂B receptor is a known safety liability, with agonist activity linked to valvular heart disease. Therefore, this interaction requires immediate follow-up to determine the functional consequence (agonist vs. antagonist) and potency (IC₅₀). The alpha 1A adrenergic interaction could have implications for blood pressure regulation and warrants further investigation.

PART 2: Kinase Selectivity Profiling (Tier 2)

Objective & Rationale

The human kinome represents a large and structurally related family of enzymes that are common off-targets for small molecule drugs, primarily due to the conserved nature of the ATP-binding pocket.[10][11] Unintended kinase inhibition can lead to unforeseen toxicities or polypharmacology. A broad kinase panel screen is therefore a critical step to assess selectivity.[12][13] This screen can reveal both potential off-target liabilities and identify novel, therapeutically relevant kinase targets.

Experimental Protocol: Kinase Activity Assay (e.g., Z'-LYTE®)
  • Compound Preparation: As described in Tier 1.

  • Kinase Reaction: The test compound (e.g., at 1 µM and 10 µM) is incubated with a specific kinase, a suitable peptide substrate, and ATP in the reaction buffer.

  • Development: After the kinase reaction, a development reagent containing a site-specific protease is added. The protease only cleaves the non-phosphorylated peptide substrate.

  • Detection: Cleavage of the non-phosphorylated substrate disrupts Förster Resonance Energy Transfer (FRET) between two fluorophores on the peptide, leading to a change in the fluorescence emission ratio. This ratio is used to calculate the percentage of phosphorylated substrate.

  • Data Analysis: The activity of the test compound is reported as the percent inhibition of kinase activity relative to a vehicle (DMSO) control.

Hypothetical Data Summary: Tier 2 Kinase Panel (Selected Kinases)

The following table shows hypothetical results for the compound screened at 1 µM.

Kinase TargetKinase Family% Inhibition @ 1 µMInterpretation
AURKA Ser/Thr Kinase 78% Significant Hit
ABL1Tyr Kinase12%Not Significant
EGFRTyr Kinase5%Not Significant
PIK3CALipid Kinase25%Weak Interaction
SRCTyr Kinase9%Not Significant
VEGFR2Tyr Kinase18%Not Significant

Interpretation of Tier 2 Results: The data suggests a potential interaction with Aurora Kinase A (AURKA), a key regulator of mitosis. This could be a desirable activity if pursuing an oncology indication, or a significant liability otherwise. This hit should be prioritized for dose-response determination to understand the potency of the interaction.

PART 3: Hit Validation and Functional Characterization (Tier 3)

Objective & Rationale

The hits identified in the broad, single-concentration screens of Tier 1 and Tier 2 must be confirmed and quantified.[12] This involves generating dose-response curves to determine the potency (IC₅₀ or Kᵢ) of the interactions. Furthermore, since binding does not always equate to function, it is critical to progress to functional assays to understand whether the compound acts as an agonist, antagonist, or inverse agonist at the identified targets.[5] This functional information is crucial for accurately predicting the compound's physiological effects.

G cluster_0 5-HT₂B Receptor Signaling Compound This compound Receptor 5-HT₂B Receptor Compound->Receptor Binds to receptor (Agonist or Antagonist?) Gq Gαq Receptor->Gq Activates PLC PLC Gq->PLC IP3 IP₃ & DAG PLC->IP3 Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC PKC Activation IP3->PKC

Caption: Potential 5-HT₂B receptor signaling pathway.

Comparative Data: Dose-Response Analysis

Based on our hypothetical hits, dose-response studies would be conducted. The results are summarized below for comparison.

TargetAssay TypeResult (IC₅₀ / EC₅₀)Functional ModeImplication
5-HT₂BCa²⁺ Flux Functional AssayEC₅₀ = 750 nMAgonistHigh Risk: Potential for valvular heart disease.
Alpha 1ARadioligand BindingIC₅₀ = 1.2 µMAntagonist (Predicted)Moderate Risk: Potential for hypotension.
AURKAEnzymatic ActivityIC₅₀ = 980 nMInhibitorPotential anti-proliferative effect.

Conclusion and Path Forward

This comprehensive profiling guide outlines a systematic, evidence-based approach to characterizing the pharmacological profile of this compound. Our hypothetical results demonstrate how this tiered strategy can efficiently identify both potential therapeutic targets and significant safety liabilities.

The identification of potent 5-HT₂B agonist activity (EC₅₀ = 750 nM) represents a serious safety concern that would likely halt the progression of this specific compound for most therapeutic indications. The moderate affinity for the alpha 1A adrenergic receptor and inhibition of AURKA provide further crucial data points.

For drug development professionals, this profile serves as a critical decision-making tool. The next steps would involve:

  • Risk Assessment: Evaluating if the identified off-target activities are acceptable for the intended therapeutic application.

  • Structure-Activity Relationship (SAR) Studies: If a primary target were identified and deemed valuable, medicinal chemistry efforts would be initiated to modify the structure of the compound to eliminate or reduce the affinity for 5-HT₂B and other off-targets while retaining on-target potency.

By investing in broad pharmacological profiling early in the discovery process, researchers can make more informed decisions, prioritize resources effectively, and ultimately develop safer and more effective medicines.

References

  • Reaction Biology. In Vitro Safety Pharmacology Services.[Link]

  • Whitebread, S., et al. (2005). Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. Drug Discovery Today. [Link]

  • Eurofins Discovery. Industry-leading In Vitro Safety Pharmacology Profiling.[Link]

  • ICE Bioscience. Safety Pharmacology Profiling.[Link]

  • Gao, Y., et al. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. [Link]

  • van der Worp, H. B., et al. (2010). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Critical Reviews in Oncology/Hematology. [Link]

  • European Pharmaceutical Review. (2006). In vitro safety pharmacology profiling.[Link]

  • Vittorio, J. (2008). Kinase selectivity profiling by inhibitor affinity chromatography. Expert Opinion on Drug Discovery. [Link]

  • Fry, D. C., & Vassilev, L. (2005). Measuring and interpreting the selectivity of protein kinase inhibitors. Current Opinion in Drug Discovery & Development. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.[Link]

  • MySkinRecipes. 4-((3-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile.[Link]

  • Angene Chemical. 4-[[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]methyl]benzonitrile.[Link]

  • MySkinRecipes. 4-((4-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile.[Link]

  • Xu, G. B., et al. (2010). 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • PubChem. 4-[4-(4-Chloro-3-trifluoromethyl-phenyl)-4-hydroxy-piperidin-1-ylmethyl]-benzonitrile.[Link]

  • Roberts, S. A., et al. (2019). Safety screening in early drug discovery: An optimized assay panel. Vascular Pharmacology. [Link]

  • Eurofins Discovery. (2014). Eurofins Cerep-Panlabs: ADME-Tox Profiling in Drug Discovery. YouTube. [Link]

  • Eurofins Discovery. Specialized In Vitro Safety Pharmacology Profiling Panels.[Link]

  • ResearchGate. Chemical structure of benzonitrile derivatives investigated.[Link]

  • ResearchGate. Safety screening in early drug discovery: An optimized assay panel.[Link]

  • Xu, G. B., et al. (2010). 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile. PubMed. [Link]

  • Vanover, K. E., et al. (2006). Pharmacological and Behavioral Profile of... a Novel 5-Hydroxytryptamine2A Receptor Inverse Agonist. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Schrijvers, R., et al. (2020). Cross-reactivity among iodinated contrast agents: should we be concerned? Insights into Imaging. [Link]

  • bioRxiv. (2020). Supplementary Table 1. Results of the Eurofin Cerep Safety-Screen 44 Panel (receptors and ion channels).[Link]

  • Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry. [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.[Link]

  • PubChem. Benzonitrile, 4-(4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl)-3-(hydroxymethyl)-, hydrobromide (1:1).[Link]

Sources

A Comparative Benchmarking Guide: 4-(4-(Hydroxymethyl)piperidin-1-yl)benzonitrile as a Novel Monoamine Oxidase B Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quest for novel therapeutics for neurodegenerative diseases is a paramount challenge in modern medicinal chemistry. A promising strategy in this endeavor is the inhibition of monoamine oxidase B (MAO-B), an enzyme implicated in the oxidative stress and neuronal damage observed in conditions such as Parkinson's disease. This guide provides a comprehensive benchmarking analysis of a novel compound, 4-(4-(Hydroxymethyl)piperidin-1-yl)benzonitrile, against established MAO-B inhibitors, Selegiline and Rasagiline. We will delve into the scientific rationale for this comparison, present detailed experimental protocols for a head-to-head evaluation, and offer insights into the potential of this new chemical entity.

The core structure of this compound, featuring a piperidine ring linked to a benzonitrile moiety, is prevalent in a multitude of biologically active compounds. The piperidine scaffold is a well-established pharmacophore in central nervous system (CNS) drug discovery, known to impart favorable pharmacokinetic properties.[1][2] The benzonitrile group, on the other hand, is recognized for its ability to participate in key binding interactions and is a feature of several enzyme inhibitors.[3][4] The combination of these two moieties suggests a strong potential for CNS activity, with a plausible mechanism of action being enzyme inhibition. Notably, several piperidine derivatives have demonstrated potent and selective inhibition of MAO-B, an enzyme that plays a crucial role in the degradation of dopamine.[5][6]

This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel therapies for neurodegenerative disorders.

Scientific Rationale: Targeting Monoamine Oxidase B

Monoamine oxidase B is a flavin-containing enzyme located in the outer mitochondrial membrane of various cells, with a high concentration in the glial cells of the brain.[5] Its primary function is the oxidative deamination of several monoamine neurotransmitters, including dopamine. In neurodegenerative conditions like Parkinson's disease, the progressive loss of dopaminergic neurons leads to a decline in motor function. By inhibiting MAO-B, the breakdown of dopamine is reduced, thereby increasing its availability in the synaptic cleft and alleviating motor symptoms. Furthermore, the catalytic activity of MAO-B generates reactive oxygen species (ROS), which contribute to oxidative stress and neuronal cell death. Inhibition of MAO-B can, therefore, also exert a neuroprotective effect.

The selection of Selegiline and Rasagiline as benchmark drugs is based on their established clinical efficacy and their status as selective, irreversible inhibitors of MAO-B. They represent the gold standard against which any new MAO-B inhibitor must be compared.

Comparative Pharmacological Profile

The following table summarizes the key pharmacological parameters of the benchmark drugs and provides a target profile for this compound.

ParameterSelegilineRasagilineThis compound (Target Profile)
Mechanism of Action Irreversible, selective MAO-B inhibitorIrreversible, selective MAO-B inhibitorSelective MAO-B inhibitor (reversible or irreversible)
Potency (IC50 for MAO-B) ~30 nM~5 nM< 50 nM
Selectivity (MAO-A/MAO-B IC50 ratio) > 30> 100> 100
Clinical Use Parkinson's disease, Major depressive disorderParkinson's diseasePotential for Parkinson's disease and other neurodegenerative disorders
Key Structural Features PropargylamineAminoindanPiperidine-benzonitrile

Experimental Protocols for Head-to-Head Benchmarking

To rigorously evaluate the potential of this compound as a selective MAO-B inhibitor, a series of in vitro and in vivo experiments are proposed.

In Vitro MAO Inhibition Assay

This assay will determine the potency and selectivity of the test compound against human MAO-A and MAO-B.

Protocol:

  • Enzyme Source: Recombinant human MAO-A and MAO-B expressed in a suitable cell line (e.g., baculovirus-infected insect cells).

  • Substrate: Kynuramine for MAO-A and benzylamine for MAO-B.

  • Detection Method: A fluorescence-based assay that measures the production of 4-hydroxyquinoline from kynuramine or hydrogen peroxide from the oxidation of benzylamine.

  • Procedure: a. Prepare a series of dilutions of the test compound, Selegiline, and Rasagiline. b. In a 96-well plate, add the enzyme, the test compound (or vehicle control), and pre-incubate for a specified time (e.g., 15 minutes) at 37°C. c. Initiate the reaction by adding the substrate. d. Incubate for a defined period (e.g., 30 minutes) at 37°C. e. Stop the reaction and measure the fluorescence intensity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 values for both MAO-A and MAO-B using non-linear regression analysis. The selectivity index is calculated as the ratio of IC50 (MAO-A) / IC50 (MAO-B).

Causality Behind Experimental Choices: The use of recombinant human enzymes ensures the relevance of the data to human physiology. The choice of specific substrates and a fluorescence-based detection method provides a sensitive and high-throughput means of assessing enzyme activity.

In Vivo Neuroprotection Model (MPTP-induced Parkinsonism in Mice)

This model will assess the ability of the test compound to protect against dopamine neuron degeneration.

Protocol:

  • Animal Model: C57BL/6 mice.

  • Neurotoxin: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).

  • Treatment Groups: a. Vehicle control b. MPTP + vehicle c. MPTP + this compound (various doses) d. MPTP + Selegiline (positive control)

  • Procedure: a. Administer the test compound or vehicle orally for a specified period (e.g., 7 days). b. On day 3, administer MPTP intraperitoneally. c. Continue daily treatment with the test compound or vehicle. d. At the end of the study, sacrifice the animals and collect brain tissue.

  • Endpoint Analysis: a. Neurochemical Analysis: Measure the levels of dopamine and its metabolites (DOPAC and HVA) in the striatum using high-performance liquid chromatography (HPLC). b. Immunohistochemistry: Stain brain sections for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to assess neuronal survival in the substantia nigra.

  • Data Analysis: Compare the neurochemical and histological outcomes between the different treatment groups.

Causality Behind Experimental Choices: The MPTP mouse model is a well-validated and widely used model of Parkinson's disease that recapitulates the key pathological features of the human disease, including the loss of dopaminergic neurons. The chosen endpoints provide a direct measure of neuroprotection.

Visualizing the Scientific Framework

To better illustrate the underlying concepts and experimental designs, the following diagrams are provided.

G cluster_0 Mechanism of MAO-B in Neurodegeneration cluster_1 Therapeutic Intervention Dopamine Dopamine DOPAC DOPAC Dopamine->DOPAC MAO-B HVA HVA DOPAC->HVA MAO-B MAO-B Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) MAO-B->Reactive Oxygen Species (ROS) ROS ROS Neuronal Damage Neuronal Damage ROS->Neuronal Damage This compound This compound This compound->MAO-B Inhibition

Caption: Signaling pathway of MAO-B in dopamine metabolism and neurodegeneration.

G Start Start In Vitro Assay In Vitro Assay Start->In Vitro Assay Potency & Selectivity In Vivo Model In Vivo Model Start->In Vivo Model Neuroprotection Data Analysis Data Analysis In Vitro Assay->Data Analysis In Vivo Model->Data Analysis Conclusion Conclusion Data Analysis->Conclusion Comparative Efficacy

Caption: Experimental workflow for benchmarking the novel compound.

Conclusion and Future Directions

This guide has outlined a comprehensive framework for the preclinical evaluation of this compound as a potential selective MAO-B inhibitor. The proposed experiments will provide crucial data on its potency, selectivity, and neuroprotective efficacy in comparison to the established drugs Selegiline and Rasagiline. Positive outcomes from these studies would warrant further investigation, including detailed pharmacokinetic and toxicological profiling, to fully elucidate its therapeutic potential for the treatment of Parkinson's disease and other neurodegenerative disorders. The unique structural features of this compound may offer advantages in terms of safety, tolerability, or disease-modifying effects, making it a compelling candidate for further drug development.

References

  • Finberg, J. P., & Rabey, J. M. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology, 7, 340. [Link]

  • Youdim, M. B., & Bakhle, Y. S. (2006). Monoamine oxidase: isoforms and their selective inhibitors in treating diseases. British Journal of Pharmacology, 147 Suppl 1(Suppl 1), S287–S296. [Link]

  • Tripathi, A. C., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega, 8(41), 37689–37713. [Link]

  • Fleming, J. S., & Fowler, C. J. (2017). The continuing story of monoamine oxidase inhibitors. Neurotherapeutics, 14(4), 1039-1047. [Link]

  • Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease. Nature Protocols, 2(1), 141–151. [Link]

  • Daina, A., & Zoete, V. (2016). A BOILED-Egg To Predict Gastrointestinal Absorption and Brain Penetration of Small Molecules. ChemMedChem, 11(11), 1117–1121. [Link]

  • Wouters, J. (1998). Structural aspects of monoamine oxidase and its inhibition. Current Medicinal Chemistry, 5(2), 137-162. [Link]

  • Abdel-Hafez, A. A., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-11. [Link]

  • O'Brien, E. M., et al. (2005). Selective monoamine oxidase B inhibitors: a review of their therapeutic potential. CNS Drugs, 19(9), 779-793. [Link]

  • Edmondson, D. E., et al. (2004). Structure and mechanism of monoamine oxidase. Current Medicinal Chemistry, 11(15), 1983-1993. [Link]

Sources

Comparative Guide: Enantioselective Synthesis and Separation of 4-(4-(Hydroxymethyl)piperidin-1-yl)benzonitrile Stereoisomers

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical comparison of modern strategies for obtaining enantiomerically pure 4-(4-(hydroxymethyl)piperidin-1-yl)benzonitrile. The chiral piperidine scaffold is a privileged structural motif, frequently appearing in a wide range of pharmaceuticals and biologically active compounds.[1] The specific three-dimensional arrangement of substituents on the piperidine ring is often a critical determinant of a molecule's biological activity, selectivity, and overall efficacy.[1] Consequently, developing robust and efficient methods for the asymmetric synthesis and separation of these stereoisomers is of paramount importance in medicinal chemistry and drug discovery.[2][3]

We will explore and contrast state-of-the-art enantioselective synthesis techniques with established chiral separation methodologies, providing the causal insights behind experimental choices and supporting data to guide your strategic decisions in the laboratory and during process development.

Part 1: Enantioselective Synthesis Strategies

The direct synthesis of a single enantiomer is often the most elegant and atom-economical approach. Modern asymmetric catalysis has provided powerful tools to achieve this, transforming simple, achiral starting materials into complex, enantiomerically enriched products.

Strategy 1: Rhodium-Catalyzed Asymmetric Reductive Heck Reaction

A significant advancement in the synthesis of chiral piperidines involves the rhodium-catalyzed asymmetric reductive Heck reaction.[1] This method constructs the chiral center during the cyclization event, offering high levels of stereocontrol. The causality behind this choice lies in the catalyst's ability to create a chiral environment that favors the formation of one enantiomer over the other during the key C-C bond-forming step.

Workflow for Asymmetric Reductive Heck Reaction:

cluster_synthesis Acyclic Precursor Synthesis cluster_cyclization Asymmetric Cyclization A 4-Aminobenzonitrile C Acyclic Amine Precursor A->C N-Alkylation B Allylic Halide/Alcohol B->C D Acyclic Amine Precursor G Enantiomerically Enriched Piperidine Product D->G E Chiral Rh-Catalyst (e.g., Rh/(R)-BINAP) E->G Heck Reaction F Reductant (e.g., H2 or Formate) F->G

Figure 1: Asymmetric Reductive Heck Reaction Workflow.

Experimental Protocol: Representative Asymmetric Reductive Transamination

This related protocol for a rhodium-catalyzed process illustrates the general conditions.[3]

  • Catalyst Preparation: To a reaction vial, add the pyridinium salt (1.0 equiv), a chiral primary amine (e.g., (R)-1-phenylethylamine, 10.0 equiv), and the rhodium catalyst (e.g., [Cp*RhCl₂]₂, 1 mol%).

  • Reaction Setup: Seal the vial and add the solvent system (e.g., CH₂Cl₂/H₂O, 15:1) followed by a reductant such as formic acid (24.0 equiv).

  • Incubation: Stir the reaction mixture at a controlled temperature (e.g., 40 °C) for 22-24 hours.

  • Work-up: Quench the reaction with a saturated aqueous solution of NaHCO₃ and extract the product with an organic solvent like CH₂Cl₂.

  • Purification: Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by flash column chromatography to afford the desired chiral piperidine.[3]

Strategy 2: Radical-Mediated δ C-H Cyanation

A cutting-edge approach bypasses the need for pre-functionalized precursors by directly functionalizing a C-H bond on an acyclic amine. This strategy leverages a chiral copper catalyst to intercept a radical intermediate in a variant of the Hofmann-Löffler-Freytag (HLF) reaction, forming the piperidine ring with high enantioselectivity.[4] This method is particularly powerful as it builds the heterocycle from simple linear amines in a (5+1) synthetic disconnection.[4]

Logical Flow for C-H Functionalization:

A Acyclic Amine B N-Centered Radical Generation A->B C Intramolecular 1,5-Hydrogen Atom Transfer (HAT) B->C D δ C-Centered Radical C->D E Chiral Cu-Catalyst Interception + Cyanide Source D->E F Enantioenriched δ-Amino Nitrile E->F G Cyclization/Reduction F->G H Chiral Piperidine Product G->H

Figure 2: Enantioselective Radical C-H Cyanation Pathway.

Comparative Analysis of Synthesis Methods
Synthesis StrategyTypical Enantiomeric Excess (ee)Key AdvantagesKey Disadvantages
Asymmetric Reductive Heck >95%High stereocontrol, convergent.[1]Requires specific unsaturated precursors, catalyst cost.
Radical δ C-H Cyanation 90-99%Uses simple acyclic amines, novel disconnection.[4]Mechanistically complex, may have substrate scope limitations.
Classical Resolution Up to >99% (after crystallization)Methodologically simple, well-established.[5]Theoretical max yield of 50% per enantiomer, requires stoichiometric resolving agent.

Part 2: Chiral Separation Techniques

When a racemic mixture is synthesized or when enantiopurity from an asymmetric synthesis needs to be enhanced, chiral separation is the method of choice. This approach physically separates the two enantiomers based on their differential interactions with a chiral environment.

Technique 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for both analytical and preparative separation of enantiomers.[6][7] The principle relies on a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers. The difference in stability of these complexes leads to different retention times, enabling separation.[6] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are exceptionally versatile and widely used for this purpose.[8]

Workflow for Chiral HPLC Method Development:

A Dissolve Racemic Mixture in Mobile Phase B Inject onto Chiral HPLC Column (CSP) A->B C Isocratic Elution (e.g., Hexane/IPA) B->C D UV Detection C->D E Separated Enantiomer Peaks on Chromatogram D->E F Collect Fractions (Preparative Scale) E->F

Figure 3: General Workflow for Chiral HPLC Separation.

Experimental Protocol: Chiral HPLC Separation

  • Column and Mobile Phase Screening: Screen several polysaccharide-based CSPs (e.g., Chiralpak® series, Lux® series) with standard mobile phases (e.g., n-Hexane/Isopropanol, n-Hexane/Ethanol) to identify promising conditions.

  • Method Optimization: Once initial separation is observed, optimize the mobile phase composition (ratio of polar to non-polar solvent) and flow rate to achieve baseline resolution (Rs > 1.5).

  • Sample Preparation: Dissolve the racemic this compound in the optimized mobile phase to a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample onto the column equilibrated with the mobile phase. Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).

  • Scale-Up (Optional): For preparative separation, transition to a larger diameter column with the same CSP. Increase the sample load and flow rate proportionally to isolate multi-milligram to gram quantities of each enantiomer.

Technique 2: Classical Resolution via Diastereomeric Salt Formation

This traditional but effective method involves reacting the racemic piperidine (which is basic) with an enantiomerically pure chiral acid. This reaction forms a pair of diastereomeric salts, which have different physical properties, most notably solubility.

Experimental Protocol: Classical Resolution

  • Resolving Agent Selection: Choose a commercially available, enantiopure acid such as di-benzoyl-L-tartaric acid or (S)-mandelic acid.[5]

  • Salt Formation: Dissolve the racemic piperidine derivative in a suitable solvent (e.g., ethanol, methanol, or acetone). Add a solution of the chiral resolving agent (typically 0.5 to 1.0 equivalents).

  • Crystallization: Allow the solution to cool slowly. One of the diastereomeric salts will preferentially crystallize due to its lower solubility in the chosen solvent system.

  • Isolation: Collect the crystals by filtration. The optical purity can often be enhanced by recrystallizing the diastereomeric salt.[5]

  • Liberation of Free Base: Treat the purified diastereomeric salt with a base (e.g., NaOH or NaHCO₃) to break the salt and liberate the enantiomerically enriched free piperidine, which can then be extracted.

Comparative Analysis of Separation Methods
Separation TechniqueResolution PrincipleKey AdvantagesKey Disadvantages
Chiral HPLC Differential interaction with a CSP.[6]Broad applicability, high-resolution, both analytical & preparative.[7]High cost of CSPs and solvents, requires specialized equipment.
Classical Resolution Differential solubility of diastereomeric salts.[5][9]Inexpensive, scalable, technologically simple.Trial-and-error for solvent/agent, max 50% yield for one enantiomer, may require multiple recrystallizations.

Conclusion and Recommendations

The choice between enantioselective synthesis and chiral separation is dictated by project-specific needs, including scale, cost, timeline, and available expertise.

  • For early-stage discovery and rapid access to both enantiomers for biological testing, chiral HPLC separation of a racemate is often the most pragmatic and fastest approach.

  • For large-scale synthesis and process development, an enantioselective catalytic method like an asymmetric Heck reaction or C-H functionalization is superior due to its higher efficiency and atom economy, avoiding the 50% theoretical yield limit of classical resolution.

Ultimately, a hybrid approach is often employed, where an asymmetric synthesis provides an enantiomerically enriched product (>90% ee), which is then "polished" to >99.5% ee using preparative chiral HPLC. This leverages the efficiency of catalysis with the high-fidelity purification of chromatography.

References

  • BenchChem. (2025). Asymmetric Synthesis of Chiral 3-Substituted Piperidines: Application Notes and Protocols for Researchers. BenchChem.
  • Organic & Biomolecular Chemistry. (n.d.). Asymmetric synthesis of substituted NH-piperidines from chiral amines. Royal Society of Chemistry.
  • Zhang, Z., et al. (n.d.). Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation. National Institutes of Health (PMC).
  • BenchChem. (2025). Asymmetric Synthesis of Chiral Piperidine Compounds: Application Notes and Protocols. BenchChem.
  • Google Patents. (2002). WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives.
  • Google Patents. (2008). US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
  • Encyclopedia of Pharmaceutical Science and Technology. (n.d.). Chiral Drug Separation. Taylor & Francis.
  • Ilisz, I., et al. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). National Institutes of Health (PMC).
  • Inam, R., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI.

Sources

A Head-to-Head Comparison of Benzonitrile Derivatives in Kinase Assays: Targeting the Janus Kinase (JAK) Family

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of JAKs and the Rise of Targeted Inhibitors

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases comprising four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1] These enzymes are pivotal in signal transduction pathways initiated by cytokines and growth factors, making them central players in immune response and hematopoiesis.[2][3] The JAK-STAT (Signal Transducer and Activator of Transcription) pathway, a principal signaling mechanism for numerous cytokine receptors, is crucial for the regulation of gene expression involved in inflammation and immunity.[1][2]

Dysregulation of JAK-STAT signaling is implicated in a host of autoimmune diseases and myeloproliferative neoplasms.[4][5][6] This has made the JAK family a highly attractive target for therapeutic intervention.[4][5][6] Small molecule inhibitors, many of which feature a benzonitrile or a related cyano group, have been developed to compete with ATP at the kinase catalytic site, thereby blocking downstream signaling.[3][7] This guide focuses on a head-to-head comparison of such derivatives, using the JAK family as a prime example of their therapeutic application.

The Benzonitrile Moiety in Kinase Inhibition

The nitrile group (–C≡N) is a key pharmacophore in many potent kinase inhibitors. Its strong electron-withdrawing properties and ability to act as a hydrogen bond acceptor allow it to form critical interactions within the ATP-binding pocket of kinases. In the context of JAK inhibitors, this moiety often interacts with specific residues in the hinge region or other parts of the active site, contributing to both the potency and selectivity of the compound. The development of selective JAK inhibitors aims to provide more targeted therapy with improved efficacy and reduced side effects compared to pan-JAK inhibitors.[1]

Head-to-Head Comparison of Benzonitrile-Containing JAK Inhibitors

Several JAK inhibitors, either approved for clinical use or in development, incorporate a nitrile group in their structure. Their performance in kinase assays reveals important distinctions in potency and selectivity. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of these inhibitors.[8]

InhibitorJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Key Structural Feature
Ruxolitinib 3.3[9]2.8[9]428[9]19[9]Pyrrolo[2,3-d]pyrimidine core with a propanenitrile side chain[10]
Baricitinib 5.9[11]5.7[11]>400[11]53[11]Pyrrolo[2,3-d]pyrimidine core with an azetidine-containing side chain
Tofacitinib Varies by assayVaries by assayPrimary TargetPartial InhibitionPyrrolo[2,3-d]pyrimidine core, primarily inhibits JAK1 and JAK3[2][12]
Delgocitinib 2.8[11]2.6[11]13[11]58[11]A pan-JAK inhibitor with a distinct tetracyclic scaffold

Note: IC50 values can vary between different assay formats (e.g., biochemical vs. cell-based) and conditions. The data presented here is for comparative purposes, drawn from in vitro enzymatic assays.[8]

Analysis of Selectivity:

  • Ruxolitinib and Baricitinib exhibit high potency against JAK1 and JAK2, with significantly less activity against JAK3.[10][11][13] This dual JAK1/JAK2 inhibition is effective in treating myelofibrosis and other conditions.[14][15]

  • Tofacitinib was designed as a JAK3 inhibitor but also potently inhibits JAK1.[2][12] This profile is thought to be key to its efficacy in treating rheumatoid arthritis and other autoimmune disorders.[16][17]

  • Delgocitinib is considered a pan-JAK inhibitor, showing potent activity against all four JAK family members.[11]

Structure-Activity Relationship (SAR) Insights

The development of selective JAK inhibitors is a testament to the power of structure-guided drug design.[18][19][20] SAR studies have shown that subtle modifications to the chemical scaffold can dramatically alter the selectivity profile. For instance, the specific nature of the side chain attached to the core heterocyclic structure plays a crucial role in determining which JAK isoforms are inhibited most potently. Crystallography has been instrumental in revealing how these inhibitors interact with arginine residues and other key features within the JAK active site.[19]

Experimental Protocols for Kinase Inhibition Assays

To ensure the trustworthiness and reproducibility of findings, detailed and validated protocols are essential. Below are representative step-by-step methodologies for determining the IC50 of a benzonitrile derivative against a JAK kinase.

In Vitro Radiometric Kinase Assay (A Classic Approach)

This method directly measures the enzymatic activity of the kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate peptide.

Principle: The amount of radioactivity incorporated into the substrate is proportional to the kinase activity. Inhibitors will reduce the amount of incorporated radioactivity.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Reconstitute recombinant human JAK enzyme (e.g., JAK2) in kinase buffer to a working concentration (e.g., 2 nM).

    • Prepare a substrate peptide solution (e.g., a poly(Glu, Tyr) 4:1 peptide) in kinase buffer.

    • Prepare an ATP solution containing [γ-32P]ATP at a specific activity.

    • Prepare serial dilutions of the benzonitrile test compound in DMSO, followed by a further dilution in kinase buffer.

  • Assay Procedure:

    • In a 96-well plate, add 10 µL of the diluted test compound or DMSO (for control wells).

    • Add 20 µL of the JAK enzyme solution to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 20 µL of the ATP/[γ-32P]ATP and substrate peptide mix.

    • Incubate the plate at 30°C for a set time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Detection:

    • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

    • Transfer the reaction mixture to a phosphocellulose filter plate.

    • Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-32P]ATP.

    • Dry the filter plate and add a scintillation cocktail.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay (A High-Throughput Alternative)

HTRF assays are a popular non-radioactive alternative that measures kinase activity in a homogeneous format, making them well-suited for high-throughput screening.

Principle: This assay measures the phosphorylation of a biotinylated substrate peptide. A europium cryptate-labeled anti-phosphotyrosine antibody and a streptavidin-XL665 acceptor are used for detection. When the substrate is phosphorylated, the antibody binds, bringing the europium donor and streptavidin-acceptor into close proximity, resulting in a FRET signal.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer as described for the radiometric assay.

    • Prepare solutions of recombinant JAK enzyme, biotinylated substrate peptide, and ATP.

    • Prepare serial dilutions of the test compound.

  • Assay Procedure:

    • In a low-volume 384-well plate, add the test compound, JAK enzyme, and the biotinylated substrate peptide.

    • Incubate for a short period to allow for pre-binding.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for the desired reaction time.

  • Detection:

    • Stop the reaction and detect phosphorylation by adding a solution containing the europium-labeled anti-phosphotyrosine antibody and streptavidin-XL665.

    • Incubate for 60 minutes at room temperature to allow for the detection reagents to bind.

    • Read the plate on an HTRF-compatible plate reader, measuring emission at 620 nm (cryptate) and 665 nm (XL665).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm emission / 620 nm emission) * 10,000.

    • Calculate percent inhibition and determine the IC50 value as described for the radiometric assay.

Visualizing Key Concepts

JAK-STAT Signaling Pathway

JAK_STAT_Pathway cluster_cell Cell Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK Receptor->JAK1 2. Dimerization & Activation JAK2 JAK Receptor->JAK2 JAK1->JAK2 STAT_inactive STAT (inactive) JAK1->STAT_inactive 3. Phosphorylation JAK2->STAT_inactive STAT_active STAT-P (active dimer) STAT_inactive->STAT_active 4. Dimerization Nucleus Nucleus STAT_active->Nucleus 5. Translocation Gene Gene Transcription Nucleus->Gene 6. Regulation Inhibitor Benzonitrile Inhibitor Inhibitor->JAK1 Inhibitor->JAK2

Caption: The JAK-STAT signaling cascade and the point of intervention for benzonitrile inhibitors.

General Kinase Inhibition Assay Workflow

Kinase_Assay_Workflow Start Start Prepare Prepare Reagents (Kinase, Substrate, ATP, Inhibitor Dilutions) Start->Prepare Incubate Incubate Kinase with Inhibitor Prepare->Incubate React Initiate Reaction (Add ATP/Substrate) Incubate->React Stop Stop Reaction React->Stop Detect Detect Signal (e.g., Radioactivity, Fluorescence) Stop->Detect Analyze Analyze Data (Calculate % Inhibition, Determine IC50) Detect->Analyze End End Analyze->End

Caption: A generalized workflow for performing an in vitro kinase inhibition assay.

Structure-Activity Relationship (SAR) Logic

SAR_Logic Core Core Scaffold Pyrrolo[2,3-d]pyrimidine R_Group R-Group Modification Position 1 Position 2 Core->R_Group Synthesize Analogs Assay In Vitro Kinase Assay JAK1 JAK2 JAK3 TYK2 R_Group->Assay Test Data Data Analysis Potency (IC50) Selectivity Profile Assay->Data Decision Decision Point (Improved Profile?) Data->Decision Decision->R_Group No (Iterate) Next_Gen Next-Generation Compound Decision->Next_Gen Yes

Caption: The iterative cycle of structure-activity relationship (SAR) studies in drug discovery.

Conclusion and Future Directions

The head-to-head comparison of benzonitrile derivatives in kinase assays, particularly against the JAK family, underscores the importance of nuanced molecular design in achieving therapeutic selectivity. While compounds like ruxolitinib and baricitinib show potent JAK1/2 inhibition, others like tofacitinib demonstrate a preference for JAK1/3. These differences in selectivity, dictated by subtle structural variations, have profound implications for both efficacy and potential side effects.

The future of JAK inhibitor development will likely focus on even greater selectivity, including the development of inhibitors that can distinguish between the highly homologous JAK isoforms with even greater precision. Furthermore, the exploration of allosteric inhibitors, which bind to sites other than the ATP-binding pocket, may offer new avenues for modulating kinase activity with novel selectivity profiles. As our understanding of the structural biology of the JAK family deepens, so too will our ability to design the next generation of highly targeted and effective benzonitrile-based therapeutics.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Tofacitinib Citrate?
  • Clinical and Experimental Rheumatology. (n.d.). The mechanism of action of tofacitinib – an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis.
  • Arthritis UK. (n.d.). Tofacitinib.
  • R&D Systems. (n.d.). Ruxolitinib | JAK Kinase Inhibitors: Tocris Bioscience.
  • ResearchGate. (n.d.). The mechanism of action of tofacitinib - an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis | Request PDF.
  • National Institutes of Health. (n.d.). Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis.
  • MDedge. (2022, February 10). A deep dive on tofacitinib's mode of action.
  • Cell Signaling Technology. (n.d.). Ruxolitinib.
  • Novartis. (n.d.). Jakavi.
  • Chemsrc. (2025, August 20). Ruxolitinib (INCB018424).
  • National Institutes of Health. (2013). In vitro JAK kinase activity and inhibition assays.
  • Springer Nature Experiments. (n.d.). In Vitro JAK Kinase Activity and Inhibition Assays.
  • Semantic Scholar. (n.d.). In vitro JAK kinase activity and inhibition assays.
  • Benchchem. (n.d.). Application Notes and Protocols for In Vitro JAK3 Inhibition Assays.
  • Annals of the Rheumatic Diseases. (2023, November 2). Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story.
  • National Institutes of Health. (2020, July 17). Selectivity of Janus Kinase Inhibitors in Rheumatoid Arthritis and Other Immune-Mediated Inflammatory Diseases: Is Expectation the Root of All Headache?
  • Annals of the Rheumatic Diseases. (n.d.). Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story.
  • MDPI. (n.d.). JAK-Inhibitors Beyond the Label: Emerging Applications in Dermatology.
  • Oxford Academic. (n.d.). Differential properties of Janus kinase inhibitors in the treatment of immune-mediated inflammatory diseases.
  • Benchchem. (n.d.). Delgocitinib vs. Baricitinib: A Comparative Analysis of JAK Selectivity and Functional Outcomes.
  • National Institutes of Health. (n.d.). Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof.
  • ACS Publications. (2018, May 31). Development, Optimization, and Structure–Activity Relationships of Covalent-Reversible JAK3 Inhibitors Based on a Tricyclic Imidazo[5,4-d]pyrrolo[2,3-b]pyridine Scaffold.
  • MDPI. (n.d.). Structure-Guided Identification of JAK2 Inhibitors: From Similarity to Stability and Specificity.
  • PubMed. (2023, July 19). Current application status and structure-activity relationship of selective and non-selective JAK inhibitors in diseases.
  • ResearchGate. (n.d.). Figure provides the chemical structures of JAK inhibitors currently under investigation for Crohn's disease and/or ulcerative colitis.
  • Clinical Lymphoma Myeloma & Leukemia. (2023, October). Cross-Study Comparisons of JAK2 Inhibitors in Myelofibrosis: Risks and Recommendations.
  • Benchchem. (n.d.). Head-to-head comparison of JNJ-3534 and JAK inhibitors in arthritis models.
  • PubMed Central. (n.d.). A Comprehensive Overview of Globally Approved JAK Inhibitors.
  • bioRxiv. (2021, February 8). Comparison of Janus kinase inhibitors to block the type I interferon pathway in human skeletal muscle cells.
  • Frontiers. (2024, October 28). JAK inhibitors: an evidence-based choice of the most appropriate molecule.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(4-(Hydroxymethyl)piperidin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary and Core Principles

This document provides a detailed, step-by-step protocol for the safe and compliant disposal of 4-(4-(Hydroxymethyl)piperidin-1-yl)benzonitrile. As a specialized chemical used in drug development and scientific research, its proper handling from cradle to grave is a matter of professional responsibility and regulatory compliance. This guide is built on the foundational principles of risk mitigation, regulatory adherence, and scientific causality.

A Note on Data Integrity: While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, this guide has been constructed through a rigorous analysis of its chemical structure and by referencing SDS information for structurally analogous compounds. The procedures outlined herein represent a conservative, best-practice approach designed to ensure maximum safety.

Hazard Assessment: Understanding the "Why"

Effective disposal begins with a thorough understanding of the potential hazards. The molecular structure of this compound contains three key functional groups: a benzonitrile, a piperidine ring (tertiary amine), and a primary alcohol. This composition informs our safety and disposal strategy.

  • Benzonitrile Moiety: Compounds containing the nitrile (-C≡N) group can be toxic. A primary concern is the potential for the release of toxic gases, such as nitrogen oxides and hydrogen cyanide, under conditions of incomplete combustion or reaction with incompatible materials like strong acids.[1]

  • Piperidine Moiety: As a tertiary amine, this part of the molecule is basic and will react with acids.

  • Hydroxymethyl Group: The alcohol group is generally less hazardous but contributes to the overall chemical properties of the molecule.

Based on an expert review of related compounds, we can infer the following hazard profile. This conservative assessment is critical for establishing a self-validating system of protocols where safety is paramount.

Table 1: Inferred Hazard Profile and GHS Classification

Hazard ClassGHS CategoryInferred Hazard Statement(s)Basis for Inference
Acute Toxicity (Oral)Category 4H302: Harmful if swallowedBased on data for Benzonitrile and other substituted piperidine compounds.[2]
Acute Toxicity (Dermal)Category 4H312: Harmful in contact with skinBased on data for Benzonitrile.[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationBased on data for 4-Hydroxybenzonitrile.
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritationBased on data for 4-Hydroxybenzonitrile.
Aquatic Hazard (Acute)Category 3H402: Harmful to aquatic lifeBased on data for 4-Hydroxybenzonitrile.

Regulatory Framework: Adherence to EPA and OSHA Standards

All chemical waste disposal in a laboratory setting is governed by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).

  • Hazardous Waste Determination: Your institution's Environmental Health & Safety (EH&S) department is responsible for making the final hazardous waste determination.[3] However, as the generator, you must treat the waste as hazardous. This compound is not an EPA "listed" waste, but it must be managed as a "characteristic" hazardous waste due to its potential toxicity.[4]

  • Chemical Hygiene Plan (CHP): This disposal procedure should be incorporated into your laboratory's written CHP, as mandated by OSHA. The CHP is the master document outlining safe handling and emergency procedures for all hazardous chemicals in your lab.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste from the point of generation to final pickup.

G Disposal Workflow for this compound cluster_0 In-Lab Procedures cluster_1 EH&S Hand-Off A Step 1: Generation of Waste (e.g., residual solid, contaminated labware) B Step 2: Don Appropriate PPE (Goggles, Lab Coat, Nitrile Gloves) A->B Safety First C Step 3: Segregate Waste Collect in a designated, compatible container. AVOID mixing with acids or oxidizers. B->C D Step 4: Secure & Label Container - Contents: Full chemical name - Hazards: 'Toxic', 'Irritant' - Generator Info & Date C->D E Step 5: Store in Satellite Accumulation Area (SAA) Must be at or near the point of generation. D->E F Step 6: Container Full or Project Complete E->F G Step 7: Request Waste Pickup Follow institutional EH&S procedure. F->G H Step 8: EH&S Collection Waste is transported to a Central Accumulation Area. G->H I Step 9: Final Disposal Managed by a licensed hazardous waste vendor (Typically via Incineration). H->I

Caption: Disposal Workflow Diagram

Detailed Step-by-Step Disposal Protocol

This protocol provides the procedural steps for safely handling and disposing of waste containing this compound.

Required Personal Protective Equipment (PPE)

Before handling the chemical in any form (pure, in solution, or as waste), the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Nitrile gloves. Inspect for tears before use.

  • Body Protection: A standard laboratory coat.

Waste Collection and Segregation

The fundamental principle of chemical waste management is segregation at the source. This prevents unintended chemical reactions and ensures proper disposal routing.

  • Step 1: Designate a Waste Container. Use a clean, dry, chemically compatible container, preferably made of high-density polyethylene (HDPE). The container must have a secure, leak-proof screw-top cap.

  • Step 2: Collect Solid Waste. Collect unadulterated solid this compound, or mixtures containing it, in the designated solid waste container.

  • Step 3: Collect Contaminated Labware. Disposable items such as gloves, weigh boats, and paper towels that are contaminated with the chemical should be collected in a separate, clearly labeled container or bag for solid hazardous waste. Do not dispose of these items in the regular trash.

  • Step 4: AVOID Incompatibles. Crucially, do not mix this waste stream with the following:

    • Strong Acids: To prevent vigorous acid-base reactions and potential degradation that could release toxic fumes.[1]

    • Strong Oxidizing Agents: To avoid potentially exothermic or explosive reactions.[1]

    • Aqueous Waste Streams: Unless specifically directed by your institution's EH&S department, do not dispose of this organic compound into aqueous waste.

Container Management and Labeling

Proper container management is a key requirement for regulatory compliance.

  • Step 1: Keep Containers Closed. The waste container must be kept tightly sealed at all times, except when adding waste. This prevents the release of vapors and protects the lab environment.

  • Step 2: Label Immediately. As soon as the first quantity of waste is added, affix a hazardous waste label provided by your institution's EH&S department. The label must include:

    • The full, unabbreviated chemical name: "this compound" and any other components.

    • The words "Hazardous Waste."

    • Clear indication of the hazards (e.g., "Toxic," "Irritant").

    • The name of the principal investigator and the laboratory location.

    • The date accumulation started.

  • Step 3: Store in a Satellite Accumulation Area (SAA). The labeled waste container must be stored in a designated SAA, which is a location at or near the point of waste generation and under the control of the laboratory personnel.[5]

Final Disposal Procedure

The ultimate disposal of this chemical waste must be handled by trained professionals.

  • Step 1: Request Pickup. Once the waste container is full or the project generating the waste is complete, arrange for a pickup from your institution's EH&S department according to their specific procedures.

  • Step 2: Professional Management. EH&S will transport the waste to a central accumulation area before it is transferred to a licensed hazardous waste disposal company.

  • Step 3: Method of Destruction. The most appropriate and common disposal method for this type of solid organic compound is high-temperature incineration at a licensed facility. This process ensures the complete destruction of the compound into less harmful components.

DO NOT attempt to dispose of this compound by pouring it down the drain or placing it in the regular trash. This is a violation of EPA regulations and poses a significant risk to the environment and public health.

References

  • U.S. Environmental Protection Agency (EPA). (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Univar USA Inc. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]

  • PubChem, National Center for Biotechnology Information. (n.d.). (-)-trans-4-(4'-Fluorophenyl)-3-hydroxymethyl-N-methylpiperidine. Retrieved from [Link]

  • Haohong Biomedical Technology. (n.d.). Safety Data Sheet: 4-(4-Hydroxypiperidin-1-yl)benzonitrile. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • C&EN, American Chemical Society. (2024). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • University of Maryland, Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

Sources

Personal protective equipment for handling 4-(4-(Hydroxymethyl)piperidin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An Expert Guide to Personal Protective Equipment for Handling 4-(4-(Hydroxymethyl)piperidin-1-yl)benzonitrile

This guide provides essential, immediate safety and logistical information for handling this compound. By deconstructing the molecule into its constituent functional groups, we can infer potential hazards and establish a robust personal protective equipment (PPE) protocol grounded in established chemical safety principles. This approach moves beyond simple checklists to build a framework of understanding, enabling researchers to handle this and similar compounds with confidence and care.

Hazard Assessment: A Structure-Based Approach

The toxicological profile of this compound can be anticipated by examining its primary functional groups. The hazards associated with related benzonitrile and piperidine compounds are summarized below.

Hazard ClassificationDescriptionRationale and Supporting CompoundsCitations
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.Benzonitrile and its derivatives are classified as harmful via oral, dermal, and inhalation routes.[2][3][4]
Skin Irritation/Corrosion Causes skin irritation and potentially severe burns.Related benzonitrile compounds are known skin irritants. Piperazine-containing benzonitriles can be corrosive.[2][5]
Serious Eye Damage/Irritation Causes serious eye irritation or damage.Direct contact with benzonitrile-related compounds can cause significant eye irritation.[2]
Respiratory Irritation May cause respiratory tract irritation, especially in powdered form.The solid, dusty nature of similar compounds presents an inhalation hazard.
Aquatic Hazard Harmful to aquatic life.Benzonitrile compounds often exhibit aquatic toxicity.[3]
Combustibility & Reactivity Combustible. Hazardous decomposition products upon heating.Benzonitriles are combustible liquids or solids.[3] Thermal decomposition or reaction with strong acids can release toxic gases like nitrogen oxides (NOx) and hydrogen cyanide (HCN).[2][6]

Disclaimer: This assessment is based on data from structurally similar compounds. All new or unknown substances should be treated as potentially hazardous.

Core Directive: Your Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory for all procedures involving this compound. The rationale is to create a comprehensive barrier against the primary exposure routes: dermal contact, ocular contact, and inhalation.

Primary Engineering Control: The Chemical Fume Hood

All handling of the solid compound and its solutions must be performed inside a certified chemical fume hood.[2][7] This is the most critical step in preventing respiratory exposure to fine powders or vapors.

Essential PPE Ensemble
  • Eye and Face Protection:

    • Chemical Splash Goggles: Required at all times. They provide a 360-degree seal around the eyes, protecting against splashes and airborne dust.[7]

    • Face Shield: Must be worn in addition to goggles when there is a significant risk of splashing, such as during the transfer of larger quantities of solutions or when reacting the compound under vigorous conditions.[8]

  • Hand Protection:

    • Nitrile Gloves: Nitrile is a synthetic rubber that provides excellent resistance to a wide range of chemicals and is a suitable choice for incidental contact.[9][10][11]

    • Protocol: Use gloves with a minimum thickness of 4-6 mil.[12] Always double-check the manufacturer's compatibility chart for the specific solvents being used. Crucially, disposable gloves provide splash protection only. They must be removed and discarded immediately upon known or suspected contamination to prevent cross-contamination of surfaces and equipment.[8][10]

  • Body Protection:

    • Laboratory Coat: A standard, buttoned lab coat must be worn to protect skin and personal clothing from incidental contact and minor spills.[7]

    • Closed-Toed Shoes: Impermeable, closed-toed shoes are mandatory in any laboratory setting.

Operational Plan: Step-by-Step Handling Workflow

This protocol outlines the procedure for accurately weighing the solid compound and preparing a stock solution. The workflow is designed to minimize exposure at every step.

Workflow for Weighing and Dissolving Solid Compound
  • Preparation: Don all required PPE (lab coat, chemical splash goggles, nitrile gloves). Ensure the chemical fume hood sash is at the appropriate working height.

  • Staging: Place a decontaminated analytical balance, weigh paper, spatula, and a labeled vessel for the final solution inside the fume hood.

  • Weighing: Carefully transfer the desired amount of this compound from the stock container to the weigh paper using a clean spatula. Perform this action slowly to avoid generating airborne dust.

  • Transfer: Gently transfer the weighed solid into the labeled vessel.

  • Dissolution: Slowly add the desired solvent to the vessel. If necessary, cap and mix gently or use a magnetic stir bar.

  • Decontamination: Dispose of the used weigh paper and any contaminated items (e.g., pipette tips) directly into a designated hazardous waste container located within the fume hood.

  • Post-Handling: Wipe down the spatula and the balance with an appropriate solvent. Remove gloves and dispose of them in the hazardous waste container. Wash hands thoroughly with soap and water.

G cluster_0 Preparation Phase cluster_1 Handling Phase (Inside Fume Hood) cluster_2 Cleanup & Disposal Phase Prep 1. Don Full PPE (Goggles, Lab Coat, Gloves) FumeHood 2. Verify Fume Hood Operation Prep->FumeHood Weigh 3. Weigh Solid Compound (Avoid Dust Generation) FumeHood->Weigh Transfer 4. Transfer Solid to Vessel Weigh->Transfer Dissolve 5. Add Solvent & Dissolve Transfer->Dissolve Waste 6. Dispose of Contaminated Items (Weigh Paper, Gloves) Dissolve->Waste Decon 7. Decontaminate Surfaces & Tools Waste->Decon Wash 8. Remove PPE & Wash Hands Decon->Wash

Caption: Safe handling workflow for this compound.

Emergency Response and Disposal Plan

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[7]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]

  • Inhalation: Move the affected person to fresh air. If they feel unwell or have difficulty breathing, call a poison center or doctor.[13]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7][13]

Spill Management
  • Minor Spill (Solid): Wearing your full PPE, gently cover the spill with an absorbent material like vermiculite or sand to prevent dust from becoming airborne.[6] Carefully sweep up the mixture and place it in a sealed, labeled hazardous waste container. Clean the area with an appropriate solvent.

  • Minor Spill (Liquid): Use an absorbent pad or spill pillow to contain the liquid. Once absorbed, place the material in a sealed, labeled hazardous waste container.

  • Major Spill: Evacuate the immediate area and alert your institution's Environmental Health and Safety (EHS) department or emergency response team.

Disposal Protocol

Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[3]

  • Waste Segregation: Collect all materials contaminated with this compound, including surplus compound, contaminated gloves, weigh paper, and absorbent materials, in a dedicated, sealed, and clearly labeled hazardous waste container.[7]

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.[7]

  • Pickup: Arrange for disposal through your institution's certified hazardous waste management program.[7]

By adhering to these rigorous safety protocols, researchers can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive laboratory environment.

References

  • Jubilant Ingrevia Limited. 4-(Hydroxymethyl)piperidine Safety Data Sheet.[Link]

  • Thomasnet. The Science And Safety Behind The Use Of Nitrile Gloves.[Link]

  • University of Pennsylvania EHRS. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs.[Link]

  • Loba Chemie. BENZONITRILE FOR SYNTHESIS MSDS.[Link]

  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[Link]

  • Univar USA Inc. MasterLine Kontrol 4 - 4 Material Safety Data Sheet.[Link]

  • Eastwest Medico. Why You Should use Nitrile Glove in Laboratories.[Link]

  • University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.[Link]

  • PubChem. 4-[4-(4-Chloro-3-trifluoromethyl-phenyl)-4-hydroxy-piperidin-1-ylmethyl]-benzonitrile Compound Summary.[Link]

  • National Center for Biotechnology Information. 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile.[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.